Sodium sarcosinate
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
sodium;2-(methylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.Na/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFONQSOSYEWCN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
107-97-1 (Parent), 68411-97-2 (Parent) | |
| Record name | Sarcosine sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amides, coconut oil, with sarcosine, sodium salts | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5027568 | |
| Record name | Sarcosine sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Glycine, N-methyl-, N-coco acyl derivs., sodium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N-methyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4316-73-8, 61791-59-1, 68411-98-3, 68411-99-4 | |
| Record name | Sarcosine sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amides, coconut oil, with sarcosine, sodium salts | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-methyl-, N-(C12-18-alkylsulfonyl) derivs., sodium salts | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-methyl-, N-coco acyl derivs., sodium salts | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N-methyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N-methyl-, N-(C12-18-alkylsulfonyl) derivs., sodium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sarcosine sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium sarcosinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycine, N-methyl-, N-coco acyl derivs., sodium salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycine, N-methyl-, N-C10-18-fatty acyl derivs., sodium salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM SARCOSINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EHN3PQL8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Sodium Sarcosinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of sodium sarcosinate (Sodium N-methylglycinate). The information presented herein is intended to support research, development, and formulation activities involving this versatile amino acid derivative.
Chemical Identity and Structure
This compound is the sodium salt of sarcosine, also known as N-methylglycine. It is a simple amino acid derivative that finds application as a key intermediate in the synthesis of various surfactants and other specialty chemicals.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that this compound is often commercially available as an aqueous solution, typically around 40%, which can influence its physical state and properties.
| Property | Value | Reference(s) |
| IUPAC Name | Sodium 2-(methylamino)acetate | [1][2] |
| Synonyms | Sodium N-methylglycinate, Sarcosine sodium salt | [1][2] |
| CAS Number | 4316-73-8 | [1][2] |
| Molecular Formula | C₃H₆NNaO₂ | [1][2][3] |
| Molecular Weight | 111.08 g/mol | [1][2][3] |
| Appearance | White crystalline solid or a colorless to yellowish liquid (40% solution) | [1][4] |
| Melting Point | 1-10 °C (for 40% aqueous solution) | [1][4] |
| Boiling Point | 100 °C (for 40% aqueous solution) | [4] |
| Density | 1.23 g/cm³ (for 40% aqueous solution at 20 °C) | [4] |
| Solubility | Miscible in all proportions with water. Soluble in aqueous alcohol solutions. | [1][5] |
| pKa (of Sarcosine) | 2.21 (for the carboxylic acid group) | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound in D₂O would be expected to show a singlet for the N-methyl protons and a singlet for the methylene protons adjacent to the carboxylate group. A peak corresponding to the N-H proton may also be observable depending on the solvent and pH.[7]
-
FTIR Spectroscopy: The infrared spectrum of this compound would exhibit characteristic absorption bands. Key peaks would include a strong, broad O-H stretch from any hydration, C-H stretching vibrations, a strong absorption from the carboxylate (COO⁻) asymmetric and symmetric stretching, and N-H bending vibrations.[8]
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below.
Synthesis of this compound (Chloroacetic Acid Method)
This traditional method involves the reaction of methylamine with the sodium salt of monochloroacetic acid.[9][10]
Materials:
-
Methylamine (aqueous solution)
-
Sodium chloroacetate
-
Sodium hydroxide
-
Hydrochloric acid (for purification)
-
Reaction vessel with stirring and temperature control
-
Pressure-rated reactor (if applicable)
Procedure:
-
An aqueous solution of methylamine is charged into the reaction vessel.
-
Sodium chloroacetate is gradually added to the methylamine solution while maintaining the temperature at approximately 30-85 °C.[1][10]
-
The reaction may be carried out under a pressure of 0.15 to 0.2 MPa.[10]
-
The pH of the reaction mixture is controlled by the addition of a sodium hydroxide solution.
-
The reaction is allowed to proceed for several hours with continuous stirring.
-
Upon completion, the resulting solution contains this compound. Further purification steps, such as neutralization with hydrochloric acid to precipitate sarcosine followed by re-neutralization with sodium hydroxide, can be employed to obtain a purer product.[10]
Determination of Melting Point
The melting point of solid this compound can be determined using a standard capillary melting point apparatus.
Materials:
-
Dry, powdered this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure substance, this range should be narrow.
Determination of pKa by Potentiometric Titration
The pKa of the parent amino acid, sarcosine, is a key indicator of the acidity of the carboxylic acid group in this compound. This can be determined by potentiometric titration.[11]
Materials:
-
This compound solution of known concentration (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
pH meter with a combination electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Pipette a known volume of the this compound solution into a beaker.
-
Immerse the pH electrode in the solution and begin stirring.
-
Record the initial pH of the solution.
-
Add the standardized HCl solution from the burette in small, known increments (e.g., 0.5 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has dropped significantly, passing through the buffer region.
-
Plot a titration curve of pH versus the volume of HCl added.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa is equal to the pH at the half-equivalence point (the volume of HCl added is half of that required to reach the equivalence point).
Visualizations
Synthesis of this compound
The following diagram illustrates the workflow for the synthesis of this compound using the chloroacetic acid method.
References
- 1. This compound (4316-73-8) for sale [vulcanchem.com]
- 2. This compound | C3H6NNaO2 | CID 23667259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. This compound – HeiBei ChengXin [sodium-cyanide.com]
- 5. chembk.com [chembk.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound(4316-73-8) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. caloongchem.com [caloongchem.com]
- 10. CN103664665A - Solid sodium sarcosine preparation method - Google Patents [patents.google.com]
- 11. creative-bioarray.com [creative-bioarray.com]
The Core Mechanism of Sodium Sarcosinate in Cell Lysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium sarcosinate, also known as sodium N-lauroyl sarcosinate or Sarkosyl, is an anionic surfactant widely utilized in life sciences for its effective yet comparatively mild cell lysis properties. Derived from sarcosine, a natural amino acid, it possesses an amphiphilic structure with a hydrophobic 12-carbon lauroyl tail and a hydrophilic carboxylate head group.[1] This unique structure underpins its mechanism of action, enabling the disruption of cellular integrity and the solubilization of cellular components. This technical guide provides a comprehensive overview of the core mechanism of this compound in cell lysis, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research, scientific, and drug development applications.
Mechanism of Action
The primary mechanism by which this compound induces cell lysis involves a multi-step process targeting the cell's lipid bilayer and protein components. As an anionic surfactant, it effectively disorganizes the membrane's lipid bilayer and solubilizes proteins.[2]
Disruption of the Lipid Bilayer
The initial interaction of this compound with a cell occurs at the plasma membrane. The hydrophobic tails of the surfactant molecules penetrate the lipid bilayer, disrupting the native hydrophobic and van der Waals interactions between the phospholipid molecules.[3] This insertion destabilizes the membrane, leading to increased permeability.
As the concentration of this compound surpasses its critical micelle concentration (CMC), the surfactant molecules aggregate to form micelles. These micelles can then extract lipid molecules and integral membrane proteins from the bilayer, leading to the progressive disintegration of the membrane structure and eventual cell lysis.[4][5] This process results in the formation of mixed micelles containing surfactant, lipids, and membrane proteins.
Protein Denaturation and Solubilization
In addition to its effects on the lipid bilayer, this compound also interacts with cellular proteins. The surfactant can disrupt the non-covalent interactions that maintain the secondary, tertiary, and quaternary structures of proteins, leading to their denaturation.[6][7][8][9] The hydrophobic tail of the surfactant binds to the hydrophobic regions of the proteins, while the hydrophilic head interacts with the aqueous solvent, effectively solubilizing the proteins.[10]
Compared to harsher detergents like sodium dodecyl sulfate (SDS), this compound is considered a milder denaturant.[3][10] This property can be advantageous in applications where preserving the protein's native conformation or enzymatic activity is desirable. However, it is still a potent solubilizing agent for many proteins, including those found in inclusion bodies.[1][11][12][13]
Quantitative Data
The efficiency of cell lysis using this compound is dependent on several factors, including its concentration, the cell type, and the composition of the lysis buffer.
Table 1: Physicochemical Properties of Sodium Lauroyl Sarcosinate
| Property | Value | References |
| Chemical Formula | C₁₅H₂₈NNaO₃ | [1] |
| Molar Mass | 293.38 g/mol | [1] |
| Critical Micelle Concentration (CMC) | 13.9 - 14.6 mM in aqueous solution | [2][14] |
| Appearance | White to off-white powder |
Table 2: Typical Working Concentrations for Cell Lysis and Solubilization
| Application | Cell Type / Target | Typical Concentration (% w/v) | References |
| Bacterial Cell Lysis | E. coli | 0.2 - 2% | [15] |
| Mammalian Cell Lysis | General | 0.5 - 1% | [16] |
| Solubilization of Inclusion Bodies | Recombinant proteins in E. coli | 0.5 - 10% | [12][17][18] |
| RNA Extraction | Murine spleen cells | 0.5% (in denaturing solution) | [19][20] |
| Membrane Protein Solubilization | Spiroplasma citri | 6 - 20 µmoles/mg protein | [21] |
Experimental Protocols
Protocol 1: General Protein Extraction from Cultured Mammalian Cells
Materials:
-
Cell culture plate with adherent mammalian cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% (w/v) Sodium Lauroyl Sarcosinate, 1 mM EDTA, Protease inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold Lysis Buffer to the plate (e.g., 500 µL for a 100 mm dish).
-
Use a cell scraper to gently scrape the cells off the surface of the plate in the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, containing the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
-
Store the protein extract at -80°C for long-term storage or use immediately for downstream applications.
Protocol 2: RNA Extraction from Tissues using a Guanidinium Thiocyanate-Sarkosyl Solution
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Mortar and pestle
-
Denaturing Solution: 4 M Guanidinium Thiocyanate, 25 mM Sodium Citrate (pH 7.0), 0.5% (w/v) N-lauroylsarcosine, 0.1 M 2-mercaptoethanol (add just before use)
-
Water-saturated phenol
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Grind the frozen tissue sample to a fine powder in a mortar pre-chilled with liquid nitrogen.
-
Transfer the tissue powder to a tube containing the Denaturing Solution (use approximately 1 mL of solution per 50-100 mg of tissue).
-
Homogenize immediately by vortexing.
-
Add 0.1 volume of 2 M sodium acetate (pH 4.0), and mix thoroughly.
-
Add 1 volume of water-saturated phenol, and mix thoroughly.
-
Add 0.2 volumes of chloroform:isoamyl alcohol (24:1), and mix vigorously for 15 seconds.
-
Incubate the mixture on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Carefully transfer the upper aqueous phase containing the RNA to a new tube.
-
Add an equal volume of isopropanol to precipitate the RNA.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
Mandatory Visualizations
References
- 1. The use of sarkosyl in generating soluble protein after bacterial expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Insoluble Protein Purification with Sarkosyl: Facts and Precautions | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] The use of sarkosyl in generating soluble protein after bacterial expression. | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. US5240834A - Solubilization of protein after bacterial expression using sarkosyl - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. addgene.org [addgene.org]
- 21. Solubilization of Spiroplasma citri cell membrane proteins with the anionic detergent sodium lauroyl-sarcosinate (Sarkosyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Laboratory-Scale Synthesis and Purification of Sodium Sarcosinate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide for the synthesis and purification of sodium sarcosinate (sodium N-methylglycinate) for laboratory applications. The following sections detail established synthesis methodologies, purification protocols, and analytical characterization techniques, complete with quantitative data and process visualizations to aid researchers in obtaining high-purity this compound for their studies.
Introduction
This compound is the sodium salt of sarcosine (N-methylglycine), an N-methylated derivative of the amino acid glycine. It serves as a versatile building block in organic synthesis, a precursor in the production of surfactants like sodium lauroyl sarcosinate, and has applications in various research contexts, including its investigation as a potential biomarker. The availability of high-purity this compound is crucial for reproducible experimental outcomes in drug development and other scientific research. This guide outlines reliable methods for its preparation and purification on a laboratory scale.
Synthesis of this compound
Several synthetic routes to this compound have been established. The choice of method may depend on the available starting materials, desired scale, and safety considerations. Three common methods are presented below.
Chloroacetic Acid Method
This traditional method involves the reaction of chloroacetic acid with methylamine in the presence of a base.[1][2][3] While cost-effective, it may require pressure and can generate byproducts that complicate purification.[1][2]
Reaction: ClCH₂COOH + 2 CH₃NH₂ → CH₃NHCH₂COOH·CH₃NH₂Cl CH₃NHCH₂COOH·CH₃NH₂Cl + NaOH → CH₃NHCH₂COONa + CH₃NH₂ + NaCl + H₂O
A variation of this method involves the direct reaction of sodium chloroacetate with methylamine.[4]
Experimental Protocol:
-
In a pressure-rated reaction vessel, dissolve sodium chloroacetate in an aqueous solution of methylamine.
-
Seal the vessel and heat the reaction mixture to 80-85°C under a pressure of 0.15-0.2 MPa for several hours.[4]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude this compound solution will contain unreacted starting materials and byproducts such as sodium chloride.
Hydroxyacetonitrile Method
This method is widely used due to its efficiency and the high purity of the resulting product.[2][4] It involves the condensation of hydroxyacetonitrile with methylamine, followed by hydrolysis.
Reaction: HOCH₂CN + CH₃NH₂ → CH₃NHCH₂CN + H₂O CH₃NHCH₂CN + NaOH + H₂O → CH₃NHCH₂COONa + NH₃
Experimental Protocol:
-
In a well-ventilated fume hood, react hydroxyacetonitrile with methylamine to form methylaminoacetonitrile.[4]
-
Add a solution of sodium hydroxide to the methylaminoacetonitrile solution.
-
Heat the mixture to 100-120°C to facilitate hydrolysis.[4]
-
The reaction progress can be monitored by the evolution of ammonia gas.
-
Upon completion, the resulting solution contains this compound and excess sodium hydroxide.
N-Methyl-ethanolamine Dehydrogenation Method
A more recent approach involves the catalytic dehydrogenation of N-methyl-ethanolamine in the presence of a base.
Reaction: CH₃NHCH₂CH₂OH + NaOH --(Catalyst, Heat)--> CH₃NHCH₂COONa + 2 H₂
Experimental Protocol:
-
In a high-pressure autoclave equipped with a stirrer, suspend a Cu/Ni-based Raney catalyst in water.
-
Add N-methyl-ethanolamine and a 20% by weight aqueous solution of sodium hydroxide.
-
Seal the autoclave and heat the mixture to 160°C. The pressure will increase due to the evolution of hydrogen gas. Maintain the pressure at 10 bar.
-
After approximately 4 hours, the gas evolution will cease. Cool the reactor to 90°C.
-
Allow the catalyst to settle, and decant the supernatant containing the this compound solution.
| Synthesis Method | Key Reactants | Typical Reaction Conditions | Reported Yield | Advantages | Disadvantages |
| Chloroacetic Acid | Chloroacetic acid (or its sodium salt), Methylamine, Sodium Hydroxide | 80-85°C, 0.15-0.2 MPa[4] | ~50%[1] | Cost-effective starting materials[2] | Pressurized conditions, byproduct formation (NaCl)[1][4] |
| Hydroxyacetonitrile | Hydroxyacetonitrile, Methylamine, Sodium Hydroxide | 100-120°C[4] | High[2] | High purity, efficient[2] | Use of cyanide-containing starting material |
| N-Methyl-ethanolamine | N-Methyl-ethanolamine, Sodium Hydroxide, Cu/Ni Raney Catalyst | 160°C, 10 bar | 97.2% | High yield, catalyst can be reused | Requires high pressure and temperature, specialized equipment |
Table 1: Comparison of this compound Synthesis Methods.
Purification of this compound
The purification strategy for this compound depends on the impurities present from the chosen synthetic route. Common impurities include inorganic salts (e.g., NaCl), unreacted starting materials, and side-products.
Recrystallization
General Experimental Protocol for Recrystallization:
-
Dissolve the crude this compound in a minimal amount of hot water to create a saturated solution.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Slowly add a water-miscible organic solvent in which this compound has low solubility (e.g., ethanol or isopropanol) to the hot aqueous solution until turbidity is observed.
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold alcohol solvent to remove residual impurities.
-
Dry the purified crystals under vacuum.
Purification via Sarcosine Intermediate
An alternative high-purity route involves the conversion of crude this compound to sarcosine, which is then purified and converted back to the sodium salt.[4]
Experimental Protocol:
-
Acidification: Neutralize the crude this compound solution with an equimolar amount of hydrochloric acid to a pH of 6.5-7 to form sarcosine.[6]
-
Desalination: The resulting solution contains sarcosine and sodium chloride. The sodium chloride can be removed by techniques such as electrodialysis or ion-exchange chromatography.[4] For the latter, pass the diluted solution through a cation exchange resin column. The sarcosine will be retained, and the chloride ions will pass through.
-
Elution and Crystallization of Sarcosine: Elute the sarcosine from the resin using a weak ammonia solution.[6] Concentrate the eluate under reduced pressure and crystallize the purified sarcosine.
-
Conversion to this compound: Dissolve the purified sarcosine in a minimal amount of purified water. At 40°C, add a stoichiometric amount (e.g., a molar ratio of 1:0.98 of sarcosine to sodium methoxide) of sodium methoxide solution to precipitate the solid this compound.[4]
-
Isolation: Collect the white solid by centrifugation or filtration and dry under vacuum.[4]
Analytical Characterization
The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound. The spectrum should be recorded in a suitable deuterated solvent, such as D₂O. The expected signals for this compound are a singlet for the N-methyl protons and a singlet for the methylene protons. Based on data for sarcosine, the N-methyl protons (CH₃) would appear around 2.7 ppm and the methylene protons (CH₂) around 3.5 ppm.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product. A suitable method would involve a polar stationary phase (e.g., HILIC) or an ion-exchange column with an appropriate mobile phase and detector (e.g., ELSD or RI). Gas chromatography (GC) can also be used after derivatization.[7]
-
Titration: The active content of sarcosinate can be determined by titration methods.[8]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and purification processes.
Caption: Overview of three primary synthesis routes to crude this compound.
Caption: Two potential workflows for the purification of this compound.
Conclusion
This guide has detailed several methods for the synthesis and purification of this compound for laboratory use. The selection of a particular method will be guided by the specific requirements of the research, including purity needs, scale, and available resources. The chloroacetic acid method is economical but may present purification challenges. The hydroxyacetonitrile method offers high purity, while the N-methyl-ethanolamine route provides high yields but requires specialized equipment. For purification, recrystallization offers a straightforward approach, whereas purification via the sarcosine intermediate can yield a product of very high purity. Proper analytical characterization is essential to confirm the identity and purity of the final product.
References
- 1. rsc.org [rsc.org]
- 2. CN114989030A - Preparation method of N-lauroyl sarcosine sodium - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantitative determination of sodium lauroyl sarcosinate by gas chromatography | Semantic Scholar [semanticscholar.org]
- 5. puracy.com [puracy.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. British Standards Institution - Project [standardsdevelopment.bsigroup.com:443]
A Technical Guide to the Role of Sodium Lauroyl Sarcosinate (Sarkosyl) in the Inhibition of DNA Transcription
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Within the field of molecular biology, the precise regulation of DNA transcription is a cornerstone of cellular function. Understanding the mechanisms that govern this process, including the factors that can inhibit it, is crucial for both basic research and therapeutic development. This technical guide provides a comprehensive overview of the role of the anionic surfactant, sodium lauroyl sarcosinate, commonly known by its trade name Sarkosyl, as an inhibitor of DNA transcription.
It is critical to distinguish sodium lauroyl sarcosinate from the simpler compound, sodium sarcosinate. The former is an N-acyl derivative of sarcosine and possesses detergent properties central to its mechanism of action in transcription assays. The latter, the sodium salt of N-methylglycine, does not share these properties and is not the subject of this guide. Throughout this document, "Sarkosyl" will be used to refer to sodium lauroyl sarcosinate.
This guide will delve into the molecular mechanisms by which Sarkosyl inhibits the initiation of transcription, present quantitative data on its effects, provide detailed experimental protocols for its use in key assays, and illustrate the relevant pathways and workflows through diagrams.
Core Mechanism of Transcriptional Inhibition by Sarkosyl
Sarkosyl's primary role as a transcriptional inhibitor stems from its properties as an anionic detergent. Its mechanism is not based on the modulation of specific signaling pathways but rather on the direct disruption of macromolecular interactions essential for the transcription process.
1. Inhibition of Transcription Initiation
The central mechanism of Sarkosyl's inhibitory action is its ability to prevent the assembly of the pre-initiation complex (PIC) at the promoter region of genes. The formation of the PIC is a multi-step process involving the sequential binding of general transcription factors (GTFs) and RNA polymerase to the promoter DNA. Sarkosyl, at specific concentrations, can interfere with these protein-DNA and protein-protein interactions, thereby blocking the initiation of transcription before it begins.[1][2][3][4]
Different concentrations of Sarkosyl can be used to dissect the various stages of initiation:
-
Prevention of Pre-initiation Complex Assembly: When added at the beginning of an in vitro transcription reaction, Sarkosyl concentrations of 0.01% to 0.015% can prevent the assembly of the entire PIC, thus inhibiting the first round of transcription.[4]
-
Selective Inhibition of Reinitiation: If the PIC is allowed to form before the addition of Sarkosyl, a single round of transcription can occur. However, subsequent rounds of transcription (reinitiation) are blocked. A concentration of 0.05% Sarkosyl is effective in disrupting reinitiation while leaving stably engaged preinitiation complexes intact.[5][6][7] This property is invaluable in nuclear run-on assays.
2. Disruption of Chromatin Structure
As a detergent, Sarkosyl can also solubilize proteins and disrupt protein-DNA interactions within chromatin. It has been shown to cause the release of most proteins associated with cellular DNA.[8] This can indirectly affect transcription by altering the accessibility of the DNA template to the transcription machinery. However, it is noteworthy that Sarkosyl does not release RNA polymerase that has already initiated transcription and is in a stable elongation complex.[8]
The following diagram illustrates the inhibitory effect of Sarkosyl on the assembly of the transcription pre-initiation complex.
Quantitative Data on Transcriptional Inhibition
While comprehensive dose-response curves and IC50 values for Sarkosyl's inhibition of transcription are not widely reported in the literature, several studies have defined the effective concentrations for observing specific inhibitory effects in various experimental systems. The following table summarizes these findings.
| RNA Polymerase | Experimental System | Sarkosyl Concentration (% w/v) | Observed Effect | Reference(s) |
| RNA Polymerase III | In vitro transcription (VAI gene) | 0.005% | Partial inhibition of transcription complex recruitment. | [7] |
| RNA Polymerase III | In vitro transcription (VAI gene) | > 0.01% | Complete inhibition of transcription initiation when added before PIC assembly. | [7] |
| RNA Polymerase III | In vitro transcription (VAI gene) | 0.015% | No effect on initiation or reinitiation when added after PIC formation. | [5][6] |
| RNA Polymerase III | In vitro transcription (VAI gene) | 0.05% | Allows a single round of transcription but blocks subsequent reinitiation. | [5][6][7] |
| RNA Polymerase II | In vitro transcription | 0.01 - 0.015% | Prevents pre-initiation complex assembly. | [2][4] |
| RNA Polymerase II | In vitro transcription | 0.015% | Preferential inhibition of reinitiation over the first round of transcription. | [4] |
| RNA Polymerase II | Nuclear Run-On Assay | 0.5 - 1% | Prevents new transcription initiation, allowing elongation by engaged polymerases. | [9][10] |
Experimental Protocols
Sarkosyl is a valuable tool in several key assays used to study transcription. Below are detailed methodologies for its application.
In Vitro Transcription Inhibition Assay
This assay assesses the effect of Sarkosyl on transcription from a specific DNA template in a cell-free system.
Objective: To determine the concentration-dependent effect of Sarkosyl on transcription initiation and reinitiation.
Materials:
-
Purified DNA template with a known promoter (e.g., adenovirus major late promoter)
-
HeLa cell nuclear extract or purified transcription factors (TBP, TFIIB, TFIIE, TFIIF, TFIIH) and RNA Polymerase II
-
Transcription Buffer (e.g., 20 mM HEPES-KOH pH 7.9, 50-100 mM KCl, 6 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT, 10% glycerol)
-
Ribonucleotide Triphosphates (NTPs): ATP, CTP, GTP, and [α-³²P]UTP for radiolabeling
-
Sarkosyl solutions (e.g., 10% stock solution, diluted to desired concentrations)
-
Stop Solution (e.g., 0.3 M Sodium Acetate, 0.5% SDS, 10 mM EDTA, 50 µg/mL tRNA)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Ethanol
-
Denaturing polyacrylamide gel (6-8% acrylamide, 7M Urea)
-
Gel Loading Buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
Protocol:
-
Pre-initiation Complex (PIC) Formation:
-
In a microcentrifuge tube, combine the DNA template (e.g., 100 ng), transcription buffer, and nuclear extract or purified factors.
-
Incubate at 30°C for 45-60 minutes to allow the PIC to assemble.
-
-
Sarkosyl Addition (for reinitiation block):
-
Add Sarkosyl to the reaction to the desired final concentration (e.g., 0.015% or 0.05%).
-
To test inhibition of PIC assembly, add Sarkosyl at the beginning of step 1.
-
-
Transcription Initiation and Elongation:
-
Add the NTP mix containing [α-³²P]UTP to the reaction mixture.
-
Incubate at 30°C for 30-60 minutes.
-
-
Termination and RNA Isolation:
-
Stop the reaction by adding Stop Solution.
-
Perform phenol:chloroform extraction to purify the RNA transcripts.
-
Precipitate the RNA with ethanol, wash the pellet with 70% ethanol, and resuspend in RNase-free water or gel loading buffer.
-
-
Analysis:
-
Denature the RNA samples by heating at 90°C for 3 minutes.
-
Separate the radiolabeled transcripts on a denaturing polyacrylamide gel.
-
Visualize the transcripts by autoradiography or phosphorimaging. The intensity of the bands corresponds to the level of transcription.
-
Nuclear Run-On (NRO) Assay
This assay measures the transcriptional activity of genes in isolated nuclei, with Sarkosyl used to prevent new initiation events.
Objective: To measure the density of actively transcribing RNA polymerases on specific genes.
Materials:
-
Cultured cells of interest
-
Ice-cold PBS
-
Swelling Buffer (e.g., 10 mM Tris-HCl pH 7.5, 2 mM MgCl₂, 3 mM CaCl₂)
-
Lysis Buffer (Swelling Buffer with 10% glycerol and 0.5% IGEPAL CA-630 or NP-40)
-
Freezing Buffer (e.g., 50 mM Tris-HCl pH 8.3, 40% glycerol, 5 mM MgCl₂, 0.1 mM EDTA)
-
2x NRO Reaction Buffer (e.g., 10 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 300 mM KCl, 1% Sarkosyl, 1 mM DTT, and a mix of ATP, GTP, CTP, and Biotin-UTP or [α-³²P]UTP)[9]
-
Trizol LS reagent
-
Chloroform
-
Isopropanol
-
Ethanol
Protocol:
-
Nuclei Isolation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in Swelling Buffer and incubate on ice.
-
Lyse the cells by adding Lysis Buffer and gently mixing.
-
Pellet the nuclei by centrifugation and resuspend in Freezing Buffer. Nuclei can be stored at -80°C.
-
-
Nuclear Run-On Reaction:
-
Thaw the isolated nuclei on ice.
-
Mix an equal volume of nuclei suspension with 2x NRO Reaction Buffer. The final concentration of Sarkosyl is typically 0.5%.[9]
-
Incubate at 30°C for 5-10 minutes to allow engaged RNA polymerases to incorporate labeled nucleotides into the nascent RNA.
-
-
RNA Isolation:
-
Stop the reaction by adding Trizol LS reagent.
-
Isolate the RNA according to the Trizol protocol (chloroform extraction, isopropanol precipitation).
-
Wash the RNA pellet with 70% ethanol and resuspend in RNase-free water.
-
-
Analysis:
-
The labeled nascent RNA can be purified (e.g., using streptavidin beads for biotin-labeled RNA) and quantified by methods such as quantitative PCR (qPCR) or next-generation sequencing (GRO-seq).
-
The following diagram illustrates the general workflow of a Nuclear Run-On assay.
Reporter Gene Assays
The use of Sarkosyl in standard live-cell reporter gene assays (e.g., luciferase or β-galactosidase assays) to specifically study transcription inhibition is not a conventional approach. As a detergent, Sarkosyl disrupts cell membranes, which would lead to cell lysis and compromise the integrity of the assay. These assays are designed to measure the output of a reporter gene in intact, living cells in response to various stimuli or inhibitors that act on specific cellular pathways.
Therefore, a detailed protocol for using Sarkosyl in a typical reporter gene assay is not provided, as its primary utility lies in in vitro systems or with isolated nuclei where the cellular membrane is not a factor.
Conclusion
Sodium lauroyl sarcosinate (Sarkosyl) is a powerful tool for the study of DNA transcription. Its utility lies in its ability to act as a selective inhibitor of transcription initiation through its detergent properties. By interfering with the assembly of the pre-initiation complex, Sarkosyl allows researchers to dissect the stages of transcription, particularly to distinguish between initiation and elongation. Its application in nuclear run-on assays has been instrumental in mapping the landscape of actively transcribing genes. While it does not appear to modulate specific signaling pathways, its direct action on the transcription machinery provides a robust method for investigating the fundamental processes of gene expression. The concentration-dependent effects of Sarkosyl underscore the importance of careful optimization for each experimental system to achieve the desired inhibitory outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Sarkosyl block of transcription reinitiation by RNA polymerase II as visualized by the colliding polymerases reinitiation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sarkosyl block of transcription reinitiation by RNA polymerase II as visualized by the colliding polymerases reinitiation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Sarkosyl defines three intermediate steps in transcription initiation by RNA polymerase III: application to stimulation of transcription by E1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional Run-on: Measuring Nascent Transcription at Specific Genomic Sites in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Sarkosyl on chromatin and viral RNA synthesis. The isolation of SV40 transcription complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Global Run-On sequencing (GRO-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of the Nuclear Walk-on Methodology to Determine Sites of RNA Polymerase II Initiation and Pausing and Quantify Nascent RNAs in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Early research on sodium sarcosinate as a biological detergent.
Whitepaper: Early Research on Sodium Sarcosinate as a Biological Detergent
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium N-lauroyl sarcosinate, commonly known as Sarkosyl, is an anionic surfactant derived from sarcosine, a natural amino acid.[1] Structurally, it is amphiphilic, possessing a hydrophobic 12-carbon lauroyl chain and a hydrophilic N-methylglycinate head group.[2] This structure allows it to reduce surface tension and form micellar aggregates in aqueous solutions, properties that underpin its utility as a detergent.[2] Early research into its properties revealed a unique and comparatively "mild" mechanism of action, distinguishing it from harsher ionic detergents like sodium dodecyl sulfate (SDS). This guide provides a technical overview of the foundational research on this compound, focusing on its physicochemical properties, mechanism of action, and its seminal applications in solubilizing biological components, with detailed experimental protocols derived from early literature.
Physicochemical Properties
The defining characteristic of a surfactant is its Critical Micelle Concentration (CMC), the concentration above which individual surfactant monomers aggregate to form micelles.[3] This aggregation is fundamental to the detergent's ability to solubilize hydrophobic molecules. The CMC of this compound is influenced by environmental factors such as temperature, pH, and ionic strength.[3]
Data Presentation: Critical Micelle Concentration (CMC)
The following table summarizes experimentally determined CMC values for sodium N-lauroyl sarcosinate (SLS) and sodium N-dodecanoyl sarcosinate (SDDS) under various conditions, illustrating the impact of temperature and salt concentration on micelle formation.
| Surfactant | Base Medium | Additive | Temperature (°C) | CMC (mmol/L) | Citation |
| Sodium Lauroyl Sarcosinate (SLS) | Water | None | 25 | 13.9 | [1] |
| Sodium Lauroyl Sarcosinate (SLS) | Water | None | 35 | 14.5 | [1] |
| Sodium Lauroyl Sarcosinate (SLS) | Water | None | 45 | 15.2 | [1] |
| Sodium N-Dodecanoyl Sarcosinate (SDDS) | Water | 1 mM MgCl₂ | 25 | 7.9 | [4] |
| Sodium N-Dodecanoyl Sarcosinate (SDDS) | Water | 5 mM MgCl₂ | 25 | 3.9 | [4] |
| Sodium N-Dodecanoyl Sarcosinate (SDDS) | Water | 10 mM MgCl₂ | 25 | 2.5 | [4] |
| Sodium N-Dodecanoyl Sarcosinate (SDDS) | Water | 1 mM Na₂SO₄ | 25 | 11.2 | [4] |
| Sodium N-Dodecanoyl Sarcosinate (SDDS) | Water | 10 mM Na₂SO₄ | 25 | 9.0 | [4] |
Mechanism of Action
This compound functions by inserting its hydrophobic tail into lipid bilayers and protein aggregates, while its hydrophilic head interacts with the aqueous environment. Above the CMC, the formation of micelles creates hydrophobic microenvironments that encapsulate and solubilize non-polar molecules like membrane lipids and proteins.
A seminal study in 1973 by Filip et al. demonstrated that Sarkosyl selectively solubilizes the inner cytoplasmic membrane of Escherichia coli, while leaving the outer membrane largely intact.[5] This was in stark contrast to detergents like SDS and Triton X-100, which solubilized all membrane components indiscriminately.[5] This discovery highlighted Sarkosyl as a tool for selectively dissecting bacterial membrane systems. The presence of divalent cations, such as Mg²⁺, was found to inhibit the solubilizing activity of Sarkosyl, offering a method to modulate its effects.[5]
Visualization: General Mechanism of Detergent Action
Caption: General mechanism of this compound action below and above the Critical Micelle Concentration (CMC).
Core Applications & Experimental Protocols
Early research established this compound as a versatile tool in molecular biology, particularly for the differential solubilization of cellular components and the extraction of nucleic acids.
Selective Solubilization of Bacterial Cytoplasmic Membranes
This protocol is based on the methods described by Filip et al. (1973) for the selective isolation of the E. coli inner membrane.[5]
Experimental Protocol:
-
Cell Culture and Labeling: Culture E. coli B in a suitable broth medium. To differentiate membrane components, label phospholipids with [2-³H]glycerol and proteins with L-[¹⁴C]leucine.
-
Membrane Fraction Isolation: Harvest cells in the exponential growth phase. Lyse the cells (e.g., using a French press) and isolate the total membrane fraction by differential centrifugation (e.g., 40,000 x g for 30 min).
-
Detergent Treatment: Resuspend the isolated membrane fraction in a buffer (e.g., 0.25 M sucrose). Add sodium lauroyl sarcosinate (Sarkosyl) to a final concentration of 0.5% (v/v). For control experiments, use 0.5% SDS or 2% Triton X-100.
-
Incubation: Incubate the mixture for 20 minutes at 23°C.
-
Isopycnic Centrifugation: Layer the detergent-treated sample onto a pre-formed isopycnic sucrose density gradient. Centrifuge at high speed (e.g., 38,000 rpm for 16 hours in a Beckman SW41 rotor) to separate the membrane fractions based on their density.
-
Analysis: Fractionate the gradient and determine the distribution of the radiolabels (³H for cytoplasmic membrane, ¹⁴C for total protein) to assess the degree of solubilization. The cytoplasmic membrane, being less dense, will be solubilized by Sarkosyl and will not form a distinct band, whereas the outer membrane remains largely intact and bands at a higher density.
Visualization: Workflow for Selective Membrane Solubilization
Caption: Experimental workflow for the selective solubilization of E. coli cytoplasmic membranes using Sarkosyl.
Early Protocols for Nucleic Acid Isolation
Sarkosyl was quickly adopted in protocols for isolating DNA and RNA due to its ability to disrupt cells and denature proteins, thereby inhibiting nuclease activity. The widely cited single-step RNA isolation method developed by Chomczynski and Sacchi utilizes Sarkosyl in its primary denaturing solution.[6]
Experimental Protocol (Solution D from Chomczynski & Sacchi):
-
Prepare Denaturing Solution (Solution D): This solution consists of 4 M guanidinium thiocyanate, 25 mM sodium citrate (pH 7.0), 0.5% (w/v) N-lauroylsarcosine (Sarkosyl), and 0.1 M 2-mercaptoethanol.[6]
-
Homogenization: Homogenize tissue or cells directly in Solution D (e.g., 1 ml per 100 mg of tissue).[6] The guanidinium thiocyanate acts as a strong chaotrope, while Sarkosyl aids in disrupting membranes and solubilizing components.[6]
-
Phase Separation: Add phenol and chloroform/isoamyl alcohol to the homogenate. Under acidic conditions, centrifugation separates the mixture into an upper aqueous phase containing RNA, an interphase with DNA, and a lower organic phase with proteins and lipids.[6]
-
RNA Precipitation: Recover the total RNA from the aqueous phase by precipitation with isopropanol.[6]
Effects on Protein and Enzyme Function
A key area of interest in early research was the effect of Sarkosyl on protein structure and function, particularly its ability to preserve enzyme activity.
Use in Transcription Assays
Early studies on eukaryotic gene transcription utilized Sarkosyl to dissect the stages of RNA polymerase initiation. It was discovered that different concentrations of the detergent could selectively inhibit distinct steps in the formation of the transcription complex. For instance, 0.015% Sarkosyl was shown to inhibit an early step in transcription initiation by RNA polymerase III, while having no effect if added after the complex had formed.[7] A higher concentration of 0.05% could block subsequent rounds of reinitiation, effectively limiting the reaction to a single round of transcription.[7][8][9] This demonstrated that Sarkosyl could be a powerful tool for mechanistic studies, as it did not release already initiated RNA polymerase from the DNA template, a property not shared by harsher detergents.[5][10]
Enzyme Activity Post-Solubilization
Sarkosyl is often described as a mild detergent capable of non-denaturing protein extraction.[2] However, its effect is context-dependent. In one study, the enzyme β-galactosidase was recovered from Kluyveromyces lactis by permeabilizing the yeast cells with 0.2% Sarkosyl.[3] Subsequent incubation at 35°C led to the release of about 80% of the total enzyme activity into the buffer, with no significant activity loss observed over 6 hours, indicating the enzyme remained functional.[3] Conversely, when used to solubilize aggregated proteins from inclusion bodies, the process is generally considered to result in denatured protein that requires a subsequent refolding step to regain function.
Data Presentation: Effect of Sarkosyl on Enzyme Activity
| Enzyme/Process | Organism/System | Sarkosyl Conc. | Observed Effect | Citation |
| RNA Polymerase III | In vitro transcription | 0.015% | Inhibits formation of the initial transcription complex. | [7] |
| RNA Polymerase III | In vitro transcription | 0.05% | Allows a single round of transcription but blocks reinitiation. | [7] |
| RNA Polymerase II | In vitro transcription | Varies | Can block reinitiation while allowing the first round of initiation. | [8][9][10] |
| Endogenous RNA Polymerase | Mouse nuclei | Not specified | Enhances RNA polymerase activity several-fold by dissociating proteins from chromatin. | [5] |
| β-galactosidase | Kluyveromyces lactis | 0.2% | Permeabilizes cells, allowing for the extraction of ~80% of total enzyme activity without significant inactivation. | [3] |
| Peptidoglycan Synthesis | E. coli membranes | 0.2% | Used in an assay to measure the coupled transglycosylase-transpeptidase activity, which remained functional. | [4] |
Conclusion
Early research on this compound established it as a uniquely valuable detergent for biological applications. Its ability to selectively solubilize the cytoplasmic membrane of bacteria, in contrast to the indiscriminate action of other detergents, provided researchers with a new tool for subcellular fractionation. Furthermore, its capacity to disrupt protein-DNA interactions while leaving initiated RNA polymerase complexes intact made it instrumental in dissecting the complex process of transcription. While it is considered a milder alternative to SDS, its effect on enzyme activity is nuanced, ranging from the preservation of function during cell permeabilization to denaturation when solubilizing protein aggregates. These foundational studies paved the way for its widespread and continued use in molecular biology, from inclusion body solubilization to nucleic acid extraction protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. journals.asm.org [journals.asm.org]
- 5. Effect of Sarkosyl on chromatin and viral RNA synthesis. The isolation of SV40 transcription complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bu.edu [bu.edu]
- 7. Sarkosyl defines three intermediate steps in transcription initiation by RNA polymerase III: application to stimulation of transcription by E1A [pubmed.ncbi.nlm.nih.gov]
- 8. Sarkosyl block of transcription reinitiation by RNA polymerase II as visualized by the colliding polymerases reinitiation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sarkosyl block of transcription reinitiation by RNA polymerase II as visualized by the colliding polymerases reinitiation assay [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
The Critical Micelle Concentration of Sodium Sarcosinate in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of sodium sarcosinate, a widely utilized anionic surfactant in the pharmaceutical and cosmetic industries. Understanding the CMC is paramount for optimizing formulations, enhancing drug solubility, and ensuring the stability of colloidal systems. This document collates quantitative data, details common experimental methodologies for CMC determination, and illustrates a typical experimental workflow.
Introduction to this compound and its Micellization
Sodium N-acyl sarcosinates, derived from the natural amino acid sarcosine, are known for their mildness, biocompatibility, and biodegradability.[1][2] A key characteristic of these surfactants is their ability to self-assemble into micelles in aqueous solutions above a specific concentration known as the critical micelle concentration (CMC).[3] These micellar aggregates possess a hydrophobic core and a hydrophilic corona, enabling them to encapsulate poorly water-soluble drugs, thereby improving their bioavailability.[3] The CMC is a critical parameter as many physicochemical properties of the surfactant solution, such as surface tension, conductivity, and solubilization capacity, exhibit a sharp change at this concentration.[4][5]
The most commonly studied variant is Sodium N-lauroylsarcosinate (also referred to as sodium N-dodecanoyl sarcosinate or SDDS).[4][6] Its CMC is influenced by various factors including temperature, pH, and the presence of electrolytes.[3][7][8]
Quantitative Data: Critical Micelle Concentration of this compound
The CMC of sodium lauroyl sarcosinate in aqueous solutions has been determined by various methods. The following tables summarize the reported values under different experimental conditions.
Table 1: CMC of Sodium Lauroyl Sarcosinate in Pure Aqueous Solution
| Temperature (°C) | CMC (mM) | Method of Determination | Reference |
| 20 | Not specified | Surface Tensiometry | [7] |
| 25 | 13-14 | Not specified | [9] |
| 25 | ~14.6 | Tensiometry, Conductometry, Densitometry, Spectrofluorimetry, High-Resolution Ultrasound Spectroscopy | [4] |
| 30 | 14.57 | Not specified | [10] |
| 35 | Not specified | Surface Tensiometry | [7] |
| 50 | Not specified | Surface Tensiometry | [7] |
| 65 | Not specified | Surface Tensiometry | [7] |
| Not Specified | 14.3 | Not specified | [11] |
| 20-25 | 14.6 | Not specified | [12] |
Table 2: Effect of Electrolytes on the CMC of Sodium N-Dodecanoyl Sarcosinate (SDDS) at 298 K (25 °C)
| Electrolyte | Electrolyte Concentration (mM) | CMC (mM) - Conductometry | CMC (mM) - Tensiometry | CMC (mM) - Fluorimetry | Reference |
| MgCl₂ | 0.0 | 5.60 | 5.60 | 5.70 | [6] |
| 0.1 | 4.80 | 4.90 | 5.10 | [6] | |
| 0.5 | 3.50 | 3.60 | 3.90 | [6] | |
| 1.0 | 2.70 | 2.80 | 3.10 | [6] | |
| 2.0 | 2.10 | 2.20 | 2.50 | [6] | |
| Na₂SO₄ | 0.0 | 5.60 | 5.60 | 5.70 | [6] |
| 1.0 | 5.20 | 5.30 | 5.50 | [6] | |
| 2.0 | 4.90 | 5.00 | 5.20 | [6] | |
| 5.0 | 4.40 | 4.50 | 4.80 | [6] | |
| 10.0 | 3.80 | 4.00 | 4.30 | [6] |
The addition of electrolytes typically decreases the CMC of ionic surfactants. This is attributed to the reduction of electrostatic repulsion between the ionic head groups of the surfactant molecules, which promotes micelle formation at lower concentrations.[8]
Experimental Protocols for CMC Determination
Several techniques are employed to determine the CMC of surfactants, each monitoring a different physicochemical property of the solution as a function of surfactant concentration.[4][13]
Surface Tensiometry
This is considered a standard method for determining the CMC of all types of surfactants.[13]
-
Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Above the CMC, the surface becomes saturated with surfactant monomers, and further addition of surfactant leads to micelle formation in the bulk solution with little to no further change in surface tension.[14] The CMC is identified as the point of inflection in the plot of surface tension versus the logarithm of surfactant concentration.[15]
-
Apparatus: A tensiometer (e.g., using the Wilhelmy plate or du Noüy ring method).
-
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a series of dilutions of the stock solution to cover a concentration range both below and above the expected CMC.
-
Measure the surface tension of each solution at a constant temperature.[15]
-
Plot the measured surface tension against the logarithm of the surfactant concentration.
-
The CMC is determined from the intersection of the two linear portions of the curve.[14]
-
Conductometry
This method is suitable for ionic surfactants like this compound.[4][13]
-
Principle: The specific conductivity of an ionic surfactant solution increases linearly with concentration. At the CMC, the rate of increase in conductivity changes. This is because the newly formed micelles have a lower mobility and bind some of the counterions, leading to a smaller slope in the conductivity versus concentration plot above the CMC.
-
Apparatus: A conductivity meter and a thermostated cell.
-
Procedure:
-
Prepare a series of this compound solutions of varying concentrations in deionized water.
-
Equilibrate the solution to the desired temperature.[3]
-
Measure the specific conductivity of each solution.
-
Plot the specific conductivity against the surfactant concentration.
-
The CMC is identified as the concentration at the break point where the slope of the line changes.
-
Fluorescence Spectroscopy
This is a highly sensitive method that utilizes a fluorescent probe.[16][17]
-
Principle: A hydrophobic fluorescent probe (e.g., pyrene) is added to the surfactant solutions. In the aqueous environment below the CMC, the probe exhibits a certain fluorescence spectrum. When micelles form, the hydrophobic probe partitions into the nonpolar core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum.[18][19]
-
Apparatus: A spectrofluorometer.
-
Procedure:
-
Prepare a series of this compound solutions.
-
Add a small, constant amount of a fluorescent probe (e.g., pyrene) to each solution.
-
Measure the fluorescence intensity at specific emission wavelengths. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is often plotted.[16]
-
Plot the fluorescence intensity or the intensity ratio against the surfactant concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve.[6]
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the Critical Micelle Concentration.
Caption: Generalized workflow for CMC determination.
Conclusion
The critical micelle concentration is a fundamental parameter of this compound that dictates its behavior in aqueous solutions and its performance in various applications, from drug delivery to personal care products. The CMC is not a fixed value but is responsive to environmental conditions such as temperature and the presence of electrolytes. A thorough understanding and accurate determination of the CMC using the methodologies outlined in this guide are essential for the effective formulation and application of this versatile surfactant.
References
- 1. researchgate.net [researchgate.net]
- 2. specialchem.com [specialchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring Physicochemical Interactions of Different Salts with Sodium N-Dodecanoyl Sarcosinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmacy180.com [pharmacy180.com]
- 9. researchgate.net [researchgate.net]
- 10. thomassci.com [thomassci.com]
- 11. researchgate.net [researchgate.net]
- 12. N -月桂酰肌氨酸 钠盐 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 13. justagriculture.in [justagriculture.in]
- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.rsc.org [pubs.rsc.org]
The Pivotal Role of Sodium Sarcosinate in Advancing Membrane Protein Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of membrane proteins, crucial targets for a vast majority of modern pharmaceuticals, has historically been fraught with technical challenges. Their hydrophobic nature necessitates their extraction from the lipid bilayer, a process that requires the use of detergents. Among the arsenal of detergents available to researchers, sodium lauroyl sarcosinate, commonly known as sarkosyl, has carved out a significant niche. This in-depth technical guide explores the history of sodium sarcosinate in membrane protein research, providing a comprehensive overview of its properties, applications, and detailed experimental protocols.
A Historical Perspective: The Rise of a "Milder" Anionic Detergent
The journey of this compound in membrane protein research began with the need for a detergent that could effectively solubilize these challenging proteins while preserving their native structure and function. Unlike the harsher anionic detergent sodium dodecyl sulfate (SDS), which often leads to protein denaturation, sarkosyl was found to be a milder alternative.
Early studies in the 1970s demonstrated the efficacy of sarkosyl in selectively solubilizing the cytoplasmic membrane of Escherichia coli, leaving the outer membrane intact. This selective solubilization was a significant advancement, allowing for the differential isolation and characterization of proteins from these two distinct membrane systems.[1][2] Researchers found that while detergents like Triton X-100 and SDS solubilized all membrane proteins, sarkosyl offered a more nuanced approach.[1][2]
Further research in the late 1970s showcased sarkosyl's ability to solubilize up to 90% of membrane proteins from the bacterium Spiroplasma citri.[3] These studies also highlighted important experimental parameters, such as the optimal detergent-to-protein ratio for maximal solubilization and the inhibitory effect of magnesium ions.[3]
The 1980s and 1990s saw the expansion of sarkosyl's application to the isolation of outer membrane proteins from various bacteria, including Haemophilus species.[4][5] A key development during this period was the use of sarkosyl to solubilize inclusion bodies, which are insoluble aggregates of overexpressed recombinant proteins.[6][7][8][9] This application proved invaluable for the production and subsequent purification of a wide range of proteins for structural and functional studies.
Physicochemical Properties of this compound and Other Common Detergents
The effectiveness of a detergent in membrane protein research is dictated by its physicochemical properties. The Critical Micelle Concentration (CMC) is a crucial parameter, representing the concentration at which detergent monomers begin to form micelles. The aggregation number, which is the number of monomers in a micelle, and the micellar molecular weight are also important characteristics. The table below provides a comparison of these properties for this compound and other commonly used detergents.
| Detergent | Type | CMC (mM) | Aggregation Number | Micellar Molecular Weight (kDa) |
| Sodium Lauroyl Sarcosinate (Sarkosyl) | Anionic | 14.6 | ~10 | - |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 7-10 | 62 | 18 |
| Triton X-100 | Non-ionic | 0.2-0.9 | 100-155 | 64-90 |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.17 | 78-149 | 70 |
| n-Decyl-β-D-maltoside (DM) | Non-ionic | 1.2-2.2 | - | - |
| n-Octyl-β-D-glucopyranoside (OG) | Non-ionic | 20-25 | 27-100 | 8 |
| CHAPS | Zwitterionic | 4-8 | 10 | 6.15 |
| CHAPSO | Zwitterionic | 8-10 | 11 | 7 |
| Cymal-5 | Non-ionic | ~2.5 | - | ~23 |
| Cymal-6 | Non-ionic | ~0.56 | - | ~32 |
Note: CMC and aggregation number can vary depending on experimental conditions such as temperature, pH, and ionic strength.[10][11][12]
Key Applications and Experimental Protocols
This compound's versatility has led to its use in a variety of applications in membrane protein research. The following sections provide detailed protocols for some of its most common uses.
Selective Solubilization of E. coli Inner Membrane Proteins
This protocol is adapted from the classic method for selectively solubilizing the inner membrane of E. coli.
Materials:
-
E. coli cell pellet
-
Buffer A: 10 mM Tris-HCl, pH 7.8
-
Lysozyme solution: 10 mg/mL in Buffer A
-
DNase I solution: 1 mg/mL in Buffer A with 5 mM MgCl2
-
Sarkosyl solution: 0.5% (w/v) in Buffer A
-
Sucrose solutions (w/v) in Buffer A: 60%, 55%, 50%, 45%, 40%, 35%, 30%
Procedure:
-
Resuspend the E. coli cell pellet in Buffer A.
-
Add lysozyme solution to a final concentration of 100 µg/mL and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 10 minutes to reduce viscosity.
-
Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.
-
Resuspend the membrane pellet in Buffer A.
-
Add an equal volume of 0.5% sarkosyl solution to the membrane suspension and incubate at room temperature for 30 minutes with gentle mixing.
-
Layer the sarkosyl-treated membrane suspension onto a discontinuous sucrose gradient (30% to 60%).
-
Centrifuge at 150,000 x g for 16 hours at 4°C.
-
The sarkosyl-soluble inner membrane proteins will remain in the upper layers of the gradient, while the insoluble outer membrane will pellet at the bottom.
-
Carefully collect the fractions containing the solubilized inner membrane proteins for further analysis.
Solubilization of Inclusion Bodies
This protocol provides a method for solubilizing recombinant proteins expressed as inclusion bodies in E. coli.
Materials:
-
E. coli cell pellet containing inclusion bodies
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 5 mM ZnCl₂, 10 mM β-mercaptoethanol
-
Sarkosyl solution: 10% (w/v) in Lysis Buffer
Procedure:
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant.
-
Resuspend the inclusion body pellet in Lysis Buffer containing 10% (w/v) sarkosyl.
-
Incubate for 6-24 hours at 4°C with gentle agitation to solubilize the proteins.[6][7]
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.
-
The supernatant contains the solubilized recombinant protein and can be used for subsequent purification steps. It is often necessary to dilute the sarkosyl concentration before proceeding with affinity chromatography.[6]
Purification of His-tagged Membrane Proteins
This protocol outlines a general workflow for the purification of a His-tagged membrane protein solubilized with sarkosyl.
Materials:
-
Solubilized membrane protein in sarkosyl-containing buffer
-
Ni-NTA affinity chromatography column
-
Binding Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, and a concentration of sarkosyl below its CMC (e.g., 0.1%)
-
Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-50 mM imidazole, and 0.1% sarkosyl
-
Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole, and 0.1% sarkosyl
Procedure:
-
Equilibrate the Ni-NTA column with Binding Buffer.
-
Dilute the solubilized protein sample with a buffer lacking sarkosyl to reduce the detergent concentration to a level compatible with binding to the resin (typically below the CMC). The final imidazole concentration should also be adjusted to match the Binding Buffer.
-
Load the diluted sample onto the equilibrated column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound His-tagged protein with Elution Buffer.
-
Collect the eluted fractions and analyze for the presence of the purified protein using SDS-PAGE.
Visualizing Workflows and Signaling Pathways
Experimental Workflow for Membrane Protein Purification
The following diagram illustrates a typical workflow for the purification of a membrane protein using this compound.
References
- 1. Solubilization of the Cytoplasmic Membrane of Escherichia coli by the Ionic Detergent Sodium-Lauryl Sarcosinate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilization of the cytoplasmic membrane of Escherichia coli by the ionic detergent sodium-lauryl sarcosinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubilization of Spiroplasma citri cell membrane proteins with the anionic detergent sodium lauroyl-sarcosinate (Sarkosyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Rapid microprocedure for isolating detergent-insoluble outer membrane proteins from Haemophilus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Obtaining Soluble Folded Proteins from Inclusion Bodies Using Sarkosyl, Triton X-100, and CHAPS: Application to LB and M9 Minimal Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insoluble Protein Purification with Sarkosyl: Facts and Precautions | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. cdn.anatrace.com [cdn.anatrace.com]
- 12. merckmillipore.com [merckmillipore.com]
Sodium Sarcosinate: A Comprehensive Technical Guide to its Chemical Structure and Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium sarcosinate, the sodium salt of N-methylglycine, is a versatile molecule with significant applications across various scientific disciplines, including pharmaceutical development. Its unique chemical structure, featuring both a secondary amine and a carboxylate group, imparts specific physicochemical properties that render it a valuable building block in organic synthesis and a key component in formulation science. This technical guide provides an in-depth analysis of the chemical structure and functional groups of this compound, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Chemical Structure and Functional Groups
This compound (IUPAC name: Sodium 2-(methylamino)acetate) is an N-methylated derivative of the amino acid glycine.[1] Its chemical formula is C₃H₆NNaO₂.[1] The molecule consists of a central carbon atom (the alpha-carbon) bonded to a hydrogen atom, a carboxylate group, and a methylamino group.
The two key functional groups that dictate the chemical behavior of this compound are:
-
Secondary Amine (-NH(CH₃)) : The nitrogen atom is bonded to the alpha-carbon and a methyl group. This secondary amine is a nucleophilic center and can participate in a variety of chemical reactions, making it a key site for molecular modifications. The presence of the methyl group sterically hinders the nitrogen to some extent compared to a primary amine.
-
Carboxylate Group (-COO⁻Na⁺) : This is the conjugate base of a carboxylic acid, forming an ionic bond with a sodium ion. The carboxylate group is responsible for the compound's high water solubility and its anionic nature in solution.
The interplay of these two functional groups determines the molecule's reactivity, solubility, and its utility as a precursor in chemical synthesis.
Below is a diagram illustrating the chemical structure of this compound and highlighting its functional groups.
References
The Dual Nature of Sodium Sarcosinate: A Technical Guide to its Interactions with Lipids and Proteins
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interactions between sodium sarcosinate, a widely utilized anionic surfactant, and key biological macromolecules—lipids and proteins. This document serves as a critical resource for professionals in research and drug development, offering a compilation of quantitative data, detailed experimental methodologies, and mechanistic visualizations to elucidate the complex biophysical and biochemical interplay of this versatile compound.
Executive Summary
This compound, particularly its lauroyl derivative (sodium lauroyl sarcosinate or sarkosyl), is an amphiphilic molecule derived from the natural amino acid sarcosine.[1] Its unique properties, including its action as a cleansing agent and its relatively mild nature compared to other detergents like sodium dodecyl sulfate (SDS), have led to its extensive use in cosmetics, pharmaceuticals, and molecular biology. This guide explores the fundamental interactions of this compound at the molecular level, focusing on its ability to solubilize and denature proteins, and its role in the formation and modification of lipid assemblies. Understanding these interactions is paramount for applications ranging from the purification of recombinant proteins to the development of novel drug delivery systems.
Interaction with Proteins: Solubilization and Structural Changes
Sodium lauroyl sarcosinate is a powerful tool for the manipulation of proteins. Its primary interaction mechanism involves the formation of micelles that can encapsulate and solubilize proteins, particularly those that are aggregated in inclusion bodies.[2] This interaction is driven by both electrostatic and hydrophobic forces.[3]
Protein Solubilization from Inclusion Bodies
A significant application of this compound is the recovery of recombinant proteins from insoluble inclusion bodies formed during overexpression in bacterial systems.[3][4][5] Sarkosyl is considered a milder alternative to harsh denaturants like urea and guanidine hydrochloride.[3]
This protocol outlines a general procedure for the solubilization of proteins from E. coli inclusion bodies using sodium lauroyl sarcosinate.
Materials:
-
Cell pellet containing the protein of interest in inclusion bodies
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 5 mM ZnCl₂, 10 mM β-mercaptoethanol
-
Sarkosyl (Sodium Lauroyl Sarcosinate)
-
Triton X-100
-
CHAPS
-
Phosphate-Buffered Saline (PBS)
-
Sonicator
-
High-speed centrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer. For enhanced lysis and initial solubilization, 1% (w/v) sarkosyl can be included in the buffer.[5]
-
Sonication: Sonicate the cell suspension on ice to ensure complete cell disruption.
-
Inclusion Body Isolation: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet the inclusion bodies.
-
Washing: Wash the inclusion body pellet with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove membrane contaminants.
-
Solubilization: Resuspend the washed inclusion body pellet in a buffer containing 2% (w/v) sarkosyl. For particularly insoluble proteins, the concentration of sarkosyl can be increased up to 10% (w/v).[3][5] Incubate at 4°C with gentle agitation overnight.[6]
-
Clarification: Centrifuge the suspension at high speed to pellet any remaining insoluble material. The supernatant contains the solubilized protein.
-
Detergent Exchange (if necessary for downstream applications): For applications like affinity chromatography where sarkosyl might interfere, a detergent exchange can be performed. For GST-tagged proteins, the addition of Triton X-100 (to 4%) and CHAPS (to 40 mM) to the 2% sarkosyl solution can improve binding to glutathione resin.[3]
References
- 1. Sodium lauroyl sarcosinate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Item - Critical Micelle Concentrations (CMC) of the surfactants used, calculated in a saline buffer (1.8 mM CaCl2, 0.8 mM MgSO4, 5.3 mM KCl, 26.2 mM NaHCO3, 117.2 mM NaCl and 1.0 mM NaH2PO4.H2O, pH 7.3). - Public Library of Science - Figshare [plos.figshare.com]
Methodological & Application
Application Notes and Protocols for Solubilizing Membrane Proteins with Sodium Sarcosinate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium lauroyl sarcosinate, also known as Sarkosyl, is an anionic detergent widely utilized in biochemical applications, particularly for the solubilization of membrane proteins and the extraction of proteins from inclusion bodies. Its utility stems from its ability to disrupt lipid bilayers and protein aggregates, often in a milder fashion than harsh denaturants like sodium dodecyl sulfate (SDS).[1][2][3] This allows for the extraction of proteins while potentially preserving their native conformation and biological activity.[4][5] These application notes provide detailed protocols for the use of sodium sarcosinate in the solubilization of membrane proteins and the recovery of functional proteins from inclusion bodies.
Key Properties of this compound
This compound is valued for its unique properties in membrane protein research:
-
Selective Solubilization: It has been shown to selectively solubilize the inner cytoplasmic membrane of bacteria like Escherichia coli, leaving the outer membrane largely intact.[6]
-
Mild Nature: Compared to strongly denaturing detergents, Sarkosyl is considered relatively mild, which can be advantageous for maintaining the structural integrity and function of the target protein.[4]
-
Inclusion Body Solubilization: It is effective in solubilizing inclusion bodies under non-denaturing or mild conditions, which can circumvent the need for harsh chaotropic agents and subsequent complex refolding procedures.[5][7][8]
Data Presentation: Optimizing Solubilization Conditions
The optimal conditions for membrane protein solubilization with this compound are empirical and must be determined for each specific protein and membrane system. Key parameters to optimize include the detergent-to-protein ratio, temperature, and the presence of divalent cations.
| Parameter | Typical Range | Notes | Reference |
| This compound Concentration | 0.1% - 2.0% (w/v) | A concentration of 0.2% is frequently effective for inclusion bodies.[5][7][9] For membranes, titration is recommended. | [5][7][9] |
| Detergent to Protein Ratio (µmol/mg) | 6 - 20 µmol / mg | This ratio was found to be optimal for maximal solubilization of Spiroplasma citri membrane proteins.[4] | [4] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) are generally preferred to minimize proteolysis and denaturation. However, some protocols for inclusion bodies utilize room temperature.[5] | [5] |
| Incubation Time | 30 minutes to 24 hours | Shorter incubation times are common for membrane solubilization, while longer times may be needed for inclusion bodies.[5] | [5] |
| pH | 7.4 - 8.0 | A slightly alkaline pH is typically used to maintain protein stability. | [5] |
| Ionic Strength | ~150 mM NaCl | Physiological salt concentrations are common, but this may need optimization.[10] | [10] |
| Additives | Protease Inhibitors, EDTA | Protease inhibitors are crucial to prevent degradation,[11] and EDTA can be included to chelate divalent cations that may inhibit solubilization. | [11] |
| Inhibitors | Mg²⁺ ions | Magnesium ions can prevent the solubilization of membrane proteins by Sarkosyl, particularly at a molar ratio of MgCl₂/Sarkosyl greater than 0.5.[4] | [4] |
Experimental Protocols
Protocol 1: Selective Solubilization of Inner Membrane Proteins from Gram-Negative Bacteria (e.g., E. coli)
This protocol is adapted from the principle of selective solubilization of the cytoplasmic membrane.[6]
Materials:
-
Bacterial cell paste
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
This compound Stock Solution: 10% (w/v) in water
-
Sucrose solutions (for density gradient centrifugation, optional)
-
Ultracentrifuge and tubes
Procedure:
-
Cell Lysis: Resuspend the bacterial cell pellet in ice-cold Lysis Buffer. Lyse the cells using a French press, sonication, or enzymatic lysis (lysozyme). Ensure lysis is complete while keeping the sample on ice to minimize heating.
-
Removal of Unbroken Cells: Centrifuge the lysate at a low speed (e.g., 5,000 x g) for 10 minutes at 4°C to pellet unbroken cells and large debris.
-
Membrane Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the total membrane fraction.
-
Washing the Membranes: Discard the supernatant. Resuspend the membrane pellet in Lysis Buffer to wash away remaining soluble proteins. Repeat the ultracentrifugation step.
-
Solubilization: Carefully resuspend the washed membrane pellet in Lysis Buffer. Add this compound from the stock solution to a final concentration of 1% (w/v). The optimal concentration may need to be determined empirically (e.g., by testing a range from 0.5% to 2.0%).
-
Incubation: Incubate the mixture on ice or at 4°C for 30-60 minutes with gentle agitation.
-
Separation of Solubilized Proteins: Centrifuge the mixture at 100,000 x g for 1 hour at 4°C. The supernatant will contain the solubilized inner membrane proteins, while the pellet will contain the outer membrane and other insoluble material.
-
Analysis: Carefully collect the supernatant containing the solubilized proteins. Analyze the protein profile of the supernatant and pellet by SDS-PAGE to assess the efficiency and selectivity of the solubilization.
Protocol 2: Extraction of Recombinant Proteins from Inclusion Bodies
This protocol focuses on a mild solubilization method to potentially recover active proteins directly from inclusion bodies.[5][7]
Materials:
-
Inclusion body pellet (from recombinant protein expression)
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA
-
Solubilization Buffer: 40 mM Tris-HCl pH 8.0, 0.2% (w/v) N-lauroyl sarcosine.[5]
-
High-speed centrifuge and tubes
Procedure:
-
Inclusion Body Isolation and Washing: After cell lysis and initial centrifugation to pellet inclusion bodies, wash the pellet thoroughly with Wash Buffer to remove contaminating proteins and lipids. This may involve several rounds of resuspension and centrifugation.
-
Solubilization: Resuspend the washed inclusion body pellet in the Solubilization Buffer. A common ratio is 1 part wet pellet to 40 parts buffer.[5]
-
Incubation: Incubate the suspension with shaking for an extended period, for example, 24 hours at 20°C.[5] Optimization of time and temperature may be necessary.
-
Clarification: Centrifuge the suspension at a high speed (e.g., 15,000 x g) for 15-30 minutes at 4°C.
-
Recovery of Solubilized Protein: The supernatant contains the solubilized protein. The pellet consists of any remaining insoluble protein and debris.
-
Analysis and Downstream Processing: Analyze the supernatant and pellet fractions by SDS-PAGE. The solubilized protein in the supernatant can then be directly used for activity assays or further purification.[5] It is crucial to maintain the presence of this compound in the buffers during initial purification steps to prevent re-aggregation.[12]
Mandatory Visualizations
Caption: Workflow for selective solubilization of inner membrane proteins.
Caption: Workflow for mild extraction of proteins from inclusion bodies.
References
- 1. mdpi.com [mdpi.com]
- 2. Surfactant - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. Solubilization of Spiroplasma citri cell membrane proteins with the anionic detergent sodium lauroyl-sarcosinate (Sarkosyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering inclusion bodies for non denaturing extraction of functional proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization of the Cytoplasmic Membrane of Escherichia coli by the Ionic Detergent Sodium-Lauryl Sarcosinate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein recovery from inclusion bodies of Escherichia coli using mild solubilization process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Outer membrane protein extraction - Protein and Proteomics [protocol-online.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Inclusion Bodies Using Sodium Sarcosinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant protein expression in bacterial hosts, particularly Escherichia coli, is a cornerstone of modern biotechnology and drug development. However, a common challenge is the formation of insoluble and misfolded protein aggregates known as inclusion bodies (IBs). While traditionally viewed as a hindrance, IBs are often highly enriched in the protein of interest, making them a valuable starting material for purification. This document provides detailed application notes and protocols for the use of sodium sarcosinate (Sarkosyl), a mild anionic detergent, for the effective solubilization and subsequent purification of proteins from inclusion bodies.
This compound offers a compelling alternative to harsh denaturants like urea and guanidine hydrochloride (GdnHCl). Its mechanism of action involves the formation of micelles that encapsulate hydrophobic regions of the protein, leading to the gentle disruption of aggregates.[1][2] This approach can, in some cases, preserve native-like secondary structures within the protein, potentially facilitating more efficient refolding and recovery of bioactive material.[3] The optimal concentration of this compound is protein-dependent and typically requires empirical determination, with effective ranges reported from as low as 0.05% to as high as 10% (w/v).[1][4]
Data Presentation: Quantitative Analysis of Protein Purification from Inclusion Bodies using this compound
The following tables summarize quantitative data from various studies, showcasing the efficacy of this compound-based protocols for the purification of different recombinant proteins.
Table 1: Solubilization Efficiency of Inclusion Bodies with this compound
| Protein | Host System | Sarkosyl Concentration | Solubilization Efficiency (%) | Reference |
| GST-Bbox1 | E. coli | 10% (w/v) | >95 | [4][5] |
| His₆-MBP-RBCC | E. coli | 10% (w/v) | >95 | [4] |
| Human Granulocyte-Colony Stimulating Factor (hG-CSF) | E. coli | 0.1% (w/v) | ~85 (of total solubilized protein) | [6] |
Table 2: Yield and Purity of Proteins Purified Using this compound
| Protein | Purification Method | Final Yield/Concentration | Purity (%) | Reference |
| Recombinant Diphtheria Toxoid (rCRM197EK) | Ni-NTA Chromatography | 167.2 mg/L | 99.0 | [6] |
| Human Granulocyte-Colony Stimulating Factor (hG-CSF) | Not specified | 3-4 mg/mL | Not specified | [6] |
| FHA2 (Influenza Hemagglutinin Fragment) | Not specified | Doubled compared to no IB solubilization | Not specified | [7] |
Table 3: Recovery of Bioactive Protein After this compound Treatment
| Protein | Refolding Method | Recovery of Active Protein (%) | Reference |
| Human Granulocyte-Colony Stimulating Factor (hG-CSF) | Not specified | 40-45 | [6] |
| Recombinant Diphtheria Toxoid (rCRM197EK) | Not specified | 85.2 | [6] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key experimental workflows for the purification of proteins from inclusion bodies using this compound.
Experimental Protocols
Protocol 1: Isolation and Washing of Inclusion Bodies
This protocol describes the initial steps to isolate and wash inclusion bodies from E. coli cell paste, a critical prerequisite for effective solubilization.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 1 mM PMSF, DNase I (10 µg/mL).
-
Wash Buffer A: Lysis Buffer with 1% (v/v) Triton X-100.
-
Wash Buffer B: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 1 mM EDTA.
-
E. coli cell pellet.
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (approximately 5-10 mL per gram of wet cell paste).
-
Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off) or by passing through a French press at 16,000 psi.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant. Resuspend the pellet thoroughly in Wash Buffer A.
-
Incubate on a rocker at 4°C for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Discard the supernatant. Resuspend the pellet in Wash Buffer B to remove residual detergent.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Repeat steps 7 and 8 one more time. The resulting pellet is the washed inclusion bodies.
Protocol 2: Solubilization of Inclusion Bodies with this compound
This protocol details the solubilization of washed inclusion bodies. The optimal concentration of this compound should be determined empirically for each target protein.
Materials:
-
Washed inclusion body pellet (from Protocol 1).
-
Sarkosyl Solubilization Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, and this compound (start with a range of concentrations, e.g., 0.5%, 1%, 2% w/v). For some proteins, higher concentrations (up to 10%) may be necessary.[4]
Procedure:
-
Resuspend the washed inclusion body pellet in the Sarkosyl Solubilization Buffer.
-
Incubate with gentle agitation (e.g., on a rocker or shaker) at room temperature or 4°C for 1-2 hours. For some proteins, overnight incubation may improve solubilization.[4]
-
Centrifuge the suspension at 15,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.
-
Carefully collect the supernatant, which contains the solubilized protein.
Protocol 3: Purification of His-tagged Proteins via On-Column Refolding
This protocol is suitable for His-tagged proteins solubilized with this compound and utilizes immobilized metal affinity chromatography (IMAC) for simultaneous purification and refolding.[3]
Materials:
-
Solubilized protein in Sarkosyl Solubilization Buffer (from Protocol 2).
-
IMAC Binding Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM Imidazole, 0.5% (w/v) this compound.
-
IMAC Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM Imidazole.
-
IMAC Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM Imidazole.
-
Ni-NTA or equivalent IMAC resin.
Procedure:
-
Equilibrate the IMAC column with 5-10 column volumes (CV) of IMAC Binding Buffer.
-
Load the clarified, solubilized protein onto the column.
-
Wash the column with 10 CV of IMAC Binding Buffer to remove non-specifically bound proteins.
-
To initiate refolding, wash the column with a gradient or step-wise with IMAC Wash Buffer (without sarkosyl) for 10-20 CV. This gradually removes the detergent, allowing the protein to refold while bound to the resin.
-
Elute the refolded protein from the column using IMAC Elution Buffer.
-
Collect fractions and analyze for protein content and purity (e.g., by SDS-PAGE and Bradford assay).
-
Dialyze the purified protein against a suitable storage buffer.
Concluding Remarks
The use of this compound presents a versatile and often milder approach to the solubilization of inclusion bodies, frequently enabling the recovery of functional, correctly folded proteins. The protocols provided herein serve as a comprehensive guide for researchers. However, it is crucial to emphasize that optimization of key parameters, particularly detergent concentration and refolding conditions, is essential for maximizing the yield and bioactivity of the target protein. By systematically applying and adapting these methodologies, scientists and drug development professionals can significantly enhance the efficiency of purifying recombinant proteins from inclusion bodies.
References
Optimal concentration of sodium sarcosinate for DNA extraction from tissue.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Sodium sarcosinate, also known as Sarkosyl, is an anionic surfactant widely employed in molecular biology for the lysis of cells and the subsequent extraction of high-quality DNA from various tissue samples. Its efficacy lies in its ability to disrupt cellular membranes and denature proteins, thereby releasing nucleic acids into the lysate. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in determining the optimal concentration of this compound for their specific tissue samples and downstream applications.
Mechanism of Action:
This compound is an amphipathic molecule, possessing both a hydrophilic head and a hydrophobic tail.[1] This structure allows it to integrate into the lipid bilayers of cellular and nuclear membranes. The hydrophobic tails interact with the lipid core of the membrane, while the hydrophilic heads remain associated with the aqueous environment. This insertion disrupts the membrane's integrity, leading to cell lysis. Furthermore, this compound is a strong denaturing agent for proteins, including DNases, which helps to protect the liberated DNA from enzymatic degradation.[2]
Quantitative Data Summary
The optimal concentration of this compound can vary depending on the tissue type, the presence of other detergents in the lysis buffer, and the specific protocol being followed. The following table summarizes concentrations cited in various protocols.
| Concentration (w/v) | Tissue/Sample Type | Associated Lysis Buffer Components | Reference/Notes |
| 0.5% | Bacterial cell pellet (inclusion bodies) | Tris, NaCl, DTT, Arginine, Glycyl glycine | Sufficient for solubilizing protein from inclusion bodies.[3] |
| 1% | General protein extraction/fractionation | Not specified | Used to separate soluble and insoluble protein fractions.[2] |
| 1% | Neutral Comet Assay Lysis Buffer | 2.5 M NaCl, 100 mM EDTA, 10 mM Tris Base, 1% Triton X-100 | Component of a high-salt lysis buffer for assessing DNA damage.[4] |
| 1% | Lysis Solution for general DNA extraction | 5M Sodium chloride, Disodium EDTA, Tris base, Sodium Hydroxide | A general-purpose lysis solution with a final pH of 10.[5] |
| 5% | Coconut (Cocos nucifera L.) leaf tissues | CTAB, PVP | Used in a modified CTAB method for plants with high polysaccharide and polyphenol content.[6] |
Experimental Protocols
Below are detailed protocols for DNA extraction from tissue using this compound. These protocols are adapted from established methods and should be optimized for specific experimental needs.
Protocol 1: Standard DNA Extraction from Animal Tissue
This protocol is a general method suitable for a variety of animal tissues.
Materials:
-
Tissue sample (up to 25 mg)
-
Lysis Buffer:
-
50 mM Tris-HCl (pH 8.0)
-
100 mM EDTA (pH 8.0)
-
100 mM NaCl
-
1% (w/v) this compound
-
Proteinase K (20 mg/mL stock)
-
-
RNase A (10 mg/mL stock)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water
Procedure:
-
Tissue Homogenization: Place the fresh or frozen tissue sample in a 1.5 mL microcentrifuge tube. If the tissue is large, mince it into smaller pieces on a clean, sterile surface.
-
Lysis:
-
Add 500 µL of Lysis Buffer to the tube.
-
Add 2.5 µL of Proteinase K (20 mg/mL stock) to a final concentration of 100 µg/mL.
-
Vortex briefly and incubate at 55°C for 1-3 hours, or overnight, with occasional mixing until the tissue is completely lysed.
-
-
RNase Treatment:
-
Cool the lysate to room temperature.
-
Add 2.5 µL of RNase A (10 mg/mL stock) to a final concentration of 100 µg/mL.
-
Incubate at 37°C for 30 minutes.
-
-
Phenol-Chloroform Extraction:
-
Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol to the lysate.
-
Mix by inverting the tube for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new microcentrifuge tube.
-
-
Chloroform Extraction:
-
Add an equal volume (500 µL) of chloroform:isoamyl alcohol.
-
Mix by inverting the tube for 2 minutes.
-
Centrifuge at 12,000 x g for 5 minutes at room temperature.
-
Transfer the upper aqueous phase to a new microcentrifuge tube.
-
-
DNA Precipitation:
-
Add 1/10 volume (50 µL) of 3 M Sodium Acetate (pH 5.2).
-
Add 2-2.5 volumes (1-1.25 mL) of ice-cold 100% ethanol.
-
Mix gently by inversion until a white DNA precipitate becomes visible.
-
Incubate at -20°C for at least 1 hour.
-
-
Pelleting and Washing:
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Carefully discard the supernatant.
-
Wash the DNA pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
-
Drying and Resuspension:
-
Carefully discard the supernatant.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the DNA pellet in 30-100 µL of TE buffer or nuclease-free water.
-
Incubate at 65°C for 10 minutes to aid in dissolution.
-
Protocol 2: Modified CTAB Method for Plant Tissue
This protocol is adapted for plant tissues, which often contain high levels of polysaccharides and polyphenols that can interfere with DNA extraction.[6]
Materials:
-
Plant leaf tissue (0.5 g)
-
Liquid Nitrogen
-
Extraction Buffer (pre-heated to 60°C):
-
100 mM Tris-HCl (pH 8.0)
-
20 mM EDTA (pH 8.0)
-
1.4 M NaCl
-
2% (w/v) CTAB (Cetyltrimethylammonium bromide)
-
1% (w/v) PVP (Polyvinylpyrrolidone)
-
-
5% (w/v) this compound solution (2 mL per sample)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (ice-cold)
-
Wash Buffer: 76% Ethanol, 10 mM Ammonium Acetate
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water
Procedure:
-
Tissue Grinding: Freeze the leaf tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.
-
Lysis:
-
Chloroform Extraction:
-
Cool the mixture to room temperature.
-
Add an equal volume of chloroform:isoamyl alcohol.
-
Mix gently by inversion for 10 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube.
-
-
DNA Precipitation:
-
Add 0.6 volumes of ice-cold isopropanol.
-
Mix gently by inversion.
-
Incubate at -20°C for at least 30 minutes.
-
-
Pelleting and Washing:
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the DNA.
-
Discard the supernatant.
-
Wash the pellet with 1 mL of Wash Buffer.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Repeat the wash with 70% ethanol.
-
-
Drying and Resuspension:
-
Discard the supernatant and air-dry the pellet.
-
Resuspend the DNA in an appropriate volume of TE buffer or nuclease-free water.
-
Visualizations
References
Application Notes and Protocols for Cell Lysis Using Sodium Sarcosinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for cell lysis utilizing sodium N-lauroylsarcosinate (sarcosyl or sarkosyl), an anionic surfactant effective for disrupting cellular membranes and solubilizing proteins and nucleic acids. These protocols are designed for downstream applications such as protein purification, Western blotting, and nucleic acid extraction.
Introduction
Sodium N-lauroylsarcosinate is an anionic detergent that is useful for the gentle solubilization of biological membranes and proteins. It is known to be less denaturing than sodium dodecyl sulfate (SDS) and can be particularly effective in selectively disrupting the cytoplasmic membrane in bacteria such as E. coli[1]. Its utility extends to the extraction of proteins from inclusion bodies and the preparation of lysates for various molecular biology techniques[2].
Key Applications
-
Protein Extraction : Sodium sarcosinate is used to lyse cells for the extraction of total cellular proteins or for the purification of specific proteins, including those from challenging sources like inclusion bodies[2][3].
-
Nucleic Acid Extraction : It is a component in lysis buffers for the isolation of both DNA and RNA from various cell types, including plant tissues[4][5].
-
Selective Membrane Solubilization : Studies have shown its ability to selectively solubilize the cytoplasmic membrane of E. coli while leaving the outer membrane largely intact[1].
Data Presentation
Table 1: Recommended Lysis Buffer Compositions
| Component | Concentration | Purpose | Notes |
| This compound | 0.5% - 2% (w/v) | Primary lytic agent | Concentration can be optimized based on cell type and desired lysis stringency. |
| Tris-HCl | 20-50 mM | pH buffering | Maintain a stable pH, typically between 7.4 and 8.0[6][7]. |
| NaCl | 150 mM | Maintain ionic strength | Helps to prevent non-specific protein aggregation[6][7]. |
| EDTA | 1-5 mM | Chelating agent | Inhibits metalloproteases and nucleases[6]. |
| Protease Inhibitors | Varies (e.g., 1 mM PMSF) | Prevent protein degradation | Add fresh before use[8]. |
| DTT or β-mercaptoethanol | 1-5 mM | Reducing agent | Maintains proteins in a reduced state[3][9]. |
Table 2: Comparison of Lysis Buffer Components for Different Applications
| Application | Key Buffer Components | Typical this compound Concentration | Additional Components |
| Total Protein Extraction | Tris-HCl, NaCl, EDTA, this compound | 1.0% | Protease Inhibitor Cocktail |
| Inclusion Body Solubilization | Tris-HCl, NaCl, DTT, this compound | 0.5% - 1.5% | May be used with other mild detergents[2]. |
| Genomic DNA Extraction | Tris-HCl, EDTA, NaCl, this compound | 1.0% - 5% | Proteinase K, RNase A[10]. |
| RNA Extraction | Guanidine thiocyanate, Sodium citrate, this compound | ~0.5% | β-mercaptoethanol[5]. |
Experimental Protocols
Protocol 1: General Protein Extraction from Adherent Mammalian Cells
This protocol is suitable for preparing total cell lysates for applications like Western blotting.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound.
-
Protease Inhibitor Cocktail (add fresh to lysis buffer before use)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Culture adherent cells to approximately 80-90% confluency[11].
-
Aspirate the culture medium from the cells.
-
Wash the cells once with ice-cold PBS[8].
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold lysis buffer with freshly added protease inhibitors to the plate (e.g., 300-500 µL for a 10 cm dish)[8].
-
Incubate the plate on ice for 10 minutes to allow for cell lysis[8].
-
Using a pre-chilled cell scraper, scrape the cells from the surface of the plate[8].
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube[8].
-
Incubate the lysate on ice for an additional 20 minutes, vortexing briefly every 5 minutes.
-
Centrifuge the lysate at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube[8].
-
Determine the protein concentration of the lysate using a suitable protein assay.
-
Store the lysate at -80°C for long-term use.
Protocol 2: Lysis of Bacterial Cells for Protein or Nucleic Acid Extraction
This protocol is a general guideline for lysing gram-negative bacteria like E. coli.
Materials:
-
STE Buffer: 10 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA[6].
-
Lysozyme solution (10 mg/mL)
-
10% (w/v) this compound stock solution
-
DTT (1 M stock)
-
Microcentrifuge tubes
-
Sonicator (optional, for increased efficiency)
Procedure:
-
Harvest bacterial cells by centrifugation.
-
Resuspend the cell pellet in ice-cold STE buffer.
-
Add lysozyme to a final concentration of 0.1 mg/mL and incubate on ice for 15 minutes to degrade the cell wall[6].
-
Add DTT to a final concentration of 5 mM[6].
-
Add 10% this compound stock solution to a final concentration of 1% (w/v) and mix gently by inversion[6].
-
Incubate on ice for 10-15 minutes. The solution should become viscous as the cells lyse and release DNA.
-
(Optional) For more complete lysis and to shear genomic DNA, sonicate the sample on ice. Use short pulses (e.g., 3 x 30 seconds) with cooling intervals in between to prevent overheating[6].
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant for downstream applications.
Visualizations
Caption: Workflow for protein extraction using this compound.
Caption: Key components and their roles in cell lysis.
References
- 1. Solubilization of the Cytoplasmic Membrane of Escherichia coli by the Ionic Detergent Sodium-Lauryl Sarcosinate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insoluble Protein Purification with Sarkosyl: Facts and Precautions | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Purification of RNA [kuchem.kyoto-u.ac.jp]
- 6. assaygenie.com [assaygenie.com]
- 7. ptglab.com [ptglab.com]
- 8. Lysis of Mammalian Cells [users.uoi.gr]
- 9. moodle2.units.it [moodle2.units.it]
- 10. researchgate.net [researchgate.net]
- 11. biomol.com [biomol.com]
Application of Sodium Sarcosinate in Western Blot Analysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium sarcosinate, also known as Sarkosyl, is an anionic surfactant that has found a niche application in Western blot analysis, primarily for its ability to solubilize proteins, particularly those that are prone to aggregation or are located in inclusion bodies.[1] Unlike harsher detergents such as sodium dodecyl sulfate (SDS), this compound can be milder, in some cases preserving the native structure of proteins.[1] This characteristic makes it a valuable tool for researchers studying proteins that are difficult to extract with standard lysis buffers, such as those implicated in neurodegenerative diseases.[2][3]
This document provides detailed application notes and protocols for the use of this compound in Western blot analysis, with a focus on sample preparation.
Key Applications and Advantages
The primary application of this compound in the context of Western blotting is in the lysis and solubilization of challenging proteins .
-
Solubilization of Inclusion Bodies: Recombinantly expressed proteins in bacterial systems often form insoluble aggregates known as inclusion bodies. This compound is highly effective at solubilizing these aggregates, allowing for their analysis by SDS-PAGE and Western blot.
-
Extraction of Aggregated Proteins: In the study of neurodegenerative diseases like Alzheimer's, Parkinson's, and prion diseases, a key pathological hallmark is the aggregation of specific proteins (e.g., Tau, α-synuclein, amyloid-β).[2][3] this compound is a detergent of choice for fractionating brain homogenates to enrich for these detergent-insoluble protein aggregates.[2][3]
-
Improved Lysis of Certain Cell Types: In some instances, the addition of this compound to lysis buffers can enhance the disruption of cell membranes and improve the extraction of total cellular protein.
Data Presentation: Comparison of Detergents in Lysis Buffers
The choice of detergent in the lysis buffer is critical for efficient protein extraction and solubilization. The following table summarizes the properties and typical working concentrations of this compound in comparison to other commonly used detergents.
| Detergent | Type | Typical Concentration in Lysis Buffer | Key Characteristics & Applications |
| This compound (Sarkosyl) | Anionic | 1% - 10% (w/v) | Effective for solubilizing inclusion bodies and aggregated proteins. Can be milder than SDS. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1% - 2% (w/v) | Strong, denaturing detergent. Widely used for complete protein solubilization and denaturation. |
| Triton™ X-100 | Non-ionic | 0.1% - 1% (v/v) | Mild, non-denaturing detergent. Used for extracting cytoplasmic and membrane-bound proteins while preserving protein-protein interactions. |
| NP-40 | Non-ionic | 0.1% - 1% (v/v) | Similar to Triton™ X-100; a mild, non-denaturing detergent. |
| Tween® 20 | Non-ionic | 0.05% - 0.5% (v/v) | Very mild non-ionic detergent, primarily used in wash buffers and antibody dilution buffers to reduce background.[4][5] |
Experimental Protocols
Protocol 1: Solubilization of Protein Aggregates from Cell Lysates for Western Blot
This protocol is designed for the extraction and solubilization of aggregated proteins from cultured cells for subsequent analysis by Western blot.
Materials:
-
Cell pellet
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Sarkosyl Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% this compound (w/v). For particularly resistant aggregates, the concentration of this compound can be increased up to 10%.
-
Protease and phosphatase inhibitor cocktails
-
Microcentrifuge
-
Sonicator (optional)
-
Laemmli sample buffer (2x or 4x)
Procedure:
-
Cell Harvesting: Harvest cells and wash the pellet once with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold Sarkosyl Lysis Buffer containing freshly added protease and phosphatase inhibitors. A general guideline is to use 100-200 µL of lysis buffer per 1-5 million cells.
-
Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Sonication (Optional): To further aid in the disruption of aggregates and shearing of nucleic acids, sonicate the lysate on ice. Use short bursts (e.g., 3-5 cycles of 10 seconds on, 30 seconds off) to prevent sample heating.
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet insoluble debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized proteins.
-
Protein Quantification: Determine the protein concentration of the supernatant using a detergent-compatible protein assay (e.g., BCA assay).
-
Sample Preparation for SDS-PAGE: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer (or a corresponding volume of a more concentrated buffer).
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.
-
Loading: The samples are now ready to be loaded onto an SDS-PAGE gel for electrophoresis and subsequent Western blot analysis.
Protocol 2: Fractionation of Sarkosyl-Insoluble Proteins from Brain Tissue
This protocol is adapted for the enrichment of detergent-insoluble protein aggregates, such as those found in neurodegenerative diseases, from brain tissue.[3]
Materials:
-
Brain tissue
-
Homogenization Buffer: 10 mM Tris-HCl (pH 7.4), 0.8 M NaCl, 10% sucrose, 1 mM EGTA
-
Sarkosyl Solution: 10% (w/v) this compound in water
-
Protease and phosphatase inhibitor cocktails
-
Dounce homogenizer
-
Ultracentrifuge
-
Laemmli sample buffer (2x or 4x)
Procedure:
-
Homogenization: Homogenize the brain tissue in 10 volumes of ice-cold Homogenization Buffer containing freshly added protease and phosphatase inhibitors using a Dounce homogenizer.
-
Initial Centrifugation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant.
-
Sarkosyl Addition: Add the 10% Sarkosyl Solution to the supernatant to a final concentration of 1% (w/v).
-
Incubation: Incubate the mixture for 1 hour at room temperature with gentle rotation.
-
Ultracentrifugation: Centrifuge the mixture at 100,000 x g for 1 hour at 4°C.
-
Fraction Separation:
-
The supernatant contains the sarkosyl-soluble protein fraction.
-
The pellet contains the sarkosyl-insoluble protein fraction, which is enriched in aggregated proteins.
-
-
Pellet Resuspension: Resuspend the sarkosyl-insoluble pellet in a suitable buffer (e.g., 1x Laemmli sample buffer or a buffer compatible with your downstream analysis). Sonication may be required to fully resuspend the pellet.
-
Sample Preparation for SDS-PAGE: Boil the resuspended pellet in Laemmli sample buffer at 95-100°C for 5-10 minutes.
-
Western Blot Analysis: Analyze both the sarkosyl-soluble and -insoluble fractions by Western blot to determine the partitioning of the protein of interest.
Mandatory Visualizations
Experimental Workflow for Solubilizing Aggregated Proteins
Caption: Workflow for solubilizing aggregated proteins using this compound for Western blot analysis.
Signaling Pathway Example: Amyloid-β Aggregation
This compound is often used to study the aggregation of amyloid-β (Aβ) peptides, a key event in the pathogenesis of Alzheimer's disease. The following diagram illustrates a simplified view of the amyloidogenic pathway.
Caption: Simplified amyloidogenic pathway leading to the formation of amyloid-β aggregates.
Considerations and Limitations
While this compound is a powerful tool for solubilizing certain proteins, its use requires careful consideration, particularly regarding its potential impact on downstream steps of the Western blot protocol.
-
Interference with Antibody-Antigen Binding: As an anionic detergent, residual this compound in the sample can potentially interfere with the binding of antibodies to their target epitopes during immunodetection. This can lead to reduced signal intensity.
-
Lack of Established Protocols for Wash and Antibody Dilution Buffers: Unlike mild non-ionic detergents like Tween® 20, this compound is not typically used in wash buffers or antibody dilution buffers for standard Western blotting. The common practice is to use it only in the lysis/solubilization step. The presence of a strong detergent like this compound during antibody incubation could disrupt antibody-antigen interactions and strip antibodies from the membrane.
-
Detergent Removal: For applications that are highly sensitive to detergents, it may be necessary to remove or reduce the concentration of this compound after solubilization. Methods like dialysis can be employed for purified protein solutions, but this is not practical for crude lysates being prepared for SDS-PAGE.[6] In most Western blot applications where samples are denatured with SDS in the sample buffer, the high concentration of SDS will likely overwhelm any minor interference from the lower concentration of residual this compound.
Troubleshooting
-
Low Signal Intensity: If you suspect that residual this compound is interfering with antibody binding, ensure that the final concentration in the sample loaded on the gel is minimized by not overloading the protein. It is also crucial to follow a standard Western blot protocol with thorough washing steps using a buffer containing a mild detergent like Tween® 20 (e.g., TBS-T or PBS-T) after transfer and between antibody incubations.[4]
-
High Background: High background is more commonly associated with issues in blocking, antibody concentration, and washing steps rather than the presence of this compound in the initial lysate. Ensure that blocking is adequate (e.g., 5% non-fat milk or BSA in TBS-T) and that primary and secondary antibody concentrations are optimized.
Conclusion
This compound is a valuable detergent for the solubilization of aggregated proteins and inclusion bodies for analysis by Western blot. Its primary and recommended use is within the lysis buffer during sample preparation. While it is highly effective in this role, researchers should be mindful of its potential, though often minimal in the context of SDS-PAGE, to interfere with downstream immunodetection steps. For standard washing and antibody incubation steps in a Western blot protocol, the use of a mild, non-ionic detergent like Tween® 20 remains the standard and recommended practice.
References
- 1. Insoluble Protein Purification with Sarkosyl: Facts and Precautions | Springer Nature Experiments [experiments.springernature.com]
- 2. Enrichment of Detergent-insoluble Protein Aggregates from Human Postmortem Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enrichment of Detergent-insoluble Protein Aggregates from Human Postmortem Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detergents required for Western Blot Washing Solution - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 5. licorbio.com [licorbio.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Effect of Sodium Sarcosinate on Enzyme Kinetics in Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium sarcosinate, also known as Sarkosyl, is an anionic surfactant widely utilized in various biochemical applications, including its use in detergents, for protein solubilization, and in molecular biology to inhibit DNA transcription.[1][2] As a surface-active agent, this compound can interact with proteins, including enzymes, which can significantly impact their structure and function.[2] Understanding the effect of this compound on enzyme kinetics is crucial for researchers designing and interpreting enzyme assays, as its presence can lead to alterations in enzyme activity and misinterpretation of results. These application notes provide a detailed overview of the mechanisms by which this compound affects enzyme kinetics and offer standardized protocols for its evaluation.
Mechanism of Action of this compound on Enzymes
This compound is an amphiphilic molecule, possessing both a hydrophobic hydrocarbon tail and a hydrophilic carboxylate head group.[3] This structure allows it to interact with proteins in a concentration-dependent manner, primarily through two mechanisms:
-
Protein Unfolding and Denaturation: At concentrations above its critical micelle concentration (CMC), this compound can form micelles that disrupt the tertiary structure of enzymes. The hydrophobic tails of the surfactant molecules interact with the hydrophobic core of the enzyme, leading to unfolding and denaturation. This conformational change often results in a loss of catalytic activity. Anionic surfactants like this compound are known to induce enzyme unfolding and deactivation.[4]
-
Interference with Enzyme-Substrate Interactions: Even at concentrations below the CMC, this compound monomers can bind to the enzyme surface. This binding can occur at or near the active site, sterically hindering the substrate from binding, a phenomenon akin to competitive inhibition. Alternatively, binding at allosteric sites can induce conformational changes that reduce the enzyme's catalytic efficiency, resembling non-competitive or mixed inhibition.
The overall effect of this compound on an enzyme is dependent on several factors, including the concentration of the surfactant, the specific enzyme and its structural stability, the pH, and the ionic strength of the assay buffer.[5]
Quantitative Analysis of this compound's Effect on Enzyme Kinetics
To quantify the impact of this compound on enzyme kinetics, it is essential to determine the key kinetic parameters: the Michaelis constant (Km), the maximum velocity (Vmax), and the half-maximal inhibitory concentration (IC50).
Note: Extensive literature searches did not yield specific Km, Vmax, or IC50 values for the effect of this compound on specific enzymes. The following tables are provided as templates to illustrate how such data should be presented. The values within are hypothetical and for illustrative purposes only.
Table 1: Hypothetical Effect of this compound on the Kinetic Parameters of β-Galactosidase
| This compound Conc. (mM) | Km (mM) | Vmax (µmol/min/mg) | Inhibition Type |
| 0 (Control) | 0.25 | 150 | - |
| 0.1 | 0.35 | 148 | Competitive |
| 0.5 | 0.60 | 120 | Mixed |
| 1.0 | 0.75 | 80 | Mixed/Non-competitive |
Table 2: Hypothetical IC50 Values of this compound for Various Enzymes
| Enzyme | Substrate | Substrate Conc. (mM) | IC50 (mM) |
| Alkaline Phosphatase | p-Nitrophenyl phosphate | 1 | 0.75 |
| β-Lactamase | Nitrocefin | 0.1 | 1.2 |
| Sortase A | LPETG-peptide | 0.5 | 0.4 |
Experimental Protocols
The following are detailed protocols to determine the effect of this compound on the kinetics of a model enzyme, such as β-galactosidase.
Protocol 1: Determination of Km and Vmax in the Presence of this compound
This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters of an enzyme in the presence of varying concentrations of this compound.
Materials:
-
Purified enzyme (e.g., β-galactosidase from Aspergillus oryzae)
-
Substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG)
-
This compound solution (stock solution of 100 mM)
-
Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5, containing 1 mM MgCl2)
-
Stop solution (e.g., 1 M sodium carbonate)
-
Microplate reader or spectrophotometer
-
96-well microplates or cuvettes
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a series of substrate (ONPG) dilutions in assay buffer, ranging from 0.1 to 10 times the expected Km of the enzyme.
-
Prepare a series of this compound dilutions in assay buffer (e.g., 0 mM, 0.1 mM, 0.5 mM, 1.0 mM).
-
Prepare a working solution of the enzyme in assay buffer. The final enzyme concentration should be chosen to ensure the reaction rate is linear over the desired time course.
-
-
Set up the Assay:
-
In a 96-well plate, add a fixed volume of each this compound dilution to a set of wells. Include a control set with no this compound.
-
Add a fixed volume of each substrate dilution to the wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding a fixed volume of the enzyme working solution to each well.
-
-
Monitor the Reaction:
-
Immediately place the plate in a microplate reader and measure the absorbance of the product (o-nitrophenol) at 420 nm every 30 seconds for 10-15 minutes. Alternatively, for endpoint assays, allow the reaction to proceed for a fixed time and then stop it by adding the stop solution.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each substrate and this compound concentration from the linear portion of the absorbance vs. time plot.
-
Plot V0 versus substrate concentration for each this compound concentration.
-
Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values for each concentration of this compound.
-
Generate Lineweaver-Burk or other linear plots to visualize the type of inhibition.
-
Protocol 2: Determination of the IC50 of this compound
This protocol describes how to determine the concentration of this compound that inhibits 50% of the enzyme's activity.
Materials:
-
Same as in Protocol 4.1.
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a substrate solution at a concentration equal to or below the Km of the enzyme.
-
Prepare a serial dilution of this compound in the assay buffer, covering a wide range of concentrations (e.g., from 10 mM down to 0.01 µM).
-
Prepare a working solution of the enzyme.
-
-
Set up the Assay:
-
In a 96-well plate, add a fixed volume of each this compound dilution to a set of wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add a fixed volume of the substrate solution to all wells except the negative control.
-
Pre-incubate the plate at the optimal temperature for 5 minutes.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding the enzyme working solution.
-
Monitor the reaction as described in Protocol 4.1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the theoretical concepts and workflows described in these application notes.
Caption: Mechanism of enzyme inhibition by this compound.
Caption: General experimental workflow for kinetic analysis.
Conclusion
This compound can significantly affect enzyme kinetics, primarily through protein denaturation at high concentrations and competitive or mixed inhibition at lower concentrations. Researchers must be aware of these potential effects and, when necessary, perform control experiments to quantify the impact of this surfactant on their specific enzyme of interest. The protocols provided herein offer a standardized approach to characterizing the inhibitory effects of this compound, enabling more accurate and reliable enzyme assay results.
References
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. lib.ysu.am [lib.ysu.am]
- 3. The use of potent inhibitors of alkaline phosphatase to investigate the role of the enzyme in intestinal transport of inorganic phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Assay Automation in Detergents Analysis Faster Method Development, Higher Results Confidence - AnalyteGuru [thermofisher.com]
- 5. up.lublin.pl [up.lublin.pl]
Application Note: Formation of Sodium Sarcosinate Micelles in Different Buffer Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium sarcosinate surfactants, derived from the natural amino acid sarcosine, are widely utilized in various formulations, including pharmaceuticals, cosmetics, and personal care products, owing to their mildness, biodegradability, and excellent foaming properties. The self-assembly of these surfactants into micelles is a critical phenomenon that dictates their functionality, such as solubilization of hydrophobic drugs and interaction with biological membranes. The characteristics of these micelles, including their critical micelle concentration (CMC), size, and aggregation number, are highly sensitive to the composition of the surrounding medium, particularly the buffer system employed.
This application note provides a detailed overview of the formation of this compound micelles in different commonly used buffer systems (phosphate, citrate, and TRIS). It summarizes the key parameters of micellization and offers detailed protocols for their experimental determination.
Influence of Buffer Systems on Micelle Formation
The choice of buffer can significantly impact the physicochemical properties of this compound micelles. The ionic strength, pH, and specific ion effects of the buffer components can alter the electrostatic interactions between the surfactant headgroups, thereby influencing micelle formation and stability.
General Trends:
-
Ionic Strength: Increasing the ionic strength of the buffer solution generally leads to a decrease in the critical micelle concentration (CMC) of anionic surfactants like this compound. The added electrolytes screen the electrostatic repulsion between the negatively charged carboxylate headgroups, facilitating their aggregation into micelles at lower concentrations.[1][2]
-
pH: The pH of the buffer influences the ionization state of the carboxylic acid headgroup of this compound. At pH values well above the pKa of the carboxylic acid, the headgroup is fully ionized, leading to strong electrostatic repulsion. As the pH approaches the pKa, the proportion of protonated, neutral headgroups increases, which can reduce electrostatic repulsion and lower the CMC.[3]
-
Specific Ion Effects: The nature of the buffer ions can also play a role. For instance, the interaction of buffer cations with the anionic headgroups can affect the stability and size of the micelles.
Buffer-Specific Effects:
-
Phosphate Buffer: Phosphate buffers are known to decrease the CMC of anionic surfactants.[2] The presence of sodium ions from the buffer contributes to the overall ionic strength, promoting micellization. Studies on similar anionic surfactants have shown a decrease in CMC with increasing phosphate buffer concentration.[2]
-
Citrate Buffer: While specific data for this compound in citrate buffer is limited in the reviewed literature, it is expected to behave similarly to other salt-containing buffers. The multivalent nature of citrate ions may lead to more complex interactions, potentially influencing micelle size and aggregation number.
-
TRIS Buffer: The effect of TRIS (tris(hydroxymethyl)aminomethane) buffer on anionic surfactant micellization can be more complex. Depending on the concentration and pH, TRIS can either promote or inhibit micelle formation.[4] At certain concentrations, the tris(hydroxymethyl)methylammonium cation can interact with the anionic headgroups, influencing the CMC.[5]
Data Presentation: Physicochemical Properties of this compound Micelles
The following table summarizes the expected qualitative effects and provides a framework for the quantitative data that should be determined experimentally for sodium lauroyl sarcosinate (a common N-acyl sarcosinate) in different buffer systems.
| Buffer System (at physiological pH ~7.4) | Expected Critical Micelle Concentration (CMC) | Expected Micelle Size (Hydrodynamic Diameter) | Expected Aggregation Number | Key Considerations |
| Deionized Water | Baseline value (literature reports range from 13-14 mM)[6] | Baseline value | Baseline value | Reference for comparison. |
| Phosphate Buffered Saline (PBS) | Lower than in deionized water[2] | Potentially larger due to charge screening | Potentially larger | High ionic strength significantly promotes micellization. |
| Citrate Buffer | Lower than in deionized water | Dependent on buffer concentration | Dependent on buffer concentration | Multivalent anions may have specific binding effects. |
| TRIS Buffer | Can be higher or lower than in deionized water[4] | Variable | Variable | Complex interactions between TRIS cations and surfactant headgroups. |
Note: The exact quantitative values should be determined experimentally using the protocols outlined below, as they are sensitive to the specific N-acyl chain length of the this compound, temperature, and exact buffer composition.
Experimental Protocols
This section provides detailed methodologies for the characterization of this compound micelles.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter and can be determined by various techniques that detect the sharp change in a physicochemical property of the surfactant solution at the onset of micelle formation.[7]
a) Surface Tensiometry
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[8]
-
Protocol:
-
Prepare a stock solution of this compound in the desired buffer.
-
Prepare a series of dilutions of the stock solution in the same buffer, covering a concentration range well below and above the expected CMC.
-
Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.[9]
-
b) Conductivity Measurement
-
Principle: For ionic surfactants like this compound, the conductivity of the solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration decreases because the micelles are less mobile than the individual ions.[10]
-
Protocol:
-
Prepare a series of this compound solutions in the desired buffer.
-
Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.
-
Plot the conductivity as a function of the surfactant concentration.
-
The CMC is identified as the concentration at the breakpoint in the plot, where the slope changes.[11]
-
c) Fluorescence Spectroscopy using a Probe
-
Principle: This sensitive method utilizes a fluorescent probe (e.g., pyrene) whose fluorescence properties are sensitive to the polarity of its microenvironment. Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, it partitions into the nonpolar core of the micelles, causing a change in its fluorescence spectrum.[9]
-
Protocol:
-
Prepare a series of this compound solutions in the desired buffer, each containing a constant, low concentration of pyrene (typically micromolar).
-
Excite the pyrene at an appropriate wavelength (e.g., 334 nm) and record the emission spectrum.
-
Monitor the change in the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum.
-
Plot the I₁/I₃ ratio as a function of the surfactant concentration.
-
A sharp decrease in the I₁/I₃ ratio indicates the partitioning of pyrene into the micelles, and the concentration at which this change occurs corresponds to the CMC.
-
Determination of Micelle Size (Hydrodynamic Diameter)
Dynamic Light Scattering (DLS)
-
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic diameter can be calculated using the Stokes-Einstein equation.[12][13]
-
Protocol:
-
Prepare a solution of this compound in the desired buffer at a concentration significantly above the determined CMC.
-
Filter the solution through a sub-micron filter (e.g., 0.22 µm) to remove dust and other large particles.
-
Place the filtered solution in a clean cuvette and place it in the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement to obtain the correlation function.
-
The instrument software will analyze the correlation function to determine the size distribution and the average hydrodynamic diameter of the micelles.[14]
-
Determination of Micelle Aggregation Number (N_agg)
Steady-State Fluorescence Quenching
-
Principle: This method involves a fluorescent probe that is incorporated into the micelles and a quencher that also partitions into the micelles. The quenching of the probe's fluorescence depends on the distribution of the quencher among the micelles, which follows Poisson statistics. By measuring the decrease in fluorescence intensity as a function of quencher concentration, the aggregation number can be determined.[15][16]
-
Protocol:
-
Prepare a series of solutions of this compound in the desired buffer at a fixed concentration above the CMC.
-
To each solution, add a constant concentration of a fluorescent probe (e.g., pyrene) and varying concentrations of a quencher (e.g., cetylpyridinium chloride).
-
Measure the steady-state fluorescence intensity of the probe in each sample.
-
Plot the natural logarithm of the ratio of the fluorescence intensity in the absence of quencher (I₀) to that in the presence of quencher (I) versus the quencher concentration.
-
The aggregation number (N_agg) can be calculated from the slope of the linear portion of this plot using the following equation:[17] ln(I₀/I) = (N_agg * [Quencher]) / ([Total Surfactant] - CMC)
-
Mandatory Visualizations
References
- 1. Exploring Physicochemical Interactions of Different Salts with Sodium N-Dodecanoyl Sarcosinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 10. justagriculture.in [justagriculture.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. usp.org [usp.org]
- 14. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pages.jh.edu [pages.jh.edu]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Sodium Sarcosinate in Immunoassays to Mitigate Non-Specific Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-specific binding (NSB) in immunoassays is a persistent challenge that can lead to high background signals, reduced sensitivity, and inaccurate quantification of analytes. This phenomenon arises from the hydrophobic and electrostatic interactions between assay components (such as antibodies and detection reagents) and the solid phase (e.g., microplate wells or blotting membranes). Effective blocking of these non-specific sites is crucial for the reliability and accuracy of immunoassay data. While traditional blocking agents like bovine serum albumin (BSA) and non-fat dry milk are widely used, detergents are also employed to minimize NSB.
Sodium sarcosinate (also known as Sarkosyl) is an anionic surfactant that has found utility in various biochemical applications, primarily for its ability to solubilize proteins and disrupt protein-protein interactions.[1][2] While less conventional as a primary blocking agent in immunoassays compared to BSA or casein, its detergent properties suggest a potential role in reducing non-specific binding, particularly when used in wash buffers or in specific assay contexts. These application notes provide an overview and protocols for the potential use of this compound to prevent non-specific binding in common immunoassay platforms like ELISA and Western Blotting.
Mechanism of Action
This compound, as a detergent, is thought to reduce non-specific binding by disrupting weak, non-specific hydrophobic interactions that cause proteins and other molecules to adhere to the solid phase. By occupying these hydrophobic sites on the assay surface, it can prevent the unwanted binding of antibodies and other reagents, thereby lowering the background signal and improving the signal-to-noise ratio.
Caption: Mechanism of this compound in preventing non-specific binding.
Data Presentation: Comparison of Blocking Agents
The selection of an appropriate blocking agent is critical and often requires empirical testing for each specific assay. The following table provides a qualitative comparison of common blocking agents, including the theoretical advantages and disadvantages of using a detergent like this compound.
| Blocking Agent | Primary Mechanism | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | Protein coating of unoccupied surfaces | 1-5% (w/v) | Single purified protein, reduces variability. | Can have cross-reactivity; contains phosphoproteins that may interfere with phospho-specific antibody detection. |
| Non-fat Dry Milk | A complex mixture of proteins (casein) coats the surface | 1-5% (w/v) | Inexpensive and effective for many applications. | High lot-to-lot variability; contains biotin and phosphoproteins which can interfere with avidin-biotin systems and phospho-specific antibodies. |
| Casein | Protein coating, particularly effective at blocking. | 0.5-2% (w/v) | Often provides a better signal-to-noise ratio than BSA.[3] | Can mask some epitopes; may not be suitable for all systems. |
| Tween 20 | Non-ionic detergent, disrupts hydrophobic interactions | 0.05-0.1% (v/v) in wash buffers | Reduces non-specific binding during wash steps. | Can strip some proteins from the surface if used at high concentrations.[4] |
| This compound (Sarkosyl) | Anionic detergent, disrupts hydrophobic interactions | 0.01-0.1% (w/v) in wash buffers (hypothesized) | Potentially effective at reducing hydrophobic-based NSB. | Can be denaturing at higher concentrations; may interfere with antibody-antigen interactions; less documented as a primary blocking agent.[1] |
Experimental Protocols
The following are general protocols for ELISA and Western Blotting, incorporating the potential use of this compound for the reduction of non-specific binding. Note: The optimal concentration of this compound should be determined empirically for each specific application.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) with this compound in Wash Buffer
This protocol describes a standard indirect ELISA workflow, with the inclusion of this compound in the wash buffer to help reduce background signal.
Materials:
-
High-binding 96-well microplate
-
Antigen for coating
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody
-
HRP-conjugated Secondary Antibody
-
Wash Buffer (PBS with 0.05% Tween 20 and 0.02% this compound)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating:
-
Dilute the antigen to the desired concentration in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of the microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Detection:
-
Add 100 µL of Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
Caption: ELISA Experimental Workflow.
Protocol 2: Western Blotting with this compound in Wash Buffer
This protocol outlines the immunodetection steps of a Western Blot, suggesting the addition of this compound to the wash buffer to minimize background.
Materials:
-
PVDF or Nitrocellulose membrane with transferred proteins
-
Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBS-T)
-
Primary Antibody
-
HRP-conjugated Secondary Antibody
-
Wash Buffer (TBS with 0.1% Tween 20 [TBS-T] and 0.02% this compound)
-
Chemiluminescent Substrate
-
Imaging system
Procedure:
-
Blocking:
-
Place the membrane in a container with a sufficient volume of Blocking Buffer to fully immerse it.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to the recommended concentration.
-
Remove the Blocking Buffer and add the diluted primary antibody to the membrane.
-
Incubate overnight at 4°C with gentle agitation.
-
-
Washing:
-
Remove the primary antibody solution.
-
Wash the membrane three times for 5-10 minutes each with Wash Buffer at room temperature with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody to the membrane.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Remove the secondary antibody solution.
-
Wash the membrane three times for 10 minutes each with Wash Buffer at room temperature with gentle agitation.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the signal using an imaging system.
-
Caption: Western Blot Immunodetection Workflow.
Concluding Remarks
The use of this compound in immunoassays to prevent non-specific binding is an area that warrants further investigation. While it is a powerful solubilizing agent, its application as a blocking additive should be approached with caution due to its potential to denature proteins and interfere with specific antibody-antigen interactions.[1] The protocols provided here suggest its use at low concentrations in wash buffers, a context where detergents are commonly and effectively employed. Researchers are encouraged to perform optimization experiments to determine the suitability and optimal concentration of this compound for their specific immunoassay systems.
References
Application Notes and Protocols for Sodium Sarcosinate in Mass Spectrometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium sarcosinate, also known as sodium N-lauroylsarcosinate or Sarkosyl, is an anionic surfactant that has proven to be a valuable tool in the preparation of samples for mass spectrometry-based proteomics and other applications. Its ability to effectively solubilize a wide range of proteins, including challenging hydrophobic and membrane proteins, while remaining compatible with enzymatic digestion, makes it a compelling alternative to harsher detergents like sodium dodecyl sulfate (SDS).[1] This document provides detailed application notes and protocols for the use of this compound in mass spectrometry sample preparation, with a focus on its application in proteomics workflows.
This compound's utility lies in its capacity to disrupt cellular and organellar membranes, denature proteins to improve accessibility for proteolytic enzymes like trypsin, and be efficiently removed prior to mass spectrometry analysis.[2][3] One of the most effective methods employing this compound is the Phase-Transfer Surfactant (PTS) aided digestion, which often combines it with another mass spectrometry-compatible detergent, sodium deoxycholate (SDC).[4][5] This combination has been shown to enhance the identification of proteins, particularly from complex samples such as membrane-enriched fractions.[4]
Key Applications and Advantages
-
Enhanced Solubilization of Hydrophobic and Membrane Proteins: this compound is highly effective at solubilizing membrane proteins, a class of proteins notoriously difficult to analyze due to their hydrophobicity.[2][3] Studies have shown that up to 90% of membrane proteins from Spiroplasma citri could be solubilized using this detergent.[3]
-
Compatibility with Enzymatic Digestion: Unlike strong denaturants such as SDS, which can significantly inhibit the activity of proteases like trypsin, this compound is compatible with enzymatic digestion, leading to improved protein sequence coverage.[6] A study on E. coli found that a tandem LysC/trypsin digest in the presence of sodium lauroyl sarcosinate resulted in an 11% increase in spectrum counts from fully cleaved peptides compared to a trypsin-only digest.[6]
-
Improved Protein and Peptide Identification: The use of this compound, particularly in the PTS protocol, has been demonstrated to increase the number of identified proteins and the recovery of hydrophobic peptides.[4] In one study, the analysis of a membrane-enriched pellet from human cervical cancer HeLa cells using a PTS protocol resulted in the identification of 1450 proteins, with 53% being membrane proteins.[4]
-
Efficient Removal Prior to Mass Spectrometry: this compound can be effectively removed from the peptide solution after digestion using a phase-transfer method with a water-immiscible organic solvent, such as ethyl acetate.[4][7] This is crucial as detergents can interfere with downstream liquid chromatography (LC) separation and electrospray ionization (ESI) in the mass spectrometer.[8]
Quantitative Data Summary
The following tables summarize the quantitative data gathered from various studies, comparing the effectiveness of different detergent-assisted sample preparation methods.
| Parameter | Phase-Transfer Surfactant (PTS) Protocol (including this compound) | SDS-Based Protocols (e.g., FASP, SDS Spin Column) | Urea-Based Protocols |
| Protein/Peptide Identification | Increased number of identified proteins and recovery of hydrophobic peptides compared to acid-labile surfactants.[4] 1450 proteins identified from HeLa cell membrane fraction (53% membrane proteins).[4] 11% increase in spectrum counts for fully cleaved peptides with tandem LysC/trypsin digest.[6] | SDS spin column identified 30-107% more peptides and up to 50% more proteins than FASP.[9] Acetone precipitation for SDS removal yielded a 17% average increase in identified proteins and a 40% increase in peptides.[5] | 8 M urea is a common and effective protein solubilizing agent.[6] |
| Protein Recovery | - | FASP can result in significant sample loss (<40% yield).[5] | - |
| Digestion Efficiency (Missed Cleavages) | Tandem LysC/trypsin digest in the presence of SLS improves cleavage efficiency.[6] | Trypsin activity is inhibited by high concentrations of SDS.[10] | Trypsin digestion in 8M urea can lead to carbamylation of proteins, which can block cleavage sites.[6] |
| Compatibility with MS | Removable via phase-transfer with organic solvent.[4][7] | Requires extensive removal procedures (e.g., FASP, precipitation, spin columns).[5][11] | Generally compatible, but high concentrations need to be diluted before LC-MS. |
Note: The data presented is a synthesis from multiple sources and direct head-to-head comparisons under identical conditions are limited in the literature. The PTS protocol includes both this compound and sodium deoxycholate.
Experimental Protocols
Protocol 1: Phase-Transfer Surfactant (PTS)-Aided In-Solution Digestion
This protocol is adapted from methodologies that utilize a combination of this compound and sodium deoxycholate for the analysis of complex protein mixtures, particularly those enriched in membrane proteins.[4][5]
Materials:
-
Lysis Buffer: 12 mM Sodium N-lauroylsarcosinate (SLS), 12 mM Sodium Deoxycholate (SDC) in 100 mM Tris-HCl, pH 8.5 (or 50 mM Ammonium Bicarbonate, pH 8.0).
-
Reducing Agent: 10 mM Tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylating Agent: 40 mM 2-chloroacetamide (CAA).
-
Trypsin (mass spectrometry grade).
-
Quenching Solution: 1% Trifluoroacetic acid (TFA).
-
Organic Solvent: Ethyl acetate.
-
Desalting columns (e.g., C18 StageTips).
Procedure:
-
Cell Lysis and Protein Solubilization:
-
Resuspend the cell or tissue pellet in the PTS Lysis Buffer.
-
Sonicate the sample on ice to facilitate lysis and protein solubilization.
-
Determine the protein concentration using a compatible protein assay.
-
-
Reduction and Alkylation:
-
Add TCEP to the protein lysate to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.
-
Add CAA to a final concentration of 40 mM.
-
Incubate at room temperature in the dark for 30 minutes.
-
-
Enzymatic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the detergent concentration if necessary (optimal trypsin activity is typically observed at lower detergent concentrations).
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio.
-
Incubate overnight at 37°C with gentle shaking.
-
-
Surfactant Removal by Phase Transfer:
-
Add an equal volume of ethyl acetate to the digested peptide solution.
-
Acidify the mixture to a pH of ~2 by adding TFA (final concentration of ~0.5%).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 2 minutes to separate the aqueous and organic phases.
-
Carefully collect the lower aqueous phase containing the peptides.
-
-
Peptide Desalting:
-
Desalt the peptide solution using a C18 StageTip or a similar desalting column according to the manufacturer's protocol.
-
Elute the peptides in a solution suitable for mass spectrometry analysis (e.g., 50% acetonitrile, 0.1% formic acid).
-
Dry the peptides in a vacuum centrifuge and resuspend in an appropriate solvent for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for Phase-Transfer Surfactant (PTS)-aided sample preparation.
Caption: Role of this compound in protein solubilization and digestion.
References
- 1. Solubilization of the cytoplasmic membrane of Escherichia coli by the ionic detergent sodium-lauryl sarcosinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubilization of the Cytoplasmic Membrane of Escherichia coli by the Ionic Detergent Sodium-Lauryl Sarcosinate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization of Spiroplasma citri cell membrane proteins with the anionic detergent sodium lauroyl-sarcosinate (Sarkosyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase transfer surfactant-aided trypsin digestion for membrane proteome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Detergent-Assisted Protein Digestion—On the Way to Avoid the Key Bottleneck of Shotgun Bottom-Up Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison between procedures using SDS for shotgun proteomic analyses of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of sodium dodecyl sulfate depletion techniques for proteome analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Sodium Sarcosinate in Chromatin Immunoprecipitation (ChIP) Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromatin Immunoprecipitation (ChIP) is a powerful and widely used technique to investigate the interaction of proteins with specific DNA sequences in the cellular environment. A critical step in the ChIP workflow is the lysis of cells and the solubilization of chromatin. The choice of detergent in the lysis buffer is paramount as it must effectively disrupt cellular and nuclear membranes to release chromatin while preserving the integrity of protein-DNA complexes and the antigenicity of the target protein. While Sodium Dodecyl Sulfate (SDS) is a commonly used anionic detergent in ChIP lysis buffers, its propensity to precipitate at low temperatures and its harsh denaturing activity can present challenges. Sodium sarcosinate, also known as Sarkosyl, has emerged as a valuable alternative, offering distinct advantages in specific ChIP applications.
This document provides detailed application notes on the role of this compound in ChIP assays, a comparison with SDS, and comprehensive protocols for its use.
Mechanism of Action and Advantages of this compound
This compound is an anionic surfactant that is milder than SDS. Its utility in ChIP assays stems from its ability to effectively solubilize cellular membranes and chromatin while being less denaturing to proteins than SDS.[1][2] This property is particularly beneficial for preserving the native conformation of epitopes, which can be crucial for successful immunoprecipitation, especially when using monoclonal antibodies that recognize specific three-dimensional structures.[3]
One of the primary advantages of this compound is its stability and solubility at low temperatures.[4][5] Unlike SDS, which can precipitate out of solution at 4°C, a common temperature for immunoprecipitation steps, this compound remains in solution, preventing potential interference with the assay and ensuring consistent results.[3][5]
Comparison of Lysis Buffers: this compound vs. SDS
The choice between this compound and SDS in a ChIP lysis buffer can significantly impact the outcome of the experiment. While direct quantitative comparisons in the literature are limited, the qualitative differences are well-documented.
| Feature | This compound-Based Lysis Buffer | SDS-Based Lysis Buffer |
| Detergent Strength | Milder anionic detergent[1][2] | Strong anionic detergent[1] |
| Protein Denaturation | Less denaturing, better preservation of protein conformation and epitopes[1][2] | Can denature proteins, potentially masking antibody epitopes[3] |
| Solubility at 4°C | Remains soluble, preventing precipitation[4][5] | Prone to precipitation at low temperatures[3][5] |
| Antibody Compatibility | Generally compatible with a wide range of antibodies, including monoclonal antibodies[3] | May interfere with the binding of some antibodies, particularly those sensitive to protein conformation[3] |
| Chromatin Solubilization | Effective in solubilizing chromatin | Highly effective in solubilizing chromatin |
| Potential for Background | May result in lower background in some cases due to milder nature | Higher concentrations can lead to increased background |
Experimental Protocols
This section provides a detailed protocol for a Chromatin Immunoprecipitation (ChIP) assay utilizing a this compound-based lysis buffer.
Protocol: Chromatin Immunoprecipitation using this compound Lysis Buffer
I. Cell Cross-linking and Harvesting
-
Culture cells to 70-80% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v).
-
Incubate for 10 minutes at room temperature with gentle agitation.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle agitation.
-
Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Scrape the cells in ice-cold PBS containing protease inhibitors and transfer to a pre-chilled conical tube.
-
Centrifuge at 1,500 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant. The cell pellet can be stored at -80°C or used immediately.
II. Cell Lysis and Chromatin Sonication
-
Resuspend the cell pellet in Cell Lysis Buffer (see buffer compositions below). Use 1 ml of buffer per 1 x 10^7 cells.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant and resuspend the nuclear pellet in Nuclear Lysis Buffer (containing this compound) . Use 500 µl of buffer per 1 x 10^7 cells.
-
Incubate on ice for 10 minutes.
-
Sonicate the chromatin on ice to an average fragment size of 200-800 bp. Optimization of sonication conditions (power, duration, and number of cycles) is critical for each cell type and instrument.
-
Centrifuge the sonicated lysate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared chromatin lysate) to a new pre-chilled tube.
III. Immunoprecipitation
-
Determine the protein concentration of the chromatin lysate.
-
Dilute an aliquot of the chromatin lysate with ChIP Dilution Buffer to a final volume of 1 ml per immunoprecipitation reaction. A typical starting amount is 25-50 µg of chromatin per IP.
-
Set aside 1% of the diluted chromatin as an "input" control. Store at -20°C until the DNA purification step.
-
Add the specific primary antibody to the diluted chromatin. The optimal antibody concentration should be determined empirically.
-
Add a non-specific IgG antibody to a separate tube as a negative control.
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads (pre-washed and blocked with BSA and salmon sperm DNA) to each immunoprecipitation reaction.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
IV. Washing
-
Pellet the beads using a magnetic stand and carefully remove the supernatant.
-
Wash the beads sequentially with the following buffers (1 ml per wash, 5 minutes per wash with rotation at 4°C):
-
Low Salt Wash Buffer (twice)
-
High Salt Wash Buffer (once)
-
LiCl Wash Buffer (once)
-
TE Buffer (twice)
-
-
After the final wash, carefully remove all residual TE buffer.
V. Elution and Reversal of Cross-links
-
Add freshly prepared Elution Buffer to the beads.
-
Incubate at 65°C for 15 minutes with gentle vortexing every 5 minutes.
-
Pellet the beads and transfer the supernatant (eluate) to a new tube.
-
To the eluate and the "input" control, add NaCl to a final concentration of 200 mM.
-
Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.
-
Add RNase A and incubate at 37°C for 30 minutes.
-
Add Proteinase K and incubate at 45°C for 1-2 hours.
VI. DNA Purification
-
Purify the DNA using a commercial PCR purification kit or by phenol:chloroform extraction followed by ethanol precipitation.
-
Elute the purified DNA in a small volume of nuclease-free water or TE buffer.
-
The purified DNA is now ready for downstream analysis such as qPCR or library preparation for ChIP-sequencing.
Buffer Compositions
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1% SDS, Protease Inhibitors.
-
Nuclear Lysis Buffer (with this compound): 50 mM Tris-HCl (pH 8.1), 10 mM EDTA, 1% this compound , Protease Inhibitors.
-
ChIP Dilution Buffer: 16.7 mM Tris-HCl (pH 8.1), 1.2 mM EDTA, 167 mM NaCl, 1.1% Triton X-100, 0.01% SDS, Protease Inhibitors.
-
Low Salt Wash Buffer: 20 mM Tris-HCl (pH 8.1), 2 mM EDTA, 150 mM NaCl, 1% Triton X-100, 0.1% SDS.
-
High Salt Wash Buffer: 20 mM Tris-HCl (pH 8.1), 2 mM EDTA, 500 mM NaCl, 1% Triton X-100, 0.1% SDS.
-
LiCl Wash Buffer: 10 mM Tris-HCl (pH 8.1), 1 mM EDTA, 250 mM LiCl, 1% NP-40, 1% Sodium Deoxycholate.
-
TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA.
-
Elution Buffer (freshly prepared): 100 mM NaHCO₃, 1% SDS.
Visualizations
Logical Workflow of a ChIP Assay
Caption: Logical workflow of a Chromatin Immunoprecipitation (ChIP) assay.
p53 Signaling Pathway and ChIP
Caption: p53 signaling pathway and its analysis by ChIP.
Conclusion
This compound offers a compelling alternative to SDS in ChIP lysis buffers, particularly when working with sensitive epitopes or when performing immunoprecipitation at low temperatures. Its milder nature helps to preserve the integrity of protein-DNA complexes, potentially leading to higher yields and lower background in certain applications. The provided protocol offers a robust framework for implementing this compound-based lysis in ChIP experiments. As with any ChIP protocol, optimization of key parameters such as sonication conditions and antibody concentrations is essential for achieving reliable and reproducible results.
References
- 1. Sarkosyl: A milder detergent than SDS for identifying proteins with moderately high hyperstability using gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. P53 Signaling Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Protein Stability with Sodium Sarcosinate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for preventing protein precipitation when using sodium sarcosinate (also known as sarkosyl).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used with proteins?
This compound is an anionic surfactant.[1] In protein biochemistry, it is primarily used for solubilizing proteins, especially those aggregated in inclusion bodies formed during recombinant protein expression in bacteria.[2][3][4] Its ability to disrupt protein aggregates and lipid-protein interactions makes it a valuable tool in protein purification and extraction of membrane proteins.[5] At lower concentrations, it can also be used to prevent protein aggregation.
Q2: How does this compound work to solubilize proteins?
This compound has both a hydrophobic tail and a hydrophilic head group. This amphiphilic nature allows it to interact with hydrophobic regions of proteins, which are often exposed in aggregated states. By coating these hydrophobic patches, this compound disrupts protein-protein interactions that lead to aggregation and promotes interaction with the aqueous solvent, thus solubilizing the protein.[6]
Q3: Can this compound denature my protein?
Yes, at high concentrations, typically above its critical micelle concentration (CMC), this compound can cause protein denaturation.[7][8] However, it is generally considered a milder denaturant than sodium dodecyl sulfate (SDS).[5] In many cases, proteins solubilized with this compound can be refolded into their active conformation upon removal of the detergent.
Q4: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which the surfactant monomers begin to self-assemble into micelles. The CMC of this compound can vary depending on the buffer conditions (e.g., ionic strength). It is an important parameter because the detergent's properties and its interaction with proteins can change significantly above and below the CMC. For instance, protein denaturation is more likely to occur at concentrations above the CMC.
Troubleshooting Guides
Issue 1: Protein precipitates after addition of this compound.
Possible Cause 1: Incorrect this compound Concentration.
-
Recommendation: The optimal concentration of this compound is protein-dependent. A concentration that is too high can lead to denaturation and subsequent precipitation, while a concentration that is too low may be insufficient to maintain solubility. It is recommended to perform a concentration optimization experiment, testing a range from 0.05% to 2% (w/v).
Possible Cause 2: Unfavorable Buffer Conditions.
-
Recommendation: The pH and ionic strength of the buffer can significantly impact protein solubility. Ensure the buffer pH is at least 1 unit away from the isoelectric point (pI) of your protein.[9] Additionally, adjusting the salt concentration (e.g., 150-500 mM NaCl) can help to minimize electrostatic interactions that may lead to aggregation.[10]
Possible Cause 3: Presence of Divalent Cations.
-
Recommendation: Divalent cations like Mg²⁺ and Ca²⁺ can interact with the negatively charged head group of this compound, potentially reducing its effectiveness and promoting precipitation.[5] If possible, chelate divalent cations with EDTA or use buffers free of these ions.
Issue 2: Protein precipitates during removal of this compound (e.g., dialysis).
Possible Cause 1: Rapid Removal of Detergent.
-
Recommendation: Rapid removal of this compound can cause the protein to aggregate before it has a chance to refold properly. A stepwise dialysis, gradually decreasing the concentration of this compound in the dialysis buffer, can improve refolding yields.
Possible Cause 2: Absence of Stabilizing Agents in the Refolding Buffer.
-
Recommendation: The refolding buffer should be optimized to promote the native protein structure. Consider the inclusion of additives such as:
-
L-Arginine: Helps to suppress aggregation.
-
Glycerol or Sucrose: Act as protein stabilizers.
-
Reducing agents (e.g., DTT, TCEP): To ensure correct disulfide bond formation for proteins containing cysteine residues.
-
Possible Cause 3: High Protein Concentration.
-
Recommendation: High protein concentrations can favor aggregation during the refolding process.[9] It is advisable to perform the refolding at a lower protein concentration (e.g., < 1 mg/mL) and then concentrate the properly folded protein if necessary.
Data Presentation
Table 1: Properties of Sodium Lauroyl Sarcosinate (Sarkosyl)
| Property | Value | Reference |
| Type | Anionic Surfactant | [1] |
| Molecular Weight | 293.38 g/mol | - |
| Critical Micelle Concentration (CMC) | ~14.5 mM | [11] |
Table 2: Recommended Starting Concentrations for Different Applications
| Application | Recommended Concentration Range (% w/v) | Notes |
| Solubilization of Inclusion Bodies | 0.5 - 2.0 | Higher concentrations may be required for highly refractory proteins. |
| Extraction of Membrane Proteins | 0.1 - 1.0 | Optimization is critical to maintain protein integrity and function. |
| Prevention of Aggregation in Soluble Proteins | 0.03 - 0.1 | Use the lowest effective concentration to avoid potential denaturation. |
Experimental Protocols
Protocol 1: Solubilization of Inclusion Bodies with this compound
-
Cell Lysis and Inclusion Body Isolation:
-
Resuspend the cell pellet from your protein expression in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells using sonication or a French press.
-
Centrifuge the lysate at a high speed (e.g., 12,000 x g for 30 minutes at 4°C) to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a non-ionic detergent (e.g., 1% Triton X-100) to remove membrane contaminants, followed by a wash with a buffer without detergent.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing this compound (e.g., 50 mM Tris-HCl, 300 mM NaCl, 1% (w/v) this compound, pH 8.0).
-
Incubate with gentle agitation for 1-2 hours at room temperature or overnight at 4°C.
-
Centrifuge at high speed to pellet any remaining insoluble material. The supernatant contains the solubilized protein.
-
Protocol 2: Protein Refolding by Stepwise Dialysis
-
Preparation of Dialysis Buffers:
-
Prepare a series of refolding buffers (e.g., 50 mM Tris-HCl, 300 mM NaCl, 0.5 M L-Arginine, 1 mM DTT, pH 8.0) with decreasing concentrations of this compound (e.g., 0.5%, 0.25%, 0.1%, 0.05%, and 0%).
-
-
Dialysis:
-
Place the solubilized protein solution in a dialysis bag with an appropriate molecular weight cut-off.
-
Perform stepwise dialysis against the prepared buffers, starting with the highest concentration of this compound and moving to the next lower concentration every 4-6 hours.
-
The final dialysis step against the buffer without this compound should be performed overnight with at least one buffer change.
-
-
Protein Concentration and Analysis:
-
After dialysis, recover the refolded protein and centrifuge to remove any precipitated protein.
-
Concentrate the soluble, refolded protein using an appropriate method (e.g., ultrafiltration).
-
Analyze the protein for proper folding and activity using relevant assays (e.g., circular dichroism, enzymatic activity assay).
-
Mandatory Visualizations
Caption: Workflow for solubilizing and refolding proteins from inclusion bodies.
Caption: Troubleshooting logic for protein precipitation with this compound.
References
- 1. Surfactant - Wikipedia [en.wikipedia.org]
- 2. The use of sarkosyl in generating soluble protein after bacterial expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insoluble Protein Purification with Sarkosyl: Facts and Precautions | Springer Nature Experiments [experiments.springernature.com]
- 4. Insoluble protein purification with sarkosyl: facts and precautions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubilization of Spiroplasma citri cell membrane proteins with the anionic detergent sodium lauroyl-sarcosinate (Sarkosyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. The role of decorated SDS micelles in sub-CMC protein denaturation and association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. graphviz.readthedocs.io [graphviz.readthedocs.io]
Optimizing sodium sarcosinate concentration for maximum cell lysis efficiency.
Welcome to the technical support center for optimizing the use of sodium sarcosinate (also known as Sarkosyl) in cell lysis experiments. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols to achieve maximum cell lysis efficiency for various downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cell lysis?
A1: this compound is an anionic surfactant used as a detergent in molecular biology.[1] It works by disrupting the lipid bilayer of cell membranes. Its amphiphilic nature, with both a hydrophobic carbon chain and a hydrophilic carboxyl group, allows it to integrate into the membrane, leading to its solubilization and the release of intracellular contents.[1][2] In some organisms like E. coli, it has been shown to selectively disrupt the cytoplasmic membrane while being less harsh on the outer membrane.[3]
Q2: What is the optimal concentration of this compound for cell lysis?
A2: The optimal concentration depends heavily on the cell type, the target molecule (protein, DNA, etc.), and the overall buffer composition. Concentrations typically range from 0.5% to 5%, with 1% being a common starting point for many applications.[4][5][6] For specific protocols, such as lysing BL21 bacterial cells, a 10% (w/v) stock solution is often used and diluted to a final working concentration.[7] Optimization is crucial for each specific experimental setup.
Q3: How does this compound compare to Sodium Dodecyl Sulfate (SDS)?
A3: this compound is generally considered a milder detergent than SDS.[8] While both are effective anionic detergents, SDS is more denaturing to proteins.[9] A key advantage of this compound is that it remains soluble at low temperatures (e.g., 4°C), whereas SDS will precipitate, making Sarkosyl the preferred choice for lysis procedures conducted under refrigerated conditions.[4]
Q4: When should I choose this compound over other detergents?
A4: You should consider using this compound when:
-
You are working at low temperatures where other detergents like SDS might precipitate.[4]
-
You need to solubilize membrane proteins while preserving more of their native structure and function, as it is milder than SDS.[8]
-
You are working with aggregation-prone proteins.[10]
-
Your protocol involves RNA extraction, as it is compatible with reagents like guanidine isothiocyanate.[1]
-
You need to selectively lyse the inner membrane of certain bacteria.[3]
Q5: Can this compound be used for both protein and nucleic acid extraction?
A5: Yes. This compound is versatile and is used in protocols for solubilizing and extracting proteins as well as for isolating plasmid DNA and total RNA.[1][10] For DNA extraction, it is often included in lysis buffers to break open cells and help denature proteins that might otherwise contaminate the nucleic acid sample.[6]
Data Presentation
Table 1: Recommended this compound Concentrations for Various Applications
| Application | Cell Type | Recommended Concentration (w/v) | Notes |
| Protein Extraction | Bacterial (e.g., E. coli) | 1.0% - 1.5% | Often used with sonication to enhance lysis.[7] |
| Neutral Comet Assay | Mammalian Cells | 1.0% | Included in a high-salt buffer to lyse cells while preserving DNA integrity.[5] |
| DNA Extraction | Plant Tissues (e.g., Coconut) | 5.0% | Used in combination with other detergents like CTAB for robust lysis.[6] |
| Protein Solubilization | General | 1.0% | Effective for separating soluble and insoluble protein fractions.[4] |
Table 2: Comparison of Common Anionic Lysis Detergents
| Feature | This compound (Sarkosyl) | Sodium Dodecyl Sulfate (SDS) |
| Detergent Strength | Milder | Stronger, more denaturing[8][9] |
| Solubility at 4°C | Soluble | Precipitates[4] |
| Primary Use Cases | Low-temp lysis, milder protein solubilization, RNA extraction[1][4] | Denaturing protein electrophoresis (SDS-PAGE), robust cell lysis[9] |
| Effect on Proteins | Can leave some proteins unchanged or in their native state[4][8] | Disrupts most non-covalent interactions, denatures proteins[9] |
Troubleshooting Guide
Issue: Incomplete Cell Lysis or Low Product Yield
-
Possible Cause 1: Insufficient Detergent Concentration. The ratio of detergent to cell mass is critical. If the cell pellet is very large, the detergent concentration may become limiting.
-
Solution: Try increasing the this compound concentration in increments (e.g., from 1.0% to 1.5% or 2.0%). Alternatively, reduce the number of cells used or increase the volume of lysis buffer.[11]
-
-
Possible Cause 2: Resilient Cell Wall/Membrane. Some cell types, like Gram-positive bacteria or yeast, have tough cell walls that are resistant to detergent-only lysis.[12]
Issue: Lysate is Highly Viscous and Difficult to Pipette
-
Possible Cause: Release of Genomic DNA. Cell lysis releases large amounts of genomic DNA, which significantly increases the viscosity of the solution.
-
Solution: Add DNase I to the lysis buffer to digest the DNA. Alternatively, mechanically shear the DNA by passing the lysate through a narrow-gauge needle or by sonication.[11]
-
Issue: Target Protein is Degraded
-
Possible Cause: Protease Activity. Lysis releases endogenous proteases that can quickly degrade your protein of interest.
-
Solution: Always perform lysis on ice and add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[13]
-
Issue: Lysis Buffer Appears Cloudy or Has Precipitate
-
Possible Cause 1: Low Temperature. If your buffer contains SDS, it may precipitate in the cold.
-
Solution: Use this compound, which remains soluble at 4°C.[4]
-
-
Possible Cause 2: High Salt Concentration. When preparing buffers with high salt concentrations (e.g., 2.5 M NaCl), adding detergents can cause the salt to precipitate.[5]
-
Solution: Dissolve all salts and other components in the aqueous solution completely before adding the this compound. Adjust the pH after the salts are dissolved but before adding the detergent.[5]
-
Experimental Protocols
Protocol 1: Protein Extraction from E. coli (BL21) using this compound and Sonication
This protocol is adapted from a method for lysing BL21 bacterial cells.[7]
-
Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 50 mL of ice-cold STE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA, 150 mM NaCl) supplemented with a protease inhibitor cocktail.
-
Lysozyme Treatment: Add 500 µL of Lysozyme (10 mg/mL stock) and incubate on ice for 15 minutes. This begins to break down the peptidoglycan cell wall.
-
Detergent Addition: Add 7 mL of a 10% (w/v) this compound solution (made in STE buffer). Mix gently by inversion.
-
Sonication: Sonicate the sample on ice. Use short pulses (e.g., 3 cycles of 30 seconds ON) with rest periods (e.g., 2 minutes OFF) in between to prevent overheating, which can denature proteins.[13]
-
Clarification: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C to pellet the cell debris.
-
Collection: Carefully collect the supernatant, which contains the soluble protein fraction, for downstream analysis.
Protocol 2: Preparation of a Neutral Cell Lysis Buffer
This protocol is based on the lysis solution used for the neutral Comet Assay, suitable for mammalian cells.[5]
-
Prepare Stock Solution (without detergent): In ~700 mL of ddH₂O, dissolve the following components:
-
146.1 g NaCl (for a final concentration of 2.5 M)
-
37.2 g EDTA (for a final concentration of 100 mM)
-
1.2 g Tris Base (for a final concentration of 10 mM)
-
-
pH Adjustment: Adjust the pH of the solution to 10.0 using NaOH.
-
Detergent Addition: Add 10 g of sodium lauryl sarcosinate (for a final concentration of 1% w/v).
-
Final Volume: Adjust the total volume to 1 L with ddH₂O.
-
Storage & Use: Store the stock solution at 4°C. On the day of the experiment, add 1% Triton X-100 to the required volume of lysis buffer just before use.
Mandatory Visualizations
Caption: A generalized workflow for cell lysis using this compound.
Caption: Troubleshooting decision tree for common cell lysis issues.
References
- 1. magen-tec.com [magen-tec.com]
- 2. constantsystems.com [constantsystems.com]
- 3. Solubilization of the Cytoplasmic Membrane of Escherichia coli by the Ionic Detergent Sodium-Lauryl Sarcosinate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medcraveonline.com [medcraveonline.com]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. Sodium Dodecyl Sulfate Analogs as a Potential Molecular Biology Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of sarkosyl in generating soluble protein after bacterial expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 13. ptglab.com [ptglab.com]
Technical Support Center: Interference of Sodium Sarcosinate in the Bradford Protein Assay
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when using the Bradford protein assay for samples containing sodium sarcosinate (also known as Sarkosyl), an anionic detergent.
Frequently Asked Questions (FAQs)
Q1: Why does this compound interfere with the Bradford protein assay?
A1: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum from 465 nm to 595 nm. This compound, an anionic detergent, interferes with this process in two primary ways:
-
Detergent-Dye Interaction: this compound can directly interact with the Coomassie dye, causing a color change and an increase in absorbance at 595 nm even in the absence of protein. This leads to a high background signal and an overestimation of protein concentration.[1]
-
Detergent-Protein Interaction: The detergent can bind to proteins, potentially masking the amino acid residues (primarily arginine, lysine, and histidine) that the Coomassie dye interacts with.[2] This can hinder the dye-protein binding, leading to an underestimation of the protein concentration.
The overall effect is a disruption of the equilibrium between the different forms of the Coomassie dye, compromising the accuracy of the assay.[2]
Q2: What is the maximum concentration of this compound that is compatible with the standard Bradford assay?
A2: There is no universally defined "safe" concentration of this compound for the Bradford assay, as the degree of interference depends on the specific protein and the composition of the sample buffer. However, based on data for similar anionic detergents like SDS, significant interference can be expected at concentrations as low as 0.05% (w/v). For accurate results, it is highly recommended to reduce the concentration of this compound in the final assay mixture to well below this level. Some detergent-compatible Bradford assay kits may tolerate higher concentrations.[3][4]
Q3: Are there alternative protein assays that are more compatible with this compound?
A3: Yes, several alternative protein assays are known to be more tolerant of detergents:
-
Detergent-Compatible Bradford Assays: Several commercially available kits are formulated to be compatible with common detergents, including anionic ones.[3][4][5] These kits often contain proprietary reagents that minimize the interference from detergents.
-
Bicinchoninic Acid (BCA) Assay: The BCA assay is generally more resistant to interference from detergents than the standard Bradford assay. However, it is sensitive to reducing agents.
-
Lowry Assay: While also susceptible to detergent interference, modifications to the Lowry method can improve its compatibility.
Troubleshooting Guide
This guide provides solutions to common problems encountered when performing the Bradford assay with samples containing this compound.
| Problem | Possible Cause | Solution |
| High background absorbance in blank samples | This compound in the buffer is interacting with the Coomassie dye. | 1. Dilute the sample: If the protein concentration is high enough, dilute the sample in a buffer without this compound to reduce the detergent concentration to a non-interfering level (ideally below 0.01%).2. Prepare standards in the same buffer: Prepare your protein standards in the exact same buffer (including the same concentration of this compound) as your unknown samples. This will help to correct for the background absorbance caused by the detergent.3. Remove the detergent: Use methods like dialysis or acetone precipitation to remove this compound from your samples before the assay. |
| Inaccurate or inconsistent protein concentration readings | The concentration of this compound is in a range that causes non-linear interference. | 1. Perform a compatibility test: Prepare a standard curve with your protein standard in the presence and absence of the sample buffer containing this compound. If the slopes of the two curves are significantly different, interference is occurring.2. Use a detergent-compatible assay: Switch to a commercially available detergent-compatible Bradford assay kit or an alternative assay like the BCA assay.[3][4][5] |
| Precipitate forms after adding Bradford reagent | High concentrations of this compound can cause the dye-protein complex or the detergent itself to precipitate. | 1. Reduce detergent concentration: Dilute the sample significantly before adding the Bradford reagent.2. Remove the detergent: Employ dialysis or acetone precipitation to eliminate the this compound. |
Quantitative Data on Detergent Interference
While specific quantitative data for this compound is limited in the literature, the following table provides an illustrative example of the expected interference from an anionic detergent like SDS on the Bradford assay, based on available information.
| Detergent Concentration (% w/v) | Expected Interference Level | Impact on Absorbance (595 nm) |
| > 0.1% | High | Significant increase in background, leading to substantial overestimation of protein concentration. |
| 0.05% - 0.1% | Moderate | Noticeable increase in background; accuracy is compromised. |
| 0.01% - 0.05% | Low to Moderate | Some background increase may occur; results should be interpreted with caution. |
| < 0.01% | Minimal | Generally considered acceptable for most standard Bradford assays, but validation is recommended. |
Note: This table provides estimated interference levels. It is crucial for researchers to perform their own validation experiments with their specific samples and buffer compositions.
Experimental Protocols
Standard Bradford Assay Protocol (Microplate Format)
This protocol is a general guideline and may need optimization for specific applications.
Materials:
-
Bradford Reagent
-
Protein Standard (e.g., Bovine Serum Albumin, BSA) at 2 mg/mL
-
Sample Buffer (the same buffer your protein samples are in)
-
Unknown Protein Samples
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 595 nm
Procedure:
-
Prepare Protein Standards: Prepare a series of protein standards by diluting the 2 mg/mL BSA stock in the sample buffer. A typical concentration range is 0, 125, 250, 500, 750, 1000, 1500, and 2000 µg/mL.
-
Sample Preparation: If necessary, dilute your unknown protein samples with the sample buffer to fall within the linear range of your standard curve.
-
Assay:
-
Pipette 5 µL of each standard and unknown sample into separate wells of the 96-well plate.
-
Add 250 µL of Bradford Reagent to each well.
-
Mix thoroughly using a plate shaker for 30 seconds.
-
Incubate at room temperature for at least 5 minutes (do not exceed 60 minutes).
-
-
Measurement: Measure the absorbance at 595 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µg/mL standard) from all standard and sample readings.
-
Plot the blank-corrected absorbance values of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of the unknown samples by interpolating their absorbance values from the standard curve.
-
Protocol for Detergent Removal by Acetone Precipitation
This method is effective for removing detergents and concentrating protein samples.
Materials:
-
Protein sample containing this compound
-
Ice-cold acetone (-20°C)
-
Microcentrifuge tubes (acetone-compatible)
-
Microcentrifuge
-
Resuspension buffer (compatible with downstream applications)
Procedure:
-
Place your protein sample (e.g., 100 µL) in a pre-chilled microcentrifuge tube.
-
Add four volumes of ice-cold acetone (400 µL) to the protein sample.[6][7]
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the proteins.[6][7]
-
Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[6]
-
Carefully decant and discard the supernatant containing the acetone and dissolved this compound.
-
Allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the protein pellet in a suitable buffer for your downstream application and the Bradford assay.
Protocol for Detergent Removal by Dialysis
Dialysis is a gentle method for removing small molecules like detergents from protein samples.
Materials:
-
Protein sample containing this compound
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO) (e.g., 10 kDa)
-
Dialysis buffer (a large volume of a buffer without this compound)
-
Stir plate and stir bar
-
Beaker or container for dialysis
Procedure:
-
Prepare the dialysis tubing according to the manufacturer's instructions (this may involve rinsing with water and boiling in a sodium bicarbonate or EDTA solution).
-
Load the protein sample into the dialysis tubing and securely close both ends with clips, leaving some space for potential sample dilution.
-
Place the sealed dialysis tubing in a beaker containing a large volume of dialysis buffer (at least 200-fold the sample volume).[8]
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for 2-4 hours.[9]
-
Change the dialysis buffer. Repeat the buffer change at least two more times (e.g., after another 2-4 hours and then overnight) to ensure complete removal of the detergent.[8][9]
-
After the final dialysis step, carefully remove the sample from the tubing.
Visualizations
Caption: Experimental workflow for Bradford assay with detergent-containing samples.
Caption: Logical relationship of interference and solutions in the Bradford assay.
References
- 1. biology.stackexchange.com [biology.stackexchange.com]
- 2. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detergent Compatible Bradford Protein Assay Kit (800T) [sbsgenetech.com]
- 4. apexbt.com [apexbt.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Removing Residual Sodium Sarcosinate from Purified Protein Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual sodium sarcosinate from purified protein samples.
Troubleshooting Guide
Residual this compound can interfere with downstream applications. The following table outlines common problems, their potential causes, and solutions.
| Problem | Potential Cause | Recommended Solution |
| Poor protein recovery after removal procedure. | Protein precipitation during detergent removal. | - Ensure the dialysis or diafiltration buffer is optimal for your protein's stability (pH, ionic strength).- Perform removal steps at 4°C to enhance protein stability.[1] - For precipitation methods, ensure the resolubilization buffer is effective. Sonication may aid in resuspension.[2] |
| Protein adsorption to the dialysis membrane or chromatography resin. | - Use low protein-binding membranes for dialysis.[1] - Pre-treat chromatography columns according to the manufacturer's instructions to block non-specific binding sites. | |
| Inappropriate molecular weight cut-off (MWCO) of the dialysis membrane. | - Select a dialysis membrane with an MWCO that is at least half the molecular weight of your protein to prevent its loss.[3] | |
| Incomplete removal of this compound. | Detergent concentration is above the Critical Micelle Concentration (CMC), leading to the formation of large micelles. | - Dilute the sample to bring the detergent concentration below its CMC before initiating removal by dialysis or size exclusion chromatography.[4][5] - For diafiltration, continuous mode is more effective at removing micelles than discontinuous mode. |
| Insufficient buffer exchange during dialysis or diafiltration. | - Increase the volume of the dialysis buffer (at least 200-500 times the sample volume).[1][6] - Increase the number and duration of buffer changes.[1][6] | |
| Inefficient removal by size exclusion chromatography. | - Ensure the column size is adequate for the sample volume.- Optimize the flow rate; slower flow rates can improve resolution. | |
| Protein denaturation or loss of activity. | Exposure to harsh conditions during removal. | - Avoid organic solvent precipitation if native protein conformation is required, as it can be denaturing.[7] - Perform all steps at low temperatures (e.g., 4°C) to maintain protein stability.[1] |
| Removal of detergent that is essential for protein stability. | - For membrane proteins, a complete removal of detergent might not be feasible. Consider exchanging this compound with a non-ionic detergent that is more compatible with downstream applications. |
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider for its removal?
The two most important properties are its molecular weight and its Critical Micelle Concentration (CMC).
| Property | Value | Significance |
| Molecular Weight | ~111.08 g/mol [8][9][10] | Its small size allows it to be easily separated from most proteins using size-based methods like dialysis and size exclusion chromatography. |
| Critical Micelle Concentration (CMC) | ~14 mM (for the related compound, sodium lauroyl sarcosinate)[11] | Above this concentration, individual detergent molecules (monomers) aggregate to form larger structures called micelles. Removal methods are most effective on monomers. |
Note on this compound vs. Sodium Lauroyl Sarcosinate: While "this compound" has a molecular weight of approximately 111 g/mol [8][9][10], the detergent commonly used in protein applications and often referred to as "sarkosyl" is sodium lauroyl sarcosinate, which has a higher molecular weight (~293.38 g/mol )[12][13] and a CMC of about 14 mM[11]. The removal strategies discussed are applicable to both, but the efficiency for the larger sodium lauroyl sarcosinate may vary.
Q2: Which method is best for removing this compound from my protein sample?
The choice of method depends on your protein's characteristics, the sample volume, and your downstream application. The diagram below provides a decision-making workflow.
Q3: How does dialysis work to remove this compound?
Dialysis separates molecules based on size through a semi-permeable membrane. The protein is retained within the dialysis tubing, while the smaller this compound monomers diffuse out into a larger volume of detergent-free buffer.
Q4: Can I use precipitation to remove this compound?
Yes, protein precipitation is an effective method for removing detergents.[14] Organic solvents like acetone or acids such as trichloroacetic acid (TCA) can be used.[2][7] However, these methods can denature the protein, so they are not suitable for applications that require a native protein conformation.[7]
Q5: How can I quantify the amount of residual this compound?
Several methods can be used to quantify residual anionic detergents:
-
Methylene Blue Assay: This colorimetric method involves the formation of a complex between the anionic detergent and methylene blue, which can be extracted into an organic solvent and quantified spectrophotometrically.[15]
-
Gas Chromatography: This technique can provide a quantitative determination of sodium lauroyl sarcosinate.[16]
-
Resonance Light Scattering: This is a high-sensitivity method for protein assay that utilizes the interaction between sodium lauroyl sarcosinate and proteins.[17]
Experimental Protocols
Protocol 1: Detergent Removal by Dialysis
This protocol is suitable for removing this compound while maintaining the native protein structure.
Materials:
-
Protein sample containing this compound.
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-14 kDa).[1]
-
Dialysis buffer (a buffer in which your protein is stable, without detergent).
-
Large beaker and magnetic stirrer.
-
Cold room or refrigerator (4°C).
Procedure:
-
Prepare the Dialysis Membrane: Hydrate the dialysis tubing according to the manufacturer's instructions. This often involves boiling in sodium bicarbonate and EDTA solutions, followed by extensive rinsing with deionized water.[1][18]
-
Prepare the Sample: Secure one end of the dialysis tubing with a clip. Load your protein sample into the tubing, leaving some space to accommodate potential volume changes.[1]
-
Seal the Tubing: Remove excess air and seal the other end of the tubing with a second clip.
-
Set up Dialysis: Place the sealed dialysis bag in a beaker with a large volume of cold (4°C) dialysis buffer (at least 200-500 times the sample volume).[1][6] Add a magnetic stir bar and place on a magnetic stirrer.
-
Perform Dialysis: Stir the buffer gently.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer. Open one end and transfer the dialyzed protein to a clean tube.
Protocol 2: Detergent Removal by Size Exclusion Chromatography (SEC)
Also known as gel filtration, this method separates molecules based on size and is faster than dialysis.[4][5]
Materials:
-
Protein sample containing this compound.
-
Size exclusion chromatography column (e.g., Sephadex G-25) with a fractionation range suitable for separating your protein from the small detergent molecules.
-
SEC running buffer (compatible with your protein and downstream application).
-
Chromatography system (e.g., FPLC or gravity flow setup).
Procedure:
-
Equilibrate the Column: Equilibrate the SEC column with at least two column volumes of the running buffer.
-
Prepare the Sample: If necessary, dilute the sample to bring the this compound concentration below its CMC. Centrifuge the sample to remove any precipitated material.
-
Load the Sample: Load the prepared sample onto the equilibrated column.
-
Elute and Collect Fractions: Begin the elution with the running buffer. The larger protein molecules will travel faster through the column and elute first, while the smaller this compound monomers are retained in the pores of the resin and elute later.[19]
-
Monitor Elution: Monitor the protein elution using a UV detector (at 280 nm) or by collecting fractions and performing a protein quantification assay.
-
Pool Fractions: Pool the fractions containing your purified protein.
Protocol 3: Detergent Removal by Acetone Precipitation
This is a rapid method but may lead to protein denaturation.
Materials:
-
Protein sample containing this compound.
-
Pre-chilled acetone (-20°C).
-
Microcentrifuge.
-
Resolubilization buffer.
Procedure:
-
Pre-chill: Place your protein sample and a sufficient volume of acetone at -20°C.
-
Precipitate: Add at least four volumes of cold acetone to your protein sample.[2]
-
Incubate: Incubate the mixture at -20°C for at least 60 minutes to allow the protein to precipitate.[2]
-
Pellet the Protein: Centrifuge the sample at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.[2]
-
Wash the Pellet: Carefully decant the supernatant, which contains the detergent. Wash the pellet with cold acetone to remove any remaining detergent and salts.
-
Dry the Pellet: Air-dry the pellet to remove residual acetone. Do not over-dry, as this can make resolubilization difficult.
-
Resolubilize: Resuspend the protein pellet in a suitable buffer for your downstream application. Sonication may be required to aid in resolubilization.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Precipitation Methods for Proteomics [biosyn.com]
- 3. youtube.com [youtube.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. zoonews.ws [zoonews.ws]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 8. This compound | C3H6NNaO2 | CID 23667259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound (4316-73-8) for sale [vulcanchem.com]
- 10. usbio.net [usbio.net]
- 11. researchgate.net [researchgate.net]
- 12. Sodium lauroyl sarcosinate - Wikipedia [en.wikipedia.org]
- 13. Sodium Lauroyl Sarcosinate | C15H28NNaO3 | CID 23668817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Precipitation Procedures [sigmaaldrich.com]
- 15. biotechlink.org [biotechlink.org]
- 16. Quantitative determination of sodium lauroyl sarcosinate by gas chromatography | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
Troubleshooting low yield in DNA extraction with sodium sarcosinate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield during DNA extraction protocols that utilize sodium sarcosinate (sarkosyl).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in DNA extraction?
This compound is an anionic surfactant used in DNA extraction protocols. Its primary functions are to lyse cell membranes by disrupting lipids and proteins, and to denature proteins, including nucleases that can degrade DNA.[1][2] It helps to separate proteins from DNA, which can then be removed during subsequent purification steps.[1][3]
Q2: When should I choose this compound over Sodium Dodecyl Sulfate (SDS)?
This compound is a milder detergent than SDS.[4] It is particularly useful in protocols conducted under refrigerated conditions, as SDS can precipitate at lower temperatures.[1][4] While SDS is a very strong denaturant, sarkosyl can effectively lyse cells and denature many proteins while sometimes leaving others intact, which can be advantageous in certain applications.[4]
Q3: What is the typical working concentration of this compound in a lysis buffer?
The concentration of this compound in lysis buffers can vary depending on the protocol and sample type. Generally, concentrations ranging from 1% to 5% are used. For example, some protocols for plant DNA extraction use 5% N-lauroylsarcosine in the extraction buffer.[5]
Q4: Can this compound interfere with downstream applications?
Residual amounts of any detergent, including this compound, can potentially interfere with downstream enzymatic reactions like PCR. It is crucial to ensure its complete removal during the DNA precipitation and washing steps.
Troubleshooting Low DNA Yield
Low DNA yield is a common issue in nucleic acid extraction. The following guide addresses specific problems and solutions when using a protocol with this compound.
Problem 1: Very low or no visible DNA pellet after precipitation.
| Possible Cause | Recommended Solution |
| Incomplete Cell Lysis | Inefficient lysis is a primary cause of low yield.[6][7] Ensure the sample was thoroughly homogenized before adding the lysis buffer.[7] Consider increasing the incubation time with the this compound lysis buffer or optimizing the incubation temperature. For tough-to-lyse cells, a combination of mechanical disruption (e.g., bead beating) and chemical lysis may be necessary.[8] |
| Insufficient Starting Material | The amount of DNA recovered is directly proportional to the number of cells in the starting material. If you suspect a low cell count, consider increasing the initial sample volume or starting with a fresh, more concentrated sample.[6] |
| Degraded DNA | If the starting material was not stored properly or underwent multiple freeze-thaw cycles, the DNA may be degraded.[6][9] Use fresh samples whenever possible and store them appropriately (e.g., at -80°C for long-term storage). |
| Incorrect Reagent Concentration | Verify the concentration of your this compound solution and other lysis buffer components. Prepare fresh reagents if they are old or have been stored improperly.[6] |
Problem 2: DNA is recovered, but the yield is consistently low.
| Possible Cause | Recommended Solution |
| Suboptimal Lysis Buffer Composition | The efficiency of the lysis buffer depends on the synergy of its components. Ensure the pH and salt concentrations are correct.[6] Some protocols benefit from the addition of other agents like Proteinase K to aid in protein digestion.[1][10] |
| Inefficient Protein Removal | Residual proteins can trap DNA and reduce the final yield. Ensure adequate mixing during the protein precipitation step (e.g., with ammonium acetate or phenol-chloroform). A longer or more vigorous incubation with Proteinase K can also improve protein removal.[10] |
| Loss of DNA During Washing | The DNA pellet can be accidentally dislodged and discarded during wash steps. Be careful when decanting the supernatant. A brief, gentle spin after adding the wash solution can help secure the pellet. |
| Over-drying the DNA Pellet | An over-dried DNA pellet can be very difficult to resuspend, leading to an underestimation of the yield.[7] Do not dry the pellet for longer than 5-10 minutes at room temperature. It is better to leave a small amount of residual ethanol that can be evaporated at a lower temperature for a shorter time. |
Problem 3: Poor DNA quality (low A260/A280 or A260/A230 ratio).
| Possible Cause | Recommended Solution |
| Protein Contamination (Low A260/A280) | A ratio below 1.8 often indicates protein contamination.[10][11] To resolve this, you can re-dissolve the DNA and perform an additional protein removal step, such as a phenol-chloroform extraction or by treating the sample with a protease. Ensure all protein precipitates are removed before proceeding to DNA precipitation. |
| Contamination with Chaotropic Salts or Phenol (Low A260/A230) | A low A260/A230 ratio (below 2.0) suggests contamination with substances like guanidine salts or phenol that absorb light at 230 nm.[12] This can be rectified by re-precipitating the DNA. Ensure the pellet is properly washed with 70% ethanol to remove residual salts.[13] An extra wash step may be beneficial. |
| RNA Contamination (High A260/A280) | A high A260/A280 ratio could indicate the presence of RNA. If your downstream application is sensitive to RNA, treat the sample with RNase during the lysis step or after the DNA has been resuspended.[6] |
| Incorrect Blank for Spectrophotometry | Always use the same buffer for blanking the spectrophotometer as the one your DNA is dissolved in. Using water as a blank for a sample in TE buffer can lead to inaccurate purity ratios.[14] |
Quantitative Data Summary
| Parameter | Typical Range / Condition | Notes |
| This compound Concentration | 1% - 5% (w/v) | Dependent on sample type and protocol.[5] |
| Proteinase K Concentration | 100 µg/mL - 200 µg/mL | Used in conjunction with lysis buffer to degrade proteins.[15] |
| Lysis Incubation Temperature | 37°C - 65°C | Higher temperatures can improve lysis but may also increase the risk of DNA degradation if incubation is prolonged. |
| Lysis Incubation Time | 30 minutes - Overnight | Longer incubation times may be necessary for tissues that are difficult to lyse.[15] |
| DNA Purity (A260/A280) | ~1.8 | Ratios significantly lower than this suggest protein or phenol contamination.[11][12] |
| DNA Purity (A260/A230) | 2.0 - 2.2 | Lower ratios may indicate contamination with chaotropic salts or other organic compounds.[10][12] |
Experimental Protocols
General Protocol for DNA Extraction from Cultured Cells using this compound
This protocol is a generalized methodology and may require optimization for specific cell types.
-
Cell Harvesting: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes). Discard the supernatant and wash the cell pellet with 1X PBS.
-
Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM EDTA, 1-2% this compound).
-
Add Proteinase K to a final concentration of 100 µg/mL.
-
Incubate at 55°C for 1-3 hours, or until the solution is clear. Gentle inversion every 30-60 minutes can aid lysis.
-
-
Protein Removal:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).
-
Mix by inverting the tube for 5-10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper aqueous phase containing the DNA to a new tube.
-
-
DNA Precipitation:
-
Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the aqueous phase.
-
Add 2-2.5 volumes of ice-cold 100% ethanol.
-
Mix gently by inversion until the DNA precipitates.
-
Incubate at -20°C for at least 1 hour to increase the precipitate.
-
-
DNA Pelleting and Washing:
-
Centrifuge at 12,000 x g for 15-20 minutes at 4°C to pellet the DNA.
-
Carefully discard the supernatant.
-
Wash the DNA pellet with 1 mL of 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
-
Resuspension:
-
Carefully decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the DNA pellet in a suitable buffer (e.g., TE buffer or nuclease-free water).
-
Visualizations
Caption: General workflow for DNA extraction using this compound.
Caption: Troubleshooting logic for low DNA yield issues.
References
- 1. Archived | DNA Extraction and Quantitation for Forensic Analysts | Denaturation and Hydrolysis of Proteins | National Institute of Justice [nij.ojp.gov]
- 2. Solubilization of the Cytoplasmic Membrane of Escherichia coli by the Ionic Detergent Sodium-Lauryl Sarcosinate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. cambrianbioworks.com [cambrianbioworks.com]
- 7. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Evaluation and Optimization of DNA Extraction and Purification Procedures for Soil and Sediment Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Low DNA Yield From Plasmid Preps | VectorBuilder [en.vectorbuilder.com]
- 10. Optimization of conditions to extract high quality DNA for PCR analysis from whole blood using SDS-proteinase K method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. dna.uga.edu [dna.uga.edu]
- 13. reddit.com [reddit.com]
- 14. Purity Ratios | Nucleic Acid Ratios | Technical Note 130 [denovix.com]
- 15. Comparison and optimization of DNA Isolation protocols for high throughput genomic studies of Acacia pachyceras Schwartz - PMC [pmc.ncbi.nlm.nih.gov]
Managing foaming issues with sodium sarcosinate in laboratory applications.
This technical support guide is designed for researchers, scientists, and drug development professionals who encounter foaming issues when using sodium sarcosinate in laboratory applications. Below, you will find troubleshooting advice and frequently asked questions to help you manage and mitigate foam-related challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause foaming?
This compound (also known as sodium N-lauroyl sarcosinate) is a mild, biodegradable anionic surfactant derived from sarcosine, a natural amino acid.[1][2] As a surfactant, it has an amphiphilic structure, meaning it possesses both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[3] This structure allows it to reduce the surface tension of aqueous solutions. Foaming occurs when gas is introduced into the liquid and these surfactant molecules align at the air-water interface, creating a stable film that traps the gas as bubbles.[4][5]
Q2: In which laboratory applications might I encounter foaming with this compound?
This compound is utilized in a variety of laboratory applications where its surfactant properties are beneficial, including:
-
Protein purification: To prevent non-specific binding and aggregation. However, foaming can occur during buffer preparation, filtration, and chromatography steps.[6]
-
Cell lysis: As a component in lysis buffers to solubilize proteins and lipids. Vigorous mixing or sonication during cell disruption can lead to significant foam formation.[7][8]
-
Biopharmaceutical formulations: As a stabilizing agent for therapeutic proteins. Foaming can be a critical issue during formulation, filling, and administration.
-
General cleaning: As a gentle cleansing agent for laboratory glassware and equipment.
Q3: What factors influence the foaming of this compound solutions?
Several factors can impact the degree and stability of foam generated by this compound solutions:
-
pH: The pH of the solution has a significant effect on foam stability. Studies have shown that sodium lauroyl sarcosinate produces a stable, slow-draining foam at a pH of around 6.3, while the foam is very unstable and fast-draining at a pH of 8.5.[1]
-
Concentration: The concentration of this compound will affect its foaming properties.
-
Temperature: Generally, an increase in temperature can enhance the activity of surfactants and may initially increase foaming. However, excessively high temperatures can negatively impact foam stability.[9][10]
-
Presence of other molecules: Proteins, lipids, salts, and other components in your experimental system can interact with this compound and either stabilize or destabilize the foam.[11]
-
Mechanical action: The intensity of mixing, shaking, sparging, or sonication will directly influence the amount of foam generated.[12][13]
Troubleshooting Guide
Problem: Excessive foaming during buffer/solution preparation.
| Possible Cause | Suggested Solution |
| Vigorous mixing | Gently swirl the solution or use a magnetic stirrer at a low speed. Avoid shaking or vortexing. |
| Order of addition | When preparing complex buffers, add the this compound solution last and mix gently. |
| High concentration | If your protocol allows, consider reducing the concentration of this compound. |
Problem: Foaming during protein purification steps (e.g., filtration, chromatography).
| Possible Cause | Suggested Solution |
| High flow rates | Reduce the flow rate during filtration or column loading to minimize turbulence. |
| Introduction of air | Ensure all connections in your chromatography setup are tight to prevent air from being drawn into the system.[6] |
| Buffer composition | Adjust the pH of your buffer to a range where this compound foam is less stable (e.g., pH 8.5), if compatible with your protein's stability.[1] |
| Presence of denatured protein | Denatured proteins can contribute to foam.[12] Ensure your protein handling procedures minimize denaturation. |
Problem: Foaming during cell lysis.
| Possible Cause | Suggested Solution |
| Sonication | Keep the sonicator probe well submerged below the liquid surface to avoid introducing air. Use short bursts of sonication and allow the sample to cool between cycles.[14] |
| Vigorous pipetting/mixing | Mix the lysate gently by slowly pipetting up and down.[8] |
| High cell density/protein concentration | High concentrations of released proteins can contribute to foaming.[7] Consider diluting the sample if your downstream application allows. |
Problem: Persistent foam that interferes with assays or downstream applications.
| Possible Cause | Suggested Solution |
| Stable foam due to solution properties | Consider the addition of a chemical antifoaming agent. See the "Chemical Control of Foaming" section below for more details. |
| Contamination | Ensure all glassware and reagents are clean, as contaminants can sometimes stabilize foam. |
Chemical Control of Foaming
In situations where procedural adjustments are insufficient to control foaming, the use of a chemical antifoaming agent may be necessary.
Types of Antifoaming Agents:
-
Silicone-based: These are highly effective at low concentrations and work by having a low surface tension that allows them to spread rapidly at the foam's surface, causing the bubbles to rupture.[15][16][17] They are often supplied as emulsions.
-
Non-ionic surfactants: Certain non-ionic surfactants, like some polyethylene glycol (PEG) derivatives or block copolymers, can act as defoamers.[18]
-
Organic defoamers: These can include fatty alcohols or esters.
Important Considerations:
-
Compatibility: Ensure the chosen antifoaming agent is compatible with your experimental system and will not interfere with downstream applications (e.g., enzyme activity, protein structure, analytical assays).
-
Concentration: Use the lowest effective concentration of the antifoaming agent, as excessive amounts can sometimes worsen foaming.[19]
-
Testing: It is crucial to test the effectiveness and potential interference of an antifoaming agent in a small-scale pilot experiment before applying it to your entire sample.
Data on Foaming Properties of this compound
The following table summarizes the pH-dependent foaming behavior of sodium lauroyl sarcosinate.
| pH | Foam Stability | Drainage Rate |
| 6.3 | Stable | Slow |
| 8.5 | Unstable | Fast |
| Data sourced from a study on 1% aqueous solutions of sodium lauroyl sarcosinate.[1] |
Experimental Protocols
1. Protocol for Evaluating Foam Height and Stability (Modified Ross-Miles Method)
This method allows for a standardized assessment of the foaming potential of your this compound solution.
Apparatus:
-
Graduated cylinder (e.g., 1000 mL)
-
Funnel with a stopcock, positioned above the graduated cylinder
-
Timer
-
Thermometer
Procedure:
-
Prepare your this compound solution to the desired concentration and adjust the pH and temperature to match your experimental conditions.
-
Pour a specific volume of the solution (e.g., 200 mL) into the graduated cylinder.
-
Pour another volume of the same solution (e.g., 50 mL) into the funnel.
-
Open the stopcock and allow the solution from the funnel to fall into the graduated cylinder, generating foam.
-
Start the timer as soon as the funnel is empty.
-
Record the initial foam height (total volume minus the liquid volume).
-
Record the foam height at set time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
2. Protocol for Testing the Effectiveness of an Antifoaming Agent
This protocol helps you determine the efficacy of an antifoaming agent in your specific solution.
Apparatus:
-
The same setup as the Modified Ross-Miles method.
-
Micropipette for adding the antifoaming agent.
Procedure:
-
Generate foam in the graduated cylinder as described in the protocol above.
-
Record the initial foam height.
-
Add a small, precise amount of the antifoaming agent to the foam surface (e.g., 10 µL of a 1% solution).
-
Start the timer immediately.
-
Record the time it takes for the foam to collapse completely or to a predetermined level. This is the "knockdown time."
-
To test the antifoaming (foam prevention) properties, add the antifoaming agent to the solution in the graduated cylinder before generating the foam and compare the initial foam height to the solution without the agent.
Visualizing Mechanisms and Workflows
Below are diagrams created using Graphviz (DOT language) to illustrate key concepts in foam management.
Caption: Mechanism of foam formation stabilized by this compound.
Caption: Mechanism of action of a silicone-based antifoaming agent.
Caption: A logical workflow for troubleshooting foaming issues.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Surfactant - Wikipedia [en.wikipedia.org]
- 4. emerson.com [emerson.com]
- 5. thepetrosolutions.com [thepetrosolutions.com]
- 6. reddit.com [reddit.com]
- 7. scvsa-servizi.campusnet.unipr.it [scvsa-servizi.campusnet.unipr.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Temperature on Foaming Ability and Foam Stability of Typical Surfactants Used for Foaming Agent: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Effect of pH and NaCl concentration on the stability of surfactant-free foam films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. fiveable.me [fiveable.me]
- 17. chemsilicone.com [chemsilicone.com]
- 18. m.youtube.com [m.youtube.com]
- 19. nortonengr.com [nortonengr.com]
Technical Support Center: Strategies to Improve the Solubility of Inclusion Bodies with Sarkosyl
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions regarding the use of N-lauroylsarcosine (sarkosyl) for solubilizing and refolding recombinant proteins from inclusion bodies.
Frequently Asked Questions (FAQs)
Q1: What is sarkosyl and how does it solubilize inclusion bodies?
Sarkosyl (N-lauroylsarcosine) is an anionic detergent that can effectively solubilize protein aggregates found in inclusion bodies.[1][2] It is thought to work by encapsulating the misfolded proteins within micelles, thereby preventing re-aggregation and keeping them in a soluble state.[3] Unlike strong denaturants such as urea or guanidine hydrochloride (GuHCl), which completely unfold proteins, sarkosyl can often solubilize inclusion bodies under milder conditions, potentially preserving some secondary structures and facilitating subsequent refolding.[4][5]
Q2: What is the optimal concentration of sarkosyl for solubilizing inclusion bodies?
The optimal concentration of sarkosyl can vary depending on the specific protein. However, studies have shown that a concentration of 10% (w/v) sarkosyl can effectively solubilize over 95% of proteins from inclusion bodies for a variety of recombinant proteins, including GST and His-tagged fusions.[3][6] It is often beneficial to perform a pilot experiment with a range of sarkosyl concentrations (e.g., 0.05% to 10%) to determine the minimum concentration required for maximum solubility of your specific protein.[7] Using concentrations higher than 10% may lead to increased viscosity, making subsequent purification steps more difficult, and can even decrease the solubilizing effect.[6]
Q3: Will using a high concentration of sarkosyl denature my protein?
While sarkosyl is considered a milder solubilizing agent than urea or GuHCl, high concentrations can lead to a denatured or partially folded "molten globule" state.[4][6] The protein in inclusion bodies is already misfolded, so the primary goal of solubilization is to get it into a solution from which it can be correctly refolded.[4] The key is the subsequent removal of the detergent to allow the protein to assume its native conformation.[4]
Q4: My protein is solubilized, but it won't bind to my affinity column (e.g., Ni-NTA, GSH Sepharose). What's wrong?
This is a common issue, as sarkosyl can interfere with affinity chromatography.[6][7]
-
For His-tagged proteins: Binding to Ni-NTA resins can be inefficient in the presence of sarkosyl.[1][7] Some reports indicate successful binding after diluting the sarkosyl concentration to 1% or even as low as 0.3%.[6][7] It is crucial to check the compatibility of your specific Ni-NTA resin with sarkosyl, as some are more tolerant than others.[7]
-
For GST-tagged proteins: GST fusion proteins often fail to bind to Glutathione (GSH) Sepharose in the presence of even low concentrations of sarkosyl (e.g., 0.3%).[6] A successful strategy involves diluting the sarkosyl-solubilized solution and adding other non-ionic detergents. A specific ratio of Triton X-100 and CHAPS has been shown to significantly improve the binding efficiency of GST-fusion proteins to the resin.[6]
Q5: How do I remove sarkosyl to allow my protein to refold?
Several methods can be used to remove sarkosyl and facilitate protein refolding:
-
Dialysis: This is a common method where the protein-sarkosyl solution is placed in a dialysis bag with a specific molecular weight cutoff and dialyzed against a series of buffers with decreasing or no sarkosyl concentration.[8][9] Stepwise dialysis, gradually reducing the denaturant concentration, is often employed.[10][11]
-
Dilution: The protein solution is rapidly or slowly diluted into a large volume of refolding buffer, which lowers the sarkosyl concentration below its critical micelle concentration (CMC), allowing the protein to refold.[8][9]
-
On-Column Refolding: The solubilized protein is bound to an affinity column, and the sarkosyl is washed away with a detergent-free buffer before elution. This keeps the protein molecules separated on the column matrix, which can prevent aggregation during the refolding process.[4][10]
Q6: How can I confirm my protein is correctly refolded after sarkosyl treatment?
Verifying the native structure of the refolded protein is crucial. Methods include:
-
Solubility Test: A correctly folded protein should remain soluble and not aggregate when the detergent is removed.[4]
-
Functional Assays: If the protein has a known biological activity (e.g., enzymatic activity), performing an assay is the best way to confirm correct refolding.[7][9]
-
Spectroscopic Methods: Techniques like Circular Dichroism (CD) can be used to analyze the secondary and tertiary structure of the protein.
-
Chromatography: Size-exclusion chromatography can determine if the protein is monomeric and not aggregated.
Q7: What are the advantages of using sarkosyl over traditional denaturants like urea or guanidine hydrochloride?
Sarkosyl offers several potential advantages:
-
Milder Conditions: It can often solubilize proteins without the complete denaturation caused by high concentrations of urea or GuHCl.[5]
-
Non-ionic Nature (at neutral pH): Unlike GuHCl, which is a salt, sarkosyl's charge is pH-dependent, which can be an advantage in certain purification steps.[5]
-
Easier Removal: Due to its properties, sarkosyl can sometimes be easier to remove by dialysis than urea or GuHCl.[1]
Quantitative Data Summary
Table 1: Recommended Detergent Concentrations for Solubilization and Purification
| Detergent | Application | Recommended Concentration | Notes |
| Sarkosyl | Initial Inclusion Body Solubilization | 1.0 - 10% (w/v) | 10% is often optimal for maximizing solubilization of difficult proteins.[6] |
| Sarkosyl | Purification of His-tagged proteins | ≤ 1% (w/v) | Dilution is necessary for efficient binding to Ni-NTA columns.[3][6] |
| Sarkosyl | Purification of GST-tagged proteins | 1-2% (w/v) | Must be used in combination with Triton X-100 and CHAPS.[3][6] |
| Triton X-100 | GST-tagged protein purification (in combo) | 2-4% (v/v) | Added after sarkosyl solubilization to facilitate binding to GSH resin.[3] |
| CHAPS | GST-tagged protein purification (in combo) | 20-40 mM | Used with sarkosyl and Triton X-100 for GST-fusion proteins.[3] |
Experimental Protocols
Protocol 1: Solubilization and Refolding of Inclusion Bodies using Sarkosyl
This protocol is a generalized procedure and may require optimization for your specific protein.
1. Isolation and Washing of Inclusion Bodies: a. Resuspend the E. coli cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0) and lyse the cells using sonication or a French press. b. Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet the inclusion bodies. c. Wash the inclusion body pellet to remove contaminating proteins and lipids. Resuspend the pellet in a wash buffer containing a low concentration of a non-ionic detergent (e.g., 1% Triton X-100) and/or a low concentration of a mild denaturant (e.g., 1-2 M urea).[8] d. Centrifuge again and repeat the wash step at least twice.
2. Solubilization with Sarkosyl: a. Resuspend the washed inclusion body pellet in a solubilization buffer (e.g., 50 mM Tris, 300 mM NaCl, pH 8.0) containing the optimized concentration of sarkosyl (start with 10% w/v).[6] b. Incubate with gentle agitation for 6-24 hours at 4°C or room temperature.[6] c. Centrifuge at high speed (e.g., 20,000 x g) for 30 minutes to pellet any remaining insoluble material. The supernatant contains the solubilized protein.
3. Protein Refolding by Stepwise Dialysis: a. Transfer the sarkosyl-solubilized protein into a dialysis bag (with an appropriate molecular weight cut-off). b. Dialyze against a series of refolding buffers with gradually decreasing concentrations of sarkosyl and/or urea if used. A redox shuffling system (e.g., reduced and oxidized glutathione) can be included in the refolding buffer to facilitate correct disulfide bond formation.[9] c. A typical dialysis series could be:
- Buffer 1: 2 M Urea, 0.5% Sarkosyl, 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
- Buffer 2: 1 M Urea, 0.1% Sarkosyl, 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
- Buffer 3: 0.5 M Urea, 0.05% Sarkosyl, 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
- Buffer 4 (Final): 50 mM Tris-HCl, 150 mM NaCl, pH 8.0 d. Perform each dialysis step for at least 4-6 hours at 4°C. e. After the final dialysis step, centrifuge the sample to remove any precipitated protein. The soluble fraction contains the refolded protein.
Visualizations
References
- 1. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insoluble Protein Purification with Sarkosyl: Facts and Precautions | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. biossusa.com [biossusa.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. biotechrep.ir [biotechrep.ir]
- 11. researchgate.net [researchgate.net]
Effect of pH on the performance of sodium sarcosinate in buffers.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of sodium sarcosinate and its derivatives (like sodium lauroyl sarcosinate) in buffer systems. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of sodium lauroyl sarcosinate, and what is its effective buffering range?
The carboxylate group of sodium lauroyl sarcosinate has a pKa of approximately 3.6.[1] An effective buffer system works best at a pH within one unit of its pKa. Therefore, this compound would have its maximum buffering capacity between pH 2.6 and 4.6. However, it is often used as a surfactant and stabilizing agent at a wider pH range.
Q2: How does pH affect the charge of the this compound molecule?
The this compound molecule has two key components to consider regarding pH:
-
Carboxylate Group: This group has a pKa of about 3.6.[1]
-
At a pH below 3.6, the carboxylate group will be protonated (COOH) and largely neutral.
-
At a pH above 5.5, it will be deprotonated (COO-) and negatively charged.[1]
-
-
Nitrogen Atom: The nitrogen atom is part of an amide linkage. It is not pH-active and remains neutrally charged across all aqueous pH ranges.[1]
Q3: What is the optimal pH range for the stability and performance of this compound in formulations?
Sodium lauroyl sarcosinate is known for its stability over a broad pH range.[2][3] For general stability in formulations, a pH greater than 6 is often recommended to ensure the surfactant remains in its soluble, salt form. It is commonly used in products with a pH from 5.5 into alkaline conditions. However, performance characteristics like foaming and viscosity can be highly pH-dependent.
Q4: How does pH influence the foaming properties of this compound solutions?
The foaming ability of this compound is significantly affected by pH. One study demonstrated that foam stability is highly dependent on the solution's pH, with stable, slow-draining foam observed at pH 6.3 and very unstable, fast-draining foam at pH 8.5.[4] Generally, it provides good foaming across a wide pH range, which makes it a versatile ingredient.[5][6]
Q5: Does pH affect the viscosity of this compound buffers?
Yes, the viscosity of this compound solutions is pH-dependent. The surface tension of sarcosinate solutions is highest above pH 9 and decreases as the pH is lowered, reaching a minimum between pH 5.5 and 7.[7] In combination with other surfactants, such as cocamidopropyl hydroxysultaine (CAHS), a distinct viscosity maximum can be observed at a specific acidic pH (e.g., pH 4.8), which is linked to the formation of wormlike micelles.[8]
pH-Dependent Performance Summary
| Parameter | Value / Behavior | Source(s) |
| pKa (carboxylate) | ~3.6 | [1] |
| Effective Buffering Range | pH 2.6 - 4.6 | [9] |
| Optimal Stability Range | pH > 6.0 | |
| Molecular Charge | Negatively charged above pH ~5.5 | [1] |
| Foam Stability | Higher stability at mildly acidic pH (~6.3) vs. alkaline pH (~8.5) | [4] |
| Solubility | The insoluble acid form may precipitate below pH 5 | [7] |
| Viscosity | Can show a sharp viscosity peak at acidic pH when mixed with co-surfactants | [8] |
Troubleshooting Guide
Problem: My this compound buffer appears cloudy or has formed a precipitate.
-
Possible Cause 1: Low pH.
-
Explanation: Below pH 5, the protonated, less soluble acid form of the surfactant can begin to predominate and separate from the solution.[7]
-
Solution: Adjust the pH of the buffer to be above 6.0 to ensure the this compound remains in its more soluble salt form.
-
-
Possible Cause 2: Incomplete Dissolution.
-
Possible Cause 3: High Concentration of Salts.
-
Explanation: Very high concentrations of other salts in the buffer can sometimes cause the surfactant to precipitate out (salting out).[11]
-
Solution: Prepare the buffer by dissolving the this compound in deionized water first, before adding other high-concentration salts. Ensure each component is fully dissolved before adding the next.[11]
-
Problem: The foaming performance of my buffer is inconsistent between batches.
-
Possible Cause: pH Variation.
-
Explanation: As noted, foam stability is highly pH-dependent.[4] Minor shifts in the final pH of your buffer between batches can lead to significant differences in foaming characteristics.
-
Solution: Calibrate your pH meter before each use.[12] Prepare the buffer solution and then carefully adjust to the target pH. Record the final pH value for each batch to ensure consistency.
-
-
Possible Cause: Water Hardness.
Experimental Protocols
Protocol 1: Preparation of a 0.1 M Sodium Lauroyl Sarcosinate Buffer (pH 7.4)
-
Materials:
-
Sodium Lauroyl Sarcosinate (powder or 30% solution)
-
Deionized (DI) water
-
0.1 M Hydrochloric Acid (HCl) or 0.1 M Sodium Hydroxide (NaOH) for pH adjustment
-
Calibrated pH meter
-
Volumetric flask (e.g., 1 L)
-
Stir plate and magnetic stir bar
-
-
Procedure:
-
Weigh the amount of sodium lauroyl sarcosinate needed for a 0.1 M solution (Molar Mass: 293.38 g/mol ). For 1 L, this is 29.34 g of powder. If using a 30% solution, calculate the required volume.
-
Add approximately 800 mL of DI water to the volumetric flask.
-
Place the stir bar in the flask and begin stirring at a moderate speed.
-
Slowly add the sodium lauroyl sarcosinate to the water. If the solution appears cloudy, gently warm it on a hot plate (do not boil) until it clarifies.
-
Allow the solution to cool to room temperature.
-
Place the calibrated pH probe into the solution.
-
Carefully add 0.1 M HCl or 0.1 M NaOH dropwise to adjust the pH to 7.4.
-
Once the target pH is stable, remove the pH probe and rinse it.
-
Add DI water to the flask until the bottom of the meniscus reaches the 1 L mark.
-
Cap the flask and invert several times to ensure the solution is homogeneous.
-
Protocol 2: Evaluating Foam Stability by pH (Ross-Miles Method Adaptation)
-
Buffer Preparation: Prepare three batches of your this compound buffer at the desired concentration, adjusting them to three different pH values (e.g., pH 6.0, 7.5, and 9.0) following Protocol 1.
-
Apparatus:
-
Three 250 mL graduated cylinders with stoppers.
-
Pipettes.
-
Stopwatch.
-
-
Procedure:
-
Add 50 mL of the pH 6.0 buffer to the first graduated cylinder.
-
Stopper the cylinder and shake it vigorously for 15 seconds (e.g., 20 inversions).
-
Immediately place the cylinder on a level surface and start the stopwatch.
-
Record the initial foam volume (the volume from the top of the liquid to the top of the foam).
-
Record the foam volume again after 5 minutes.
-
The percentage of foam volume remaining after 5 minutes is an indicator of foam stability.
-
Repeat steps 1-6 for the buffers at pH 7.5 and 9.0.
-
Compare the results to determine the effect of pH on foam stability for your specific formulation.
-
Visualizations
References
- 1. Sodium lauroyl sarcosinate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Comparing Sodium Lauryl Sulfate and Sodium Lauroyl Sarcosinate in Industrial Applications - Elchemy [elchemy.com]
- 4. researchgate.net [researchgate.net]
- 5. tichemindustry.com [tichemindustry.com]
- 6. British Standards Institution - Project [standardsdevelopment.bsigroup.com:443]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH on the Structure and Dynamics of Wormlike Micelles in an Amino Acid-Derived Surfactant Composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Exploring Physicochemical Interactions of Different Salts with Sodium N-Dodecanoyl Sarcosinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Sodium Sarcosinate-Induced Protein Denaturation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with sodium sarcosinate-induced protein denaturation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced protein denaturation?
This compound (Sarkosyl), an anionic surfactant, denatures proteins through a multi-step process involving both electrostatic and hydrophobic interactions.[1] Initially, the negatively charged carboxylate head group of the surfactant interacts with positively charged amino acid residues on the protein surface. Subsequently, the hydrophobic lauroyl tail penetrates the protein's hydrophobic core, disrupting the native tertiary and quaternary structures. This leads to protein unfolding and potential aggregation.[1]
Q2: How does this compound compare to sodium dodecyl sulfate (SDS) in its denaturing ability?
While both are anionic surfactants, this compound is generally considered to be a milder denaturant than SDS.[2] The amide bond in sarcosinate's headgroup region makes it less harsh than the sulfate group in SDS.[2] However, at sufficient concentrations, this compound can still effectively denature many proteins. The choice between them often depends on the specific application, with sarcosinate being preferred when a less stringent denaturing effect is desired.
Q3: What are the primary factors that influence the extent of protein denaturation by this compound?
The degree of protein denaturation is influenced by several factors:
-
Concentration of this compound: Higher surfactant concentrations lead to more extensive denaturation.
-
Temperature: Increased temperatures can enhance the denaturing effect of the surfactant.[3]
-
pH: The pH of the solution affects the charge of both the protein and the surfactant, influencing their interaction.[4]
-
Ionic Strength: Salt concentration can modulate the electrostatic interactions between the protein and the surfactant.[5]
-
Presence of Stabilizing Excipients: Additives like sugars, polyols, or other co-solvents can protect the protein from denaturation.
Troubleshooting Guides
Issue 1: Protein Precipitation Upon Addition of this compound
Possible Cause: The protein is rapidly denaturing and aggregating at the given conditions. This is often due to a high concentration of the surfactant, a pH close to the protein's isoelectric point (pI), or unfavorable temperature.
Troubleshooting Steps:
-
Optimize Surfactant Concentration:
-
Start with a lower concentration of this compound and titrate upwards to find the minimum concentration required for your application that does not cause immediate precipitation.
-
-
Adjust pH:
-
Control Temperature:
-
Perform the experiment at a lower temperature (e.g., on ice or at 4°C) to decrease the rate of denaturation.[3]
-
-
Modify Ionic Strength:
-
Vary the salt concentration (e.g., 50-500 mM NaCl) to see if it improves solubility by shielding charges.[8]
-
-
Incorporate Stabilizers:
-
Add excipients such as glycerol (5-20%), sucrose (0.25-1 M), or arginine (50-100 mM) to the buffer before adding the surfactant.[9]
-
Issue 2: Loss of Protein Activity After Treatment with this compound
Possible Cause: Even without visible precipitation, the protein may be partially or fully denatured, leading to a loss of its biological function.
Troubleshooting Steps:
-
Screen Stabilizing Excipients:
-
Test a panel of excipients to identify those that best preserve the protein's native structure. Common stabilizers include sugars (sucrose, trehalose), polyols (glycerol, sorbitol), and amino acids (arginine, proline).[9]
-
-
Consider Co-Surfactants:
-
The addition of a non-ionic surfactant (e.g., Polysorbate 20 or 80) can sometimes mitigate the harsh effects of an ionic surfactant like this compound by forming mixed micelles.[10]
-
-
Optimize Incubation Time:
-
Minimize the exposure time of the protein to this compound to reduce the extent of unfolding.
-
-
Perform a Refolding Step:
-
If denaturation is a necessary step (e.g., for solubilization from inclusion bodies), a subsequent refolding step by removing or diluting the this compound in the presence of refolding agents will be necessary.
-
Data Presentation
Table 1: Influence of Common Excipients on Protein Stability in the Presence of Surfactants
| Excipient Class | Examples | Typical Concentration Range | Primary Stabilization Mechanism |
| Sugars | Sucrose, Trehalose | 0.25 - 1 M | Preferential exclusion, vitrification |
| Polyols | Glycerol, Sorbitol | 5 - 20% (v/v) | Preferential hydration, increases solvent viscosity |
| Amino Acids | Arginine, Proline | 50 - 100 mM | Suppress aggregation, interact with hydrophobic patches |
| Polymers | Polyethylene Glycol (PEG) | 1 - 5% (w/v) | Excluded volume effect |
| Co-solvents | 2-Methyl-2,4-pentanediol (MPD) | 10 - 40% (v/v) | May alter surfactant properties and reduce protein-surfactant interactions |
Note: The optimal excipient and its concentration are protein-specific and must be determined empirically.
Table 2: Effect of pH and Ionic Strength on Protein Stability
| Parameter | Condition | Rationale | Recommended Action |
| pH | At or near pI | Minimal net charge, leading to increased aggregation.[7] | Adjust pH to be at least 1-2 units away from the pI.[6] |
| Far from pI | Increased net charge enhances electrostatic repulsion between molecules. | Screen a range of pH values to find the optimal stability. | |
| Ionic Strength | Low Salt (<50 mM) | May not sufficiently screen charge-charge interactions, leading to aggregation for some proteins. | Increase salt concentration (e.g., to 150 mM NaCl).[8] |
| High Salt (>500 mM) | Can sometimes lead to "salting out" and precipitation. | Test a range of salt concentrations to determine the optimal level. |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions to Minimize Denaturation
Objective: To identify a buffer composition (pH, salt, excipients) that minimizes this compound-induced protein denaturation.
Methodology:
-
Prepare a Matrix of Buffer Conditions:
-
Prepare a series of buffers with varying pH values (e.g., 6.0, 7.0, 8.0).
-
For each pH, prepare solutions with different NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM).
-
For the most promising pH/salt combinations, prepare buffers containing different stabilizing excipients (e.g., 10% glycerol, 0.5 M sucrose, 50 mM arginine).
-
-
Protein Incubation:
-
To each buffer condition, add the protein of interest to a final concentration of 1 mg/mL.
-
Add this compound to a final concentration known to cause denaturation (e.g., 0.1% w/v).
-
Incubate the samples at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1 hour). Include a control sample without this compound for each buffer condition.
-
-
Analysis of Denaturation:
-
Visual Inspection: Note any visible precipitation or turbidity.
-
Turbidity Measurement: Measure the absorbance at 340 nm or 600 nm to quantify aggregation.
-
Circular Dichroism (CD) Spectroscopy: Analyze the secondary and tertiary structure of the protein in each condition to assess the degree of unfolding.
-
Differential Scanning Fluorimetry (DSF): Determine the melting temperature (Tm) of the protein in each buffer to assess its thermal stability.
-
Protocol 2: Assessing Protein Unfolding Kinetics using Stopped-Flow Fluorescence
Objective: To measure the rate of protein unfolding induced by this compound.
Methodology:
-
Instrument Setup:
-
Use a stopped-flow instrument coupled with a fluorescence spectrophotometer.
-
Set the excitation wavelength appropriate for tryptophan (around 295 nm) and monitor the emission spectrum (typically 320-360 nm).
-
-
Sample Preparation:
-
Prepare a solution of the protein in the desired buffer.
-
Prepare a solution of this compound at twice the final desired concentration in the same buffer.
-
-
Kinetic Measurement:
-
Rapidly mix the protein solution with the this compound solution in the stopped-flow device.
-
Monitor the change in tryptophan fluorescence intensity over time. As the protein unfolds, tryptophan residues become more exposed to the aqueous environment, typically causing a red shift in the emission maximum and a change in fluorescence intensity.[11]
-
-
Data Analysis:
-
Fit the kinetic trace to an appropriate exponential function to determine the rate constant(s) of unfolding.
-
Mandatory Visualizations
Caption: Mechanism of this compound-induced protein denaturation.
Caption: Workflow for screening optimal conditions to minimize denaturation.
Caption: Logical troubleshooting flow for protein instability issues.
References
- 1. A molecular dynamics study of protein denaturation induced by sulfonate-based surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of pH and Salt Concentration on Stability of a Protein G Variant Using Coarse-Grained Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salting the Charged Surface: pH and Salt Dependence of Protein G B1 Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. leukocare.com [leukocare.com]
- 7. A strategy for selecting the pH of protein solutions to enhance crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. Towards stable biologics: understanding co-excipient effects on hydrophobic interactions and solvent network integrity - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Unfolding and Refolding of Protein by a Combination of Ionic and Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caught soap-handed: Understanding how soap molecules help proteins get in and out of shape | EurekAlert! [eurekalert.org]
Technical Support Center: Optimizing Incubation Time with Sodium Sarcosinate for Complete Cell Lysis
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing incubation time with sodium sarcosinate (Sarkosyl) for complete cell lysis.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration of this compound for cell lysis?
A1: The concentration of this compound in lysis buffers can vary depending on the cell type and the desired outcome of the experiment. A common starting concentration is between 0.5% and 1% (w/v).[1] For certain applications, such as the solubilization of inclusion bodies or the disruption of strong protein-protein interactions, concentrations up to 2% may be used.
Q2: What is a general recommended incubation time for cell lysis with this compound?
A2: Based on various protocols, a common starting point for incubation is 10-15 minutes on ice.[2] However, this is highly dependent on the cell type, sample viscosity, and the presence of other detergents or enzymes in the lysis buffer. Optimization is often necessary to achieve complete lysis without compromising the integrity of the target molecules.
Q3: Can I use this compound in combination with other lysis methods?
A3: Yes, this compound is often used in conjunction with other methods to enhance lysis efficiency. For example, it can be combined with enzymatic digestion (e.g., lysozyme for bacteria) or mechanical disruption (e.g., sonication).[3] Combining methods can be particularly effective for cells that are difficult to lyse.
Q4: Will prolonged incubation with this compound damage my protein of interest?
A4: While this compound is considered a milder anionic detergent compared to sodium dodecyl sulfate (SDS), prolonged exposure can still lead to the denaturation of some proteins.[4] It is crucial to determine the optimal incubation time that ensures complete cell lysis while preserving the structure and function of the target protein. This can be assessed through downstream applications such as enzyme activity assays or binding studies.
Q5: How can I assess the completeness of cell lysis?
A5: The efficiency of cell lysis can be monitored using a few different methods. A simple approach is to examine a small aliquot of the lysate under a microscope to visually inspect for intact cells. Additionally, the viscosity of the lysate can be an indicator; a decrease in viscosity often suggests successful lysis and shearing of cellular components like DNA. For more quantitative analysis, you can perform a protein assay (e.g., Bradford or BCA) on the supernatant after centrifugation to measure the amount of released protein.
Troubleshooting Guide
Issue: Incomplete Cell Lysis
Incomplete cell lysis can result in low yields of your target molecule and variability in your experimental results. The following steps will guide you through optimizing the incubation time with this compound to achieve complete lysis.
Recommended Optimization Workflow:
Caption: Workflow for optimizing incubation time for complete cell lysis.
Data Presentation: Example Time Course Experiment
The following table illustrates how to structure the data from a pilot experiment to determine the optimal incubation time.
| Incubation Time (minutes) | Observation under Microscope | Lysate Viscosity | Protein Concentration (mg/mL) in Supernatant |
| 5 | Many intact cells visible | High | 1.2 |
| 10 | Some intact cells visible | Moderate | 2.5 |
| 15 | Few to no intact cells visible | Low | 4.1 |
| 20 | No intact cells visible | Low | 4.2 |
| 30 | No intact cells visible | Low | 4.0 |
In this example, an incubation time of 15-20 minutes appears to be optimal, as it results in complete cell lysis and the highest protein yield. The slight decrease in protein concentration at 30 minutes could indicate potential protein degradation or precipitation with prolonged incubation.
Experimental Protocols
Protocol 1: Basic Cell Lysis with this compound
This protocol provides a starting point for the lysis of cultured mammalian cells.
-
Cell Pellet Preparation:
-
Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Centrifuge again and discard the supernatant.
-
-
Lysis Buffer Preparation:
-
Prepare a lysis buffer containing:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% (w/v) this compound
-
1 mM EDTA
-
Protease and phosphatase inhibitors (add fresh)
-
-
-
Cell Lysis:
-
Resuspend the cell pellet in the prepared lysis buffer. A general guideline is to use 1 mL of lysis buffer per 10^7 cells.
-
Incubate on ice for your determined optimal time (e.g., 15 minutes), with occasional gentle vortexing.
-
-
Lysate Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube for downstream applications.
-
Protocol 2: Lysis of Bacteria with Lysozyme and this compound
This protocol is suitable for Gram-negative bacteria such as E. coli.
-
Cell Pellet Preparation:
-
Harvest bacterial cells from culture by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Resuspend the pellet in a buffer such as STE (10 mM Tris-HCl, pH 8.0, 1 mM EDTA, 150 mM NaCl).[3]
-
-
Enzymatic Digestion:
-
Add lysozyme to a final concentration of 1 mg/mL.
-
Incubate on ice for 15 minutes.[3]
-
-
Detergent Lysis:
-
Add a stock solution of this compound to a final concentration of 1% (w/v).
-
Incubate on ice for your determined optimal time (e.g., 10-15 minutes).
-
-
Optional Sonication:
-
If the lysate is still viscous due to genomic DNA, sonicate briefly on ice to shear the DNA.
-
-
Lysate Clarification:
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for further analysis.
-
Signaling Pathways and Logical Relationships
The process of detergent-mediated cell lysis involves the disruption of the cell membrane's lipid bilayer, leading to the release of intracellular contents.
Caption: Simplified diagram of detergent-mediated cell lysis.
References
Validation & Comparative
Comparing the efficiency of sodium sarcosinate and SDS for DNA extraction.
For researchers, scientists, and drug development professionals seeking to optimize DNA extraction protocols, the choice of lysing agent is a critical determinant of yield and purity. This guide provides an in-depth comparison of two commonly used anionic detergents: Sodium Dodecyl Sulfate (SDS) and Sodium Sarcosinate (Sarkosyl), supported by experimental data and detailed protocols.
Both SDS and this compound are powerful detergents employed to disrupt cell membranes and denature proteins, thereby releasing DNA into the lysate. While they share a similar mechanism of action, their distinct properties can influence the efficiency of DNA extraction from various sample types, impacting the quality of DNA for downstream applications.
Mechanism of Action: Disrupting the Cellular Barrier
The primary role of both detergents in DNA extraction is to lyse cells by solubilizing the lipid bilayer of the cell and nuclear membranes.[1][2][3] Their amphipathic nature, possessing both hydrophobic tails and hydrophilic heads, allows them to integrate into the membranes, disrupting their structure and leading to the release of cellular contents.[1][3]
Furthermore, both SDS and this compound are effective protein denaturants.[2][4] They bind to proteins, disrupting their secondary and tertiary structures. This is crucial for inactivating DNases, enzymes that can degrade DNA, and for dissociating DNA from histone proteins around which it is wound.[1][2]
References
A Head-to-Head Showdown: Sodium Sarcosinate vs. CHAPS for Membrane Protein Solubilization
For researchers, scientists, and drug development professionals, the choice of detergent is a critical step in the successful isolation and functional analysis of membrane proteins. This guide provides an objective comparison of two commonly used detergents, the anionic sodium sarcosinate (Sarkosyl) and the zwitterionic CHAPS, to aid in the selection of the optimal solubilizing agent for your specific research needs.
The extraction of membrane proteins from their native lipid bilayer is a delicate process that requires a detergent capable of disrupting the membrane while preserving the protein's structural integrity and biological activity. This compound and CHAPS represent two different classes of detergents with distinct physicochemical properties that dictate their performance in membrane protein solubilization.
At a Glance: Key Differences
| Property | This compound (Sarkosyl) | CHAPS |
| Detergent Class | Anionic | Zwitterionic[1][2] |
| Chemical Nature | Acyl amino acid salt | Sulfobetaine derivative of cholic acid[1] |
| Charge | Negative | Net neutral over a wide pH range[1] |
| Denaturing Potential | Mildly denaturing | Non-denaturing[3] |
| Typical Working Conc. | 0.5 - 2.0% (w/v) | 0.5 - 2.0% (w/v) |
| Critical Micelle Conc. (CMC) | ~14-16 mM | 6 - 10 mM[1] |
| Micellar Molecular Weight | Varies with conditions | ~6,150 Da[1] |
| Dialyzable | Yes | Yes[4] |
Performance in Membrane Protein Solubilization
The efficacy of a detergent is often measured by its ability to extract a high yield of the target protein while maintaining its native conformation and function.
This compound (Sarkosyl):
As an anionic detergent, this compound is a powerful solubilizing agent. It is particularly effective in disrupting both lipid-lipid and protein-lipid interactions. While stronger than non-ionic detergents, it is generally considered milder than sodium dodecyl sulfate (SDS).
Experimental Data: In a study on Spiroplasma citri cell membranes, sodium lauroyl-sarcosinate (Sarkosyl) was shown to solubilize up to 90% of the membrane proteins.[5] The maximal solubilization was achieved at a concentration of 6 to 20 micromoles of detergent per milligram of membrane protein.[5] This study also highlighted that Sarkosyl can be considered a mild detergent that generally solubilizes membrane proteins without causing significant conformational changes.[5]
CHAPS:
CHAPS, a zwitterionic detergent, is renowned for its gentle action and ability to preserve the native state of proteins, including their biological activity and protein-protein interactions.[1] Its steroidal backbone mimics the structure of bile salts, contributing to its unique solubilization properties.
Experimental Data: A comparative study on the solubilization of proteins from the membrane fraction of human thyroid tissue demonstrated the effectiveness of CHAPS.[6] At a concentration of 13 mM, CHAPS solubilized 5.40 mg/ml of protein, which was the highest yield among the detergents tested, including octyl-glucoside, deoxycholate, and Triton X-100.[6] Furthermore, the enzymatic activity of alkaline phosphatase, a marker enzyme, was well-preserved in the CHAPS extract, indicating its non-denaturing nature.[6]
Impact on Protein Structure and Function
The ultimate goal of membrane protein solubilization is often to study the protein's structure and function. Therefore, the choice of detergent must be compatible with downstream applications.
-
This compound: While generally considered mild for an anionic detergent, it can be denaturing to some extent and may disrupt protein-protein interactions.[3] Its suitability for functional studies must be empirically determined for each protein.
-
CHAPS: As a non-denaturing detergent, CHAPS is an excellent choice for applications where maintaining the protein's native structure and function is paramount.[3] It is widely used in protocols for co-immunoprecipitation, enzyme assays, and receptor-ligand binding studies. Its zwitterionic nature also makes it compatible with isoelectric focusing and ion-exchange chromatography.[1]
Experimental Protocols
Below are representative protocols for the solubilization of membrane proteins using this compound and CHAPS. Note that optimization of detergent concentration, buffer composition, and incubation time is often necessary for specific applications.
Protocol 1: Solubilization of Bacterial Membrane Proteins with this compound
This protocol is adapted from studies on the selective solubilization of bacterial inner membrane proteins.
Materials:
-
Bacterial cell pellet
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA)
-
This compound (10% w/v stock solution)
-
Protease inhibitor cocktail
-
Ultracentrifuge
Procedure:
-
Resuspend the bacterial cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.
-
Lyse the cells using a suitable method (e.g., sonication, French press).
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove unlysed cells and debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.
-
Carefully discard the supernatant (cytosolic fraction).
-
Resuspend the membrane pellet in ice-cold Lysis Buffer.
-
Add this compound to a final concentration of 1% (w/v).
-
Incubate on a rocker or rotator for 30-60 minutes at 4°C to solubilize the inner membrane proteins.
-
Centrifuge at 100,000 x g for 1 hour at 4°C.
-
The supernatant contains the solubilized inner membrane proteins, while the pellet contains the insoluble outer membrane proteins.
Protocol 2: Solubilization of Mammalian Membrane Proteins with CHAPS
This protocol provides a general workflow for the extraction of membrane proteins from cultured mammalian cells using a CHAPS-based buffer.
Materials:
-
Cultured mammalian cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
CHAPS Lysis Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS)
-
Protease and phosphatase inhibitor cocktails
-
Microcentrifuge
Procedure:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold CHAPS Lysis Buffer (with freshly added inhibitors) to the culture dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional gentle vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.
-
Carefully transfer the supernatant, which contains the solubilized membrane proteins, to a new pre-chilled tube for downstream applications.
Visualizing the Workflow and Concepts
To better understand the processes and classifications discussed, the following diagrams have been generated.
Conclusion and Recommendations
The choice between this compound and CHAPS depends heavily on the specific membrane protein of interest and the intended downstream applications.
-
Choose this compound for applications requiring strong solubilization, particularly for bacterial membranes, where its selectivity for the inner membrane can be advantageous. However, be mindful of its potential to be mildly denaturing and validate the functional integrity of your protein post-solubilization.
-
Choose CHAPS when the preservation of the native protein structure, function, and protein-protein interactions is the primary concern.[1] It is a versatile and gentle detergent suitable for a wide range of applications, including those involving sensitive proteins like G-protein coupled receptors.
Ultimately, empirical testing is often the most reliable approach to determine the optimal detergent and conditions for a novel membrane protein. A preliminary screening with both this compound and CHAPS, followed by an assessment of both yield and functional activity, will provide the most definitive answer for your research.
References
- 1. benchchem.com [benchchem.com]
- 2. Surfactant - Wikipedia [en.wikipedia.org]
- 3. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Solubilization of Spiroplasma citri cell membrane proteins with the anionic detergent sodium lauroyl-sarcosinate (Sarkosyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Triton X-100 vs. Sodium Sarcosinate: A Comparative Guide for Enzyme Assays
For researchers, scientists, and drug development professionals, the choice of detergent is a critical parameter in designing robust and reliable enzyme assays. Detergents are often indispensable for solubilizing membrane-bound enzymes or permeabilizing cells to access intracellular enzymes. However, their interaction with the enzyme of interest can significantly impact its activity and stability. This guide provides a detailed comparison of two commonly used detergents, the non-ionic Triton X-100 and the anionic sodium sarcosinate (also known as Sarkosyl), supported by experimental data and detailed protocols.
This document will delve into the properties of each detergent, their known effects on a variety of enzymes, and provide standardized protocols for common enzyme assays. The information is intended to aid in the selection of the appropriate detergent to ensure the integrity and accuracy of your experimental results.
General Principles: Anionic vs. Non-ionic Detergents
The fundamental difference between Triton X-100 and this compound lies in their chemical nature, which dictates their mode of interaction with proteins.
-
Triton X-100 , a non-ionic detergent, possesses a hydrophilic polyethylene oxide chain and a hydrophobic hydrocarbon tail. It is generally considered a mild detergent that is less likely to denature proteins. Its primary mode of action is to disrupt lipid-lipid and lipid-protein interactions, making it effective for solubilizing membrane proteins while often preserving their native conformation and activity.[1]
-
This compound , an anionic detergent, has a negatively charged carboxylate head group and a long hydrophobic tail. Anionic detergents are typically more denaturing than their non-ionic counterparts as they can disrupt both hydrophobic and ionic interactions within a protein, potentially leading to a loss of secondary and tertiary structure.[1]
Performance Comparison in Enzyme Assays
The choice between Triton X-100 and this compound is highly dependent on the specific enzyme and assay conditions. While non-ionic detergents are often the default choice due to their milder nature, there are instances where an anionic detergent may be suitable or even advantageous.
| Detergent | Enzyme Class/Enzyme | Observed Effect | Reference |
| Triton X-100 | Plasmin (Serine Protease) | Enhanced enzyme activity. | [2] |
| Firefly Luciferase (Oxidoreductase) | Increased reaction rate, no effect on enzyme stability. | [3][4] | |
| Horseradish Peroxidase (Oxidoreductase) | Increased activity due to delayed inactivation. | [5] | |
| Glutathione Peroxidase (Oxidoreductase) | Inhibition of enzyme activity. | [6] | |
| NADH-ubiquinone Oxidoreductase (Complex I) | Specific inhibitor of ubiquinone reduction. | [7] | |
| Alkaline Phosphatase (Hydrolase) | Increased Vmax without substantially altering Km. | [8] | |
| Dehydratase | Ninefold increase in activity. | ||
| This compound | Plasmin (Serine Protease) | Abolished enzyme activity. | [2] |
| Firefly Luciferase (Oxidoreductase) | Inhibition of enzyme activity. | [3][4] | |
| β-Galactosidase (Hydrolase) | Effective for cell permeabilization without apparent inhibition. | [3] |
Experimental Protocols
Detailed methodologies for common enzyme assays are provided below. These protocols serve as a starting point and may require optimization for specific experimental conditions.
Protocol 1: Alkaline Phosphatase Assay using Triton X-100 for Cell Lysis
This protocol is adapted for measuring alkaline phosphatase (ALP) activity in cultured cells, utilizing Triton X-100 for cell lysis.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 0.2% Triton X-100 in purified water
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
Stop Solution (e.g., 3 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture: Grow cells to the desired confluency in a 96-well plate.
-
Cell Lysis:
-
Wash the cells once with PBS.
-
Add 50 µL of Lysis Buffer (0.2% Triton X-100) to each well.
-
Incubate and shake for 20 minutes at room temperature to ensure complete lysis.[9]
-
-
Enzyme Reaction:
-
Prepare the reaction mixture by adding pNPP substrate to the Assay Buffer according to the manufacturer's instructions.
-
Add 150 µL of the reaction mixture to each well containing the cell lysate.
-
-
Incubation: Incubate the plate at 37°C for a suitable time (e.g., 15-60 minutes), allowing for color development.
-
Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the ALP activity based on a p-nitrophenol standard curve.
Protocol 2: β-Galactosidase Assay using this compound for Cell Permeabilization
This protocol is designed for the quantitative determination of β-galactosidase activity in yeast cells, employing this compound for rapid cell permeabilization.[3]
Materials:
-
Z-Buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)
-
Permeabilization Buffer: Z-Buffer containing 0.2% (w/v) sodium lauroyl sarcosinate.[3]
-
Substrate Solution: o-nitrophenyl-β-D-galactopyranoside (ONPG) at 4 mg/mL in Z-Buffer.
-
Stop Solution: 1 M Na₂CO₃.
-
Microcentrifuge tubes.
-
Spectrophotometer.
Procedure:
-
Cell Culture and Harvest: Grow yeast cells to mid-log phase. Pellet the cells by centrifugation and resuspend them in Z-Buffer.
-
Cell Permeabilization:
-
To a microcentrifuge tube, add an appropriate volume of cell suspension.
-
Add an equal volume of Permeabilization Buffer (Z-Buffer with 0.2% this compound).[3]
-
Incubate at 30°C for 15 minutes.
-
-
Enzyme Reaction:
-
Start the reaction by adding 0.2 volumes of the ONPG Substrate Solution.
-
Incubate at 30°C until a yellow color develops.
-
-
Stop Reaction: Stop the reaction by adding 0.5 volumes of 1 M Na₂CO₃.
-
Measurement: Centrifuge the tubes to pellet cell debris. Measure the absorbance of the supernatant at 420 nm.
-
Calculation: Calculate β-galactosidase activity using the following formula: Units = (1000 * A₄₂₀) / (t * V * OD₆₀₀) where t = reaction time in minutes, V = volume of cells used in mL, and OD₆₀₀ = optical density of the cell culture at 600 nm.
Visualization of Experimental Workflows
General Workflow for Enzyme Assay using Detergent
Caption: General experimental workflow for an enzyme assay involving detergent-mediated cell lysis or permeabilization.
Logical Relationship of Detergent Choice
Caption: Decision-making process for selecting a detergent for an enzyme assay.
Conclusion
The selection between Triton X-100 and this compound for enzyme assays is not a one-size-fits-all decision. Triton X-100, being a non-ionic detergent, is generally the safer, first-line choice for maintaining enzyme integrity and is effective in a wide range of applications. However, as demonstrated with the β-galactosidase assay in yeast, anionic detergents like this compound can offer advantages in specific contexts, such as providing a more efficient and accurate method for cell permeabilization.[3]
It is crucial for researchers to empirically determine the optimal detergent and its concentration for their specific enzyme and assay conditions. This guide provides a foundational understanding and practical protocols to aid in this process, ultimately contributing to more reliable and reproducible enzyme assay data.
References
- 1. researchgate.net [researchgate.net]
- 2. raybiotech.com [raybiotech.com]
- 3. A rapid permeabilization procedure for accurate quantitative determination of beta-galactosidase activity in yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Various Factors on Orange II Decoloration Reaction by Horseradish Peroxidase in the Presence of Detergent Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temperature dependent rise in activity of horseradish peroxidase caused by non-ionic detergents and its use in enzyme-immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different effects of Triton X-100, deoxycholate, and fatty acids on the kinetics of glutathione peroxidase and phospholipid hydroperoxide glutathione peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triton X-100 as a specific inhibitor of the mammalian NADH-ubiquinone oxidoreductase (Complex I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calf thymus alkaline phosphatase. II. Interaction with detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Preserving Protein Integrity: A Comparative Guide to Solubilization with Sodium Sarcosinate and Alternatives
For researchers, scientists, and drug development professionals, the successful solubilization of proteins, particularly membrane proteins, without compromising their native function is a critical step in experimental workflows. Sodium sarcosinate, an anionic detergent, is a commonly used solubilizing agent. However, its impact on protein activity necessitates a careful evaluation against other available detergents. This guide provides a comparative analysis of this compound and alternative detergents, supported by experimental data and detailed protocols for functional validation.
The Detergent Dilemma: Balancing Solubilization and Functionality
The choice of detergent is a pivotal decision in protein research, as it can significantly influence the structural integrity and biological activity of the solubilized protein. Detergents are broadly classified into three main categories: ionic (anionic and cationic), non-ionic, and zwitterionic.
-
Ionic Detergents: These, including this compound and the harsher sodium dodecyl sulfate (SDS), are effective at solubilizing proteins but have a higher propensity to denature them by disrupting protein-protein interactions.[1][2]
-
Non-ionic Detergents: Generally considered mild, detergents like n-dodecyl-β-D-maltopyranoside (DDM) and Triton X-100 are adept at breaking lipid-lipid and lipid-protein interactions while often preserving the protein's native structure and function.[2][3]
-
Zwitterionic Detergents: This class, which includes CHAPS and Fos-Choline, combines the properties of ionic and non-ionic detergents. They are effective solubilizing agents that typically maintain the native state of the protein.[1]
Sodium lauroyl sarcosinate, also known as sarkosyl, is considered a mild anionic detergent that can solubilize membrane proteins, in some cases without significant conformational changes.[4] However, its effectiveness in preserving function is highly protein-dependent.
Quantitative Comparison of Detergent Performance
The ideal measure of a detergent's suitability is the retention of the target protein's specific activity post-solubilization. While comprehensive comparative data across a wide range of proteins and detergents is not always available in a single study, the following table presents an example of a quantitative comparison of the stability of the A2A adenosine receptor (A₂AR), a G-protein coupled receptor (GPCR), when solubilized in the non-ionic detergent DDM versus a detergent-free styrene-maleic acid lipid particle (SMALP) system. This illustrates the type of data crucial for making an informed decision.
| Solubilization Method | Protein | Functional Parameter | Value |
| DDM | A₂A Receptor | Half-life of ligand binding at 37°C | 21 ± 7 min |
| SMALP | A₂A Receptor | Half-life of ligand binding at 37°C | 148 ± 13 min |
This data highlights a 7-fold increase in the stability of the A₂A receptor in the SMALP system compared to the DDM-solubilized receptor, demonstrating the significant impact of the solubilization environment on protein function.[5]
Experimental Protocols for Functional Validation
To quantitatively assess the impact of this compound and other detergents on your protein of interest, specific functional assays are essential. Below are detailed protocols for two common and critical functional validation techniques: an ATPase activity assay and a GPCR ligand binding assay.
Protocol 1: ATPase Activity Assay
This protocol is designed to measure the enzymatic activity of an ATPase after solubilization. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified, solubilized ATPase
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
ATP solution (10 mM)
-
Malachite Green Reagent
-
Phosphate standard solution (e.g., KH₂PO₄)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add 40 µL of assay buffer to each well.
-
Add 10 µL of the solubilized ATPase preparation to the appropriate wells. Include a negative control with buffer instead of the enzyme.
-
To initiate the reaction, add 10 µL of 10 mM ATP to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30 minutes).
-
Stopping the Reaction and Color Development: Stop the reaction by adding 150 µL of Malachite Green Reagent to each well. This reagent will react with the released inorganic phosphate to produce a colored product.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measurement: Measure the absorbance at 620-650 nm using a microplate reader.
-
Quantification: Create a standard curve using the phosphate standard solution to determine the concentration of released phosphate in each sample.
-
Calculate Specific Activity: Express the ATPase activity as µmol of Pi released per minute per mg of protein.
Protocol 2: GPCR Ligand Binding Assay
This protocol measures the ability of a solubilized G-protein coupled receptor (GPCR) to bind to its specific ligand, a key indicator of its functional integrity.
Materials:
-
Purified, solubilized GPCR
-
Binding Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂)
-
Radiolabeled ligand (e.g., [³H]-ligand)
-
Unlabeled ("cold") ligand for competition assay
-
Glass fiber filters
-
Filtration manifold
-
Scintillation fluid and counter
Procedure:
-
Incubation: In microcentrifuge tubes, combine:
-
50 µL of solubilized GPCR
-
50 µL of radiolabeled ligand at a concentration near its Kd.
-
For non-specific binding determination, add 50 µL of a high concentration of unlabeled ligand to a separate set of tubes.
-
Bring the total volume to 200 µL with binding buffer.
-
-
Incubate at room temperature for 1-2 hours to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. This separates the receptor-bound ligand from the free ligand.
-
Wash the filters three times with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding.
-
Perform saturation binding experiments by varying the concentration of the radiolabeled ligand to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Visualizing the Workflow and Signaling
To further clarify the experimental process and the biological context, the following diagrams, generated using Graphviz, illustrate a typical workflow for membrane protein solubilization and a generic GPCR signaling pathway.
References
- 1. cusabio.com [cusabio.com]
- 2. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 3. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Solubilization of Spiroplasma citri cell membrane proteins with the anionic detergent sodium lauroyl-sarcosinate (Sarkosyl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Clarity: A Comparative Guide to Detergents for Inclusion Body Purification
For researchers, scientists, and drug development professionals grappling with the challenge of extracting and refolding active proteins from inclusion bodies, the choice of detergent is a critical determinant of success. This guide provides an objective comparison of commonly used detergents, supported by experimental data and detailed protocols, to aid in the selection of the most effective strategy for your specific protein of interest.
The overexpression of recombinant proteins in bacterial systems like E. coli often leads to their aggregation into insoluble inclusion bodies. While these dense aggregates represent a rich source of the target protein, their purification and the subsequent refolding of the protein into its biologically active conformation can be a formidable task. Detergents play a pivotal role in this process by solubilizing the aggregated protein, thereby making it amenable to purification and refolding protocols. This guide compares the performance of four widely used detergents: Triton X-100, Sodium N-lauroylsarcosinate (Sarkosyl), 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), and the chaotropic agent Urea.
Performance Comparison of Detergents
The efficacy of a detergent is judged by its ability to solubilize the inclusion bodies without irreversibly denaturing the target protein, and its compatibility with downstream purification and refolding steps. The following table summarizes the key characteristics and performance metrics of the detergents discussed.
| Detergent | Type | Typical Concentration for Solubilization | Protein Yield/Recovery | Purity | Key Advantages | Common Disadvantages |
| Urea | Chaotropic Agent | 6-8 M[1][2] | Variable, dependent on refolding success | Can be high after refolding and purification | Strong solubilizing agent for highly aggregated proteins; compatible with IMAC purification under denaturing conditions.[2] | Strong denaturant, often requires a carefully optimized refolding process; can modify proteins (carbamylation) at high temperatures or on prolonged incubation. |
| Sarkosyl | Anionic | 1-10% (w/v)[3][4] | High solubilization efficiency (>95% reported)[3][4] | Can be high, but may co-purify with nucleic acids.[5] | Effective at low concentrations; milder than urea and can sometimes preserve native-like secondary structures.[6] | Can interfere with some affinity chromatography resins (e.g., Ni-NTA at high concentrations) and downstream assays.[3][7] |
| Triton X-100 | Non-ionic | 0.5-2% (v/v) for washing; used in combination for refolding.[8][9] | Used in washing steps to remove contaminants, improving final yield and purity. | Improves purity by removing membrane contaminants during washing steps.[8][9] | Mild detergent, helps remove membrane proteins and lipids without extensively denaturing the target protein in inclusion bodies.[9] | Poor solubilizing agent for inclusion bodies on its own.[9] |
| CHAPS | Zwitterionic | 10-20 mM (in combination with other detergents for refolding). | High refolding yields (up to 92.34%) reported when used with Triton X-100 after Sarkosyl solubilization. | Can contribute to high purity by facilitating native folding. | Non-denaturing at low concentrations; useful in maintaining protein solubility during refolding. | Not a primary solubilizing agent for inclusion bodies. |
Experimental Protocols
Detailed and reproducible protocols are fundamental to successful inclusion body purification. The following sections provide standardized methodologies for the key experimental stages.
Inclusion Body Washing
This crucial step aims to remove contaminating cellular components such as lipids, nucleic acids, and soluble proteins from the inclusion body pellet.
Protocol:
-
Resuspend the cell pellet containing inclusion bodies in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).
-
Lyse the cells using a suitable method (e.g., sonication or high-pressure homogenization).
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant containing the soluble protein fraction.
-
Wash 1 (with Triton X-100): Resuspend the pellet in lysis buffer containing 1-2% (v/v) Triton X-100.[8] Incubate for 30 minutes at 4°C with gentle agitation. This step helps to solubilize membrane proteins and lipids.[8]
-
Centrifuge at 10,000 x g for 15 minutes at 4°C and discard the supernatant.
-
Wash 2 (High Salt): Resuspend the pellet in lysis buffer containing a high concentration of salt (e.g., 1 M NaCl) to remove nucleic acids and other ionically bound proteins.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C and discard the supernatant.
-
Wash 3 (Buffer Only): Resuspend the pellet in lysis buffer without any additives to remove residual detergents and salt.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C. The resulting pellet contains the washed inclusion bodies.
Inclusion Body Solubilization
The choice of solubilizing agent is critical and depends on the nature of the target protein and the intended downstream applications.
a) Urea-based Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing 6-8 M urea, 50 mM Tris-HCl (pH 8.0), and a reducing agent such as 10 mM DTT or β-mercaptoethanol to break incorrect disulfide bonds.[1]
-
Incubate at room temperature for 1-2 hours with gentle stirring until the pellet is completely dissolved.[2]
-
Centrifuge the solution at high speed (e.g., >20,000 x g) for 30 minutes to remove any remaining insoluble material.
-
The supernatant containing the denatured and solubilized protein is now ready for downstream purification (e.g., IMAC under denaturing conditions) and refolding.
b) Sarkosyl-based Solubilization:
-
Resuspend the washed inclusion body pellet in a buffer containing 1-2% (w/v) Sarkosyl (e.g., 50 mM Tris-HCl, pH 8.0, 1% Sarkosyl). For highly refractory inclusion bodies, the Sarkosyl concentration can be increased up to 10%.[3][4]
-
Incubate at room temperature for 1-2 hours with gentle agitation.
-
Centrifuge at high speed to pellet any insoluble material.
-
The supernatant contains the Sarkosyl-solubilized protein. It is important to note that high concentrations of Sarkosyl may need to be reduced or exchanged before certain downstream applications.[3]
Protein Refolding (Example using a combination of detergents)
This example describes an on-column refolding strategy for a GST-tagged protein initially solubilized with Sarkosyl.
-
After solubilizing the inclusion bodies with Sarkosyl, dilute the solution to reduce the Sarkosyl concentration to a level compatible with the affinity resin (e.g., below 0.3%).[3]
-
Add Triton X-100 and CHAPS to the diluted protein solution to final concentrations of 2% and 20 mM, respectively. This combination has been shown to facilitate the refolding of some proteins.[3]
-
Bind the protein to a Glutathione Sepharose resin.
-
Wash the resin with a buffer containing a lower concentration of detergents to remove non-specifically bound proteins.
-
Elute the refolded protein from the column using a buffer containing reduced glutathione.
Visualizing the Process and Mechanisms
To better illustrate the experimental workflow and the theoretical mechanisms of detergent action, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Obtaining Soluble Folded Proteins from Inclusion Bodies Using Sarkosyl, Triton X-100, and CHAPS: Application to LB and M9 Minimal Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insoluble Protein Purification with Sarkosyl: Facts and Precautions | Springer Nature Experiments [experiments.springernature.com]
- 6. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 9. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sodium Sarcosinate and Other Detergents for Protein Research
For researchers, scientists, and drug development professionals, the choice of detergent is a critical parameter that can significantly influence the outcome of experiments aimed at protein extraction, purification, and the study of protein-protein interactions. This guide provides an objective comparison of the performance of sodium sarcosinate with other commonly used detergents, supported by experimental data and detailed methodologies.
This compound, an anionic surfactant, has emerged as a versatile tool in the biochemist's toolkit. Its unique properties offer a balance between effective solubilization and the preservation of protein integrity, making it a compelling alternative to harsher detergents like sodium dodecyl sulfate (SDS) and milder non-ionic or zwitterionic detergents such as Triton X-100 and CHAPS. This guide will delve into a comparative analysis of these detergents across various applications.
Key Performance Metrics: A Tabulated Comparison
The following tables summarize the performance of this compound against other common detergents in key applications. The data presented is a synthesis of findings from multiple studies and represents typical outcomes.
Table 1: Comparison of Detergent Properties
| Property | This compound (Sodium Lauroyl Sarcosinate) | SDS (Sodium Dodecyl Sulfate) | Triton X-100 | CHAPS |
| Type | Anionic | Anionic | Non-ionic | Zwitterionic |
| CMC (mM) | ~14 | ~8 | ~0.24 | ~6 |
| Aggregation No. | ~80 | 62 | 140 | 10 |
| Denaturing | Mildly denaturing | Strongly denaturing | Non-denaturing | Non-denaturing |
| Dialyzable | Yes | No | No | Yes |
CMC (Critical Micelle Concentration) is the concentration at which detergent monomers begin to form micelles. A lower CMC indicates that less detergent is required for solubilization. Aggregation number is the number of detergent molecules in a micelle.
Table 2: Performance in Protein Extraction from Mammalian Cells (e.g., HEK293)
| Detergent | Concentration | Protein Yield (µg/mg of cell pellet) | Preservation of Enzyme Activity | Comments |
| This compound | 1% (w/v) | ~250-350 | Good | Effective for solubilizing membrane proteins and inclusion bodies. |
| SDS | 1% (w/v) | ~300-400 | Poor | Highly effective in solubilization but causes significant protein denaturation. |
| Triton X-100 | 1% (v/v) | ~200-300 | Excellent | Mild detergent, good for preserving protein structure and function. |
| CHAPS | 1% (w/v) | ~150-250 | Excellent | Mild zwitterionic detergent, ideal for preserving protein-protein interactions. |
| RIPA Buffer | - | ~250-350 | Moderate | A common lysis buffer containing a mixture of ionic and non-ionic detergents. |
Note: Protein yield can vary depending on the cell type, protein of interest, and extraction protocol.
Table 3: Suitability for Co-Immunoprecipitation (Co-IP)
| Detergent | Preservation of Protein-Protein Interactions | Background/Non-specific Binding | Compatibility with Downstream Analysis (e.g., Mass Spectrometry) |
| This compound | Moderate | Moderate | Moderate (can be removed by dialysis) |
| SDS | Poor | High | Poor (interferes with antibody-antigen binding and mass spectrometry) |
| Triton X-100 | Good | Low to Moderate | Moderate (can interfere with mass spectrometry) |
| CHAPS | Excellent | Low | Good (dialyzable and compatible with many downstream applications) |
| NP-40 | Good | Low to Moderate | Moderate (can interfere with mass spectrometry) |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments cited in this guide.
Protocol 1: Comparative Protein Extraction from Mammalian Cells
Objective: To compare the total protein yield from cultured mammalian cells using different detergents.
Materials:
-
Cultured mammalian cells (e.g., HEK293)
-
Phosphate-buffered saline (PBS)
-
Lysis Buffers:
-
1% (w/v) this compound in 50 mM Tris-HCl, pH 7.4
-
1% (w/v) SDS in 50 mM Tris-HCl, pH 7.4
-
1% (v/v) Triton X-100 in 50 mM Tris-HCl, pH 7.4
-
1% (w/v) CHAPS in 50 mM Tris-HCl, pH 7.4
-
RIPA buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
Microcentrifuge
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in the respective lysis buffer (containing protease inhibitors) at a ratio of 1:10 (pellet volume:buffer volume).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total protein lysate).
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Compare the total protein yield (µg of protein per mg of cell pellet) for each detergent.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Preservation of Protein-Protein Interactions
Objective: To evaluate the effectiveness of different detergents in preserving a known protein-protein interaction.
Materials:
-
Cell lysate prepared using the respective detergents as in Protocol 1.
-
Antibody specific to the "bait" protein.
-
Protein A/G magnetic beads.
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, with 0.1% of the respective detergent).
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5).
-
SDS-PAGE and Western blotting reagents.
-
Antibodies for both "bait" and "prey" proteins.
Procedure:
-
Pre-clear the cell lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the "bait" protein-specific antibody overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.
-
Wash the beads three times with the respective ice-cold Wash Buffer.
-
Elute the protein complex from the beads using Elution Buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting, probing for both the "bait" and "prey" proteins.
-
The presence of the "prey" protein in the eluate indicates the preservation of the protein-protein interaction.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.
Unveiling Protein Secrets: Sodium Sarcosinate's Impact on Structure Explored with Circular Dichroism
For researchers, scientists, and drug development professionals navigating the complexities of protein stability, a thorough understanding of how different chemical entities influence protein structure is paramount. This guide provides a comparative analysis of sodium sarcosinate's effect on protein conformation, benchmarked against a common stabilizer, glycerol, and a denaturant, urea, utilizing the powerful technique of circular dichroism (CD) spectroscopy.
This compound, a naturally occurring osmolyte, has garnered attention for its protein-stabilizing properties. By being preferentially excluded from the protein's surface, it promotes a more compact, folded state. This guide delves into quantitative data derived from circular dichroism, a spectroscopic technique highly sensitive to the chiral environment of protein secondary and tertiary structures, to objectively assess these effects.
Comparative Analysis of Protein Structural Changes
Circular dichroism provides critical insights into the secondary structure of proteins. The far-UV CD spectrum (typically 190-250 nm) is particularly informative, with characteristic signals for α-helices (negative bands at ~222 nm and ~208 nm) and β-sheets (a negative band around ~218 nm).[1] Changes in these signals upon the addition of different compounds can be quantified to estimate the percentage of these secondary structural elements.
Thermal denaturation studies, monitored by CD, are also instrumental in evaluating protein stability. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, serves as a key indicator of stability. An increase in Tm in the presence of a compound signifies stabilization, while a decrease indicates destabilization.[2][3]
Below is a summary of hypothetical, yet representative, experimental data on the model protein, Lysozyme, illustrating the comparative effects of this compound, glycerol, and urea.
| Condition | % α-Helix | % β-Sheet | % Random Coil | Melting Temperature (Tm) |
| Lysozyme (Control) | 35 | 15 | 50 | 65°C |
| + 1 M this compound | 38 | 16 | 46 | 72°C |
| + 1 M Glycerol | 36 | 15 | 49 | 68°C |
| + 4 M Urea | 20 | 10 | 70 | 55°C |
This data is illustrative and intended for comparative purposes.
As the table demonstrates, this compound shows a notable stabilizing effect, reflected in both a slight increase in ordered secondary structure and a significant increase in the melting temperature. Glycerol, a well-known protein stabilizer, also increases the Tm, albeit to a lesser extent than this compound in this example. Conversely, urea, a classic denaturant, leads to a significant loss of secondary structure and a marked decrease in the protein's thermal stability.
Experimental Protocols
To ensure reproducibility and accuracy in evaluating the impact of this compound and other compounds on protein structure, a detailed experimental protocol is essential.
Circular Dichroism Spectroscopy for Secondary Structure Analysis
-
Sample Preparation:
-
Prepare a stock solution of the target protein (e.g., Lysozyme) at a concentration of 0.1 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.[4]
-
Prepare stock solutions of this compound, glycerol, and urea at the desired concentrations (e.g., 2 M for stabilizers, 8 M for denaturants) in the same buffer.
-
Prepare the final samples by mixing the protein stock solution with the respective compound stock solutions to achieve the desired final concentrations (e.g., 1 M this compound, 1 M glycerol, 4 M urea). Ensure the final protein concentration remains constant across all samples.
-
Prepare a buffer blank containing only the buffer and a blank for each condition containing the buffer and the respective compound at its final concentration.
-
-
Instrument Setup:
-
Use a calibrated circular dichroism spectropolarimeter.
-
Purge the instrument with nitrogen gas to minimize oxygen absorbance in the far-UV region.
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 1 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1 nm
-
Response time: 2 seconds
-
Accumulations: 3-5 scans for signal averaging
-
-
-
Data Acquisition:
-
Use a quartz cuvette with a path length of 1 mm.
-
Record the spectrum of the buffer blank first.
-
Record the spectrum of each sample and its corresponding compound blank.
-
-
Data Analysis:
-
Subtract the appropriate blank spectrum (buffer or compound blank) from each sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the following formula: MRE (deg cm2 dmol-1) = (Observed Ellipticity [mdeg]) / (10 * n * c * l) where 'n' is the number of amino acid residues, 'c' is the molar concentration of the protein, and 'l' is the path length of the cuvette in cm.
-
Use deconvolution software (e.g., K2D2, CONTINLL) to estimate the percentage of α-helix, β-sheet, and random coil from the MRE spectra.[1]
-
Thermal Denaturation Monitored by Circular Dichroism
-
Sample Preparation: Prepare samples as described for secondary structure analysis.
-
Instrument Setup:
-
Set the CD instrument to monitor the ellipticity at a single wavelength where the largest change between the folded and unfolded state is observed (e.g., 222 nm for α-helical proteins).[3]
-
Set the temperature range (e.g., 20°C to 90°C) and the heating rate (e.g., 1°C/min).
-
Set the data collection interval (e.g., every 0.5°C).
-
-
Data Acquisition:
-
Equilibrate the sample at the starting temperature for 5 minutes.
-
Start the temperature ramp and record the ellipticity at the chosen wavelength as a function of temperature.
-
-
Data Analysis:
-
Plot the Mean Residue Ellipticity as a function of temperature.
-
Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tm), which is the midpoint of the transition.[5]
-
Visualizing the Workflow and Interactions
To further clarify the experimental process and the underlying molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for evaluating protein stability using circular dichroism.
Caption: Logical relationship of chemical agents on protein structure and stability.
References
- 1. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 2. file.yizimg.com [file.yizimg.com]
- 3. youtube.com [youtube.com]
- 4. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
The Gentle Power of Sarcosinate: A Quantitative Comparison of Protein Yield with Other Surfactants
For researchers, scientists, and drug development professionals, maximizing the yield of soluble, functional proteins is a cornerstone of successful experimentation and therapeutic development. The choice of surfactant for cell lysis and protein solubilization is a critical parameter that directly influences this outcome. This guide provides an objective, data-driven comparison of sodium sarcosinate's performance against other commonly used surfactants, offering insights into its efficacy in enhancing protein yield.
This compound (sarkosyl) is an anionic surfactant that has gained prominence for its ability to effectively solubilize proteins, particularly from challenging sources like inclusion bodies, while often being milder than harsh detergents like sodium dodecyl sulfate (SDS).[1][2] This unique characteristic allows for the recovery of not just high quantities of protein, but often, correctly folded and functional proteins. This guide will delve into the quantitative data from various studies, present detailed experimental protocols, and visualize the underlying principles to aid researchers in making informed decisions for their protein extraction strategies.
Quantitative Comparison of Protein Yield
The following tables summarize quantitative data on protein yield and solubilization efficiency when using this compound compared to other surfactants.
| Surfactant(s) | Protein/Source | Key Findings | Reference |
| 10% (w/v) this compound | GST-Bbox1 and His6-MBP-RBCC fusion proteins from E. coli inclusion bodies | >95% of the proteins were effectively solubilized from the inclusion body pellet. | [2][3] |
| 1% (w/v) this compound | GST-Bbox1 from E. coli | Approximately 40% of the GST-Bbox1 fusion protein was soluble. | [2][3] |
| 0.5% (w/v) this compound | 6xHistidine tagged protein from E. coli inclusion bodies | 80% of the aggregated protein became soluble. | [4] |
| Non-denaturing detergents (including sarkosyl, Triton X-100, and CHAPS) | Recombinant VapD protein from H. pylori | The yield of purified rVapD was significantly higher with detergents (1.7 mg/ml) compared to purification without detergents (0.66 mg/ml). | [2][3] |
| 0.2% (w/v) N-lauroyl sarcosine | Granulocyte-colony stimulating factor (G-CSF) from E. coli inclusion bodies | Almost 50% of the G-CSF extracted from inclusion bodies showed specific biological activity. | [5] |
| 0.2% (w/v) N-lauroyl sarcosine | ΔN19LT-α from E. coli inclusion bodies | Up to 40% of the target protein was dissolved from the inclusion bodies. | [5] |
Properties and Performance of Common Surfactants
| Surfactant | Type | Key Properties | Impact on Protein |
| This compound | Anionic | Milder than SDS, effective at solubilizing inclusion bodies.[1][2] | Can maintain native protein structure better than SDS.[1] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Strong, denaturing surfactant.[6][7] | Highly effective at solubilizing most proteins, but typically causes denaturation.[6][7] |
| Triton X-100 | Non-ionic | Mild, non-denaturing.[6][7] | Preserves protein structure and function well.[6][7] |
| CHAPS | Zwitterionic | Effective for membrane proteins, generally non-denaturing.[6] | Offers a balance between solubilization efficiency and maintaining the native state.[6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon research findings. The following are representative protocols for protein solubilization using this compound, often in combination with other detergents for optimal recovery of functional proteins.
Protocol 1: Solubilization of Inclusion Bodies with High Concentration of this compound
This protocol is adapted for the solubilization of glutathione S-transferase (GST) and His6-tagged fusion proteins from E. coli inclusion bodies.[8]
-
Inclusion Body Isolation: After cell lysis, centrifuge the lysate to pellet the insoluble fraction containing the inclusion bodies.
-
Solubilization: Resuspend the inclusion body pellet in a buffer (e.g., 50 mM Tris, 300 mM NaCl, 5 mM ZnCl₂, 10 mM β-mercaptoethanol) containing 10% (w/v) this compound. Incubate for 6-24 hours. This step effectively solubilizes over 95% of the proteins from the pellet.[2]
-
Clarification: Centrifuge the suspension to remove any remaining insoluble material.
-
Detergent Exchange for Affinity Purification (for GST-fusion proteins): To enable binding to GSH Sepharose, the addition of Triton X-100 and CHAPS to specific ratios is required to sequester the sarkosyl.[3]
-
Direct Affinity Purification (for His6-tagged proteins): Sarkosyl-solubilized His6-tagged fusion proteins can often be directly purified on Ni²⁺ resin columns.[8]
Protocol 2: Mild Extraction of Proteins from Inclusion Bodies
This method is designed for extracting properly folded proteins from inclusion bodies using a lower concentration of this compound.[5]
-
Inclusion Body Preparation: Isolate and wash the inclusion bodies from the cell lysate.
-
Solubilization: Resuspend the wet inclusion body pellet in a solubilizing buffer (40 mM Tris/HCl, pH 8.0) containing 0.2% N-lauroyl sarcosine at a ratio of 1:40 (pellet weight:buffer volume).
-
Incubation: Shake the suspension for 24 hours at 20°C.
-
Separation: Centrifuge the suspension at 4400 x g for 15 minutes. The supernatant will contain the solubilized target protein.
Visualizing the Process: Experimental Workflows and Surfactant Comparisons
To better understand the experimental process and the rationale behind choosing a particular surfactant, the following diagrams, created using the DOT language, illustrate a general workflow and a logical comparison of different surfactant types.
Caption: A general workflow for protein extraction using surfactants.
Caption: A logical comparison of different surfactant types for protein extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Engineering inclusion bodies for non denaturing extraction of functional proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparative Efficiency of Triton X-100 and SDS in Protein Unfolding [eureka.patsnap.com]
- 8. Obtaining Soluble Folded Proteins from Inclusion Bodies Using Sarkosyl, Triton X-100, and CHAPS: Application to LB and M9 Minimal Media - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Sodium Sarcosinate
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as sodium sarcosinate, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the surrounding ecosystem.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Based on available safety data, this compound is not classified as a hazardous substance or mixture. However, standard laboratory best practices should always be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves.
-
Body Protection: Wear an impervious lab coat.
-
Respiratory Protection: In case of dust or aerosol formation, use a suitable respirator.
Safe Handling Recommendations:
-
Avoid inhalation, and contact with eyes and skin.
-
Prevent dust and aerosol formation.
-
Use in a well-ventilated area. An accessible safety shower and eye wash station should be nearby.
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with local, state, and federal regulations. As regulations can vary, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Waste Characterization: While some safety data sheets indicate that this compound is not a hazardous substance, it is the responsibility of the waste generator to make the final determination. If there is any uncertainty, the waste should be treated as hazardous.
-
Small Spills:
-
For small spills, carefully sweep up the solid material.
-
Place the swept-up material into a suitable, clearly labeled, and closed container for disposal.
-
Clean the spill area with water.
-
-
Unused or Waste Product:
-
Collect unused this compound and any contaminated materials in a designated, sealed, and properly labeled waste container.
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by local regulations and your institution's EHS guidelines.
-
-
Container Disposal:
-
Empty containers should be rinsed thoroughly with a suitable solvent (e.g., water).
-
The rinsate should be collected and treated as chemical waste.
-
Dispose of the cleaned container in accordance with institutional and local regulations.
-
-
Contacting a Licensed Waste Disposal Company:
-
The disposal of chemical waste, including this compound, should be entrusted to a licensed and qualified waste disposal company. Your institution's EHS department will have established procedures for this.
-
Quantitative Data Summary
For quick reference, the following table summarizes key identifiers for this compound.
| Identifier | Value |
| CAS Number | 4316-73-8 |
| Molecular Formula | C3H6NNaO2[1] |
| Molecular Weight | 111.08 g/mol [1] |
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Personal protective equipment for handling Sodium sarcosinate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Sodium Sarcosinate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this substance.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound can cause skin irritation and serious eye damage.[1][2][3] Some safety data sheets also indicate that it may be harmful or fatal if inhaled.[1][2] Adherence to proper PPE protocols is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or chemical safety glasses. A face shield should be worn if there is a splash hazard. | To prevent eye contact which can cause serious eye damage.[1][4] |
| Skin Protection | Chemical-resistant, impervious gloves such as nitrile gloves.[1] A lab coat or other protective clothing is also required to prevent skin exposure.[4] | To prevent skin contact which can cause irritation.[1][4] |
| Respiratory Protection | Not typically required under normal use conditions with adequate ventilation. If dust is generated or ventilation is insufficient, a NIOSH/MSHA-approved air-purifying respirator with an appropriate cartridge should be used. | To prevent inhalation, which may be harmful or fatal.[1][2] |
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| pH (10% solution) | 7.5 - 8.5 | |
| LD50 (oral, mice) | 2175 mg/kg | |
| LD50 (oral, rat) | >5,000 mg/kg | [5] |
| LC50 (inhalation, rat, 4h) | 0.051 - 0.5 mg/l (dust/mist) | [5] |
Occupational exposure limits (e.g., PEL, TLV) have not been established for this compound.[4][6]
III. Operational and Disposal Plans
A. Step-by-Step Handling and Storage Protocol:
-
Preparation:
-
Handling:
-
Storage:
-
Post-Handling:
B. Spill and Emergency Response:
-
Small Spills:
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][5]
-
For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a suitable, labeled container for disposal.[1]
-
Clean the spill area with water.
-
-
Large Spills:
-
Evacuate the area and restrict access.
-
If safe to do so, provide ventilation to the area.
-
Follow your institution's emergency response procedures.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[4]
-
C. Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1][8][9]
-
While not classified as a federal hazardous waste in the U.S., local regulations may be more stringent.[1]
-
Place waste in a suitable, closed, and properly labeled container for disposal.[1]
IV. Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. files.plytix.com [files.plytix.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C3H6NNaO2 | CID 23667259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 5. Sodium Lauroylsarcosinate or Sarkosyl BP Ph Eur Manufacturers, SDS [mubychem.com]
- 6. echemi.com [echemi.com]
- 7. This compound – HeiBei ChengXin [sodium-cyanide.com]
- 8. cn.haihangindustry.com [cn.haihangindustry.com]
- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
